molecular formula C31H32N2O4 B609618 NNTA CAS No. 1124167-70-9

NNTA

Cat. No.: B609618
CAS No.: 1124167-70-9
M. Wt: 496.61
InChI Key: XZQMGGFIVXLGME-KKCPOMDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NNTA is a highly selective and potent activator of μ/κ-opioid heteromers.

Properties

CAS No.

1124167-70-9

Molecular Formula

C31H32N2O4

Molecular Weight

496.61

IUPAC Name

N-Naphthoyl-beta-naltrexamine; N-((4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-2-naphthamide

InChI

InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25?,28+,30+,31-/m1/s1

InChI Key

XZQMGGFIVXLGME-KKCPOMDKSA-N

SMILES

O=C(N[C@@H]1CC[C@](C2C3)(O)[C@]4(CCN2CC5CC5)[C@H]1OC6=C(O)C=CC3=C46)C(C=C7)=CC8=C7C=CC=C8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NNTA;  beta-NNTA

Origin of Product

United States

Foundational & Exploratory

Unveiling the Nanoscale: A Technical Guide to Nanoparticle Tracking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a comprehensive understanding of Nanoparticle Tracking Analysis (NTA), this guide delves into the core principles, experimental protocols, and data interpretation of this powerful characterization technique. By visualizing and tracking individual nanoparticles in real-time, NTA provides high-resolution size distribution and concentration measurements, critical for advancing nanoscale research and development.

At its core, Nanoparticle Tracking Analysis operates on the twin principles of light scattering and Brownian motion. This technique allows for the direct visualization and analysis of nanoparticles in a liquid suspension on a particle-by-particle basis.[1]

The Foundational Principles: Light Scattering and Brownian Motion

When a laser beam is passed through a liquid sample containing nanoparticles, the particles in the laser's path scatter the light, making them visible as individual points of light when viewed through a specialized microscope.[2] These suspended nanoparticles are in constant, random motion due to the collision with the surrounding solvent molecules, a phenomenon known as Brownian motion.[3][4]

The key insight of NTA is that the extent of a particle's movement is directly related to its size. Smaller particles exhibit a larger, faster random walk, while larger particles diffuse more slowly.[4] By capturing this motion with a sensitive camera, the NTA software can track the trajectory of each individual particle.

From Motion to Measurement: The Stokes-Einstein Equation

The relationship between a particle's diffusion and its size is mathematically described by the Stokes-Einstein equation. The software calculates the mean square displacement (MSD) for each tracked particle to determine its diffusion coefficient (Dt).[4] The Stokes-Einstein equation is then applied to calculate the hydrodynamic diameter (d) of each particle:

d = (kBT) / (3πηDt)

Where:

  • kB is the Boltzmann constant.

  • T is the absolute temperature of the sample.

  • η is the viscosity of the solvent.

  • Dt is the translational diffusion coefficient.[5]

By analyzing the movement of thousands of individual particles, NTA builds a high-resolution particle size distribution and determines the concentration of particles in the sample.[6]

The Nanoparticle Tracking Analysis Workflow

The experimental workflow of NTA can be broken down into a series of distinct steps, from sample preparation to data analysis.

NTA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Dilution Sample Dilution Filtration Filtration (Optional) Loading Sample Loading Dilution->Loading Inject into flow cell Degassing Degassing (Optional) Focusing Focus Adjustment Settings Parameter Setting Recording Video Capture Settings->Recording Initiate capture Tracking Particle Tracking Recording->Tracking Analyze video frames Calculation Size & Concentration Calculation Reporting Data Reporting Calculation->Reporting Generate results Stokes_Einstein cluster_properties Particle & Medium Properties cluster_motion Observed Motion cluster_equation Governing Principle ParticleSize Particle Size (d) BrownianMotion Brownian Motion ParticleSize->BrownianMotion inversely proportional to Viscosity Medium Viscosity (η) Viscosity->BrownianMotion influences StokesEinstein Stokes-Einstein Equation d = kBT / (3πηDt) Viscosity->StokesEinstein Temperature Temperature (T) Temperature->BrownianMotion influences Temperature->StokesEinstein DiffusionCoeff Diffusion Coefficient (Dt) BrownianMotion->DiffusionCoeff is quantified by DiffusionCoeff->StokesEinstein StokesEinstein->ParticleSize calculates

References

Unveiling the Nanoscale: A Technical Guide to Nanoparticle Tracking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nanoparticle Tracking Analysis (NTA) has emerged as a powerful and indispensable tool for the high-resolution characterization of nanoparticles in liquid suspension. By visualizing and tracking the random movement of individual particles, NTA provides critical insights into particle size, concentration, and other key physicochemical properties. This guide delves into the core principles of NTA, offering a detailed understanding of its working mechanism, experimental protocols, and data interpretation for professionals in research and drug development.

The Core Principle: Illuminating Brownian Motion

At its heart, Nanoparticle Tracking Analysis operates on the fundamental principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the surrounding medium.[1][2] The technique utilizes a laser to illuminate the nanoparticles within a sample chamber.[2][3][4] A sensitive camera, typically a CCD or CMOS, positioned at a 90-degree angle to the laser beam, captures the light scattered by each individual particle, allowing for their visualization and tracking over time.[5]

The captured video footage is then analyzed by sophisticated software that identifies and tracks the center of each particle on a frame-by-frame basis.[1] The key insight is that the extent of a particle's movement is directly related to its size. Smaller particles exhibit a greater degree of random motion, while larger particles move more slowly.[1] This relationship is mathematically described by the Stokes-Einstein equation.

The Stokes-Einstein Equation: From Movement to Size

The Stokes-Einstein equation forms the theoretical backbone of NTA, relating the diffusion coefficient (Dt) of a particle to its hydrodynamic diameter (d). The equation is as follows:

Dt = (kBT) / (3πηd)

Where:

  • Dt is the diffusion coefficient.

  • kB is the Boltzmann constant.

  • T is the absolute temperature.

  • η is the viscosity of the fluid.

  • d is the hydrodynamic diameter of the particle.

By tracking the mean square displacement of a particle over a known time interval, the NTA software calculates the diffusion coefficient for each tracked particle. With the known temperature and viscosity of the solvent, the hydrodynamic diameter of each individual particle can be determined.[1] This particle-by-particle analysis is a key advantage of NTA, providing high-resolution size distributions and the ability to identify subpopulations within a sample.[3]

Key Analytical Capabilities and Data Presentation

NTA is a multi-parameter analysis technique that provides a wealth of quantitative data. The primary outputs include particle size distribution and concentration, but modern instruments can also be equipped to measure fluorescence and zeta potential.

Quantitative Data Summary
ParameterTypical RangePrincipleKey Considerations
Particle Size 10 - 1000 nm (particle type dependent)Calculated from the Brownian motion of individual particles using the Stokes-Einstein equation.[1]The lower size limit is dependent on the particle's refractive index; highly scattering materials like gold and silver can be detected down to ~10 nm.[1][5] The upper limit is constrained by the reduced Brownian motion of larger particles.[1]
Particle Concentration 106 - 109 particles/mLDetermined by counting the number of particles within a known scattering volume.[2]The optimal concentration range for statistically robust measurements is typically between 107 and 1010 particles/mL.[6]
Fluorescence N/AFluorescently labeled particles are excited by a specific wavelength laser, and the emitted light is detected, allowing for the specific analysis of subpopulations.[5]Enables the characterization of specific particle types within a heterogeneous sample, such as antibody-labeled extracellular vesicles.
Zeta Potential N/AMeasured by applying an electric field across the sample and measuring the velocity of the particles; this velocity is proportional to the zeta potential.[5]Provides information about the surface charge of the particles, which is crucial for understanding particle stability and aggregation.

Experimental Protocols: A Step-by-Step Guide

Achieving accurate and reproducible NTA data hinges on meticulous experimental execution. The following protocol outlines the key steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical to avoid artifacts and ensure accurate measurements.

  • Dilution: The sample must be diluted to an appropriate concentration, typically within the range of 106 to 109 particles/mL, using a filtered, particle-free diluent.[2] The optimal concentration will result in 20-100 visible particles in the camera's field of view.

  • Diluent Selection: The diluent should be compatible with the sample and have a known viscosity. Commonly used diluents include phosphate-buffered saline (PBS) and deionized water. It is crucial to filter the diluent through a 0.02 µm or 0.1 µm filter to remove any background particles.

  • Homogenization: Gently vortex or pipette mix the diluted sample to ensure a homogenous suspension before loading. Avoid vigorous agitation that could induce aggregation or damage delicate particles.

Instrument Setup and Calibration
  • System Cleaning: Thoroughly clean the sample chamber and tubing with a suitable cleaning solution (e.g., filtered deionized water or ethanol) to remove any residual particles from previous measurements.

  • Temperature Control: Ensure the instrument's temperature is set to the desired value (e.g., 25°C) and allowed to equilibrate.[7] Temperature is a critical parameter in the Stokes-Einstein equation.

  • Calibration: Calibrate the instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads).[7] This step is essential for verifying the instrument's performance and ensuring accurate concentration measurements.

  • Focus Optimization: Adjust the focus to obtain sharp, well-defined images of the particles.

Data Acquisition
  • Sample Loading: Load the prepared sample into the sample chamber using a syringe, ensuring no air bubbles are introduced.

  • Video Capture: Capture multiple videos of the particle movement. A typical setting is to capture 5-10 videos of 30-60 seconds each.[8][9] Acquiring multiple replicates improves the statistical reliability of the results.

  • Acquisition Settings: The camera level and detection threshold are key parameters that need to be optimized for each sample type. The camera level controls the brightness of the image, while the detection threshold determines the minimum brightness of a speckle to be identified as a particle.

Visualizing the NTA Process and Logic

To better illustrate the workflow and underlying principles of Nanoparticle Tracking Analysis, the following diagrams are provided.

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Original Sample Dilution Dilution with Filtered Diluent Sample->Dilution Homogenization Homogenization Dilution->Homogenization Loading Load Sample Homogenization->Loading Laser Laser Illumination Loading->Laser Scattering Light Scattering Laser->Scattering Camera Video Capture (CCD/CMOS) Scattering->Camera Tracking Particle Tracking (Software) Camera->Tracking MSD Calculate Mean Square Displacement Tracking->MSD Stokes Apply Stokes-Einstein Equation MSD->Stokes Distribution Generate Size Distribution & Concentration Stokes->Distribution

Figure 1. Experimental workflow of Nanoparticle Tracking Analysis.

NTA_Logic cluster_phenomenon Physical Phenomenon cluster_measurement Measurement Principle cluster_calculation Calculation BM Brownian Motion PT Particle Tracking BM->PT is tracked by DC Diffusion Coefficient (Dt) PT->DC determines SE Stokes-Einstein Equation DC->SE is used in HD Hydrodynamic Diameter (d) SE->HD calculates

Figure 2. Logical relationship in NTA from Brownian motion to size.

Conclusion: A High-Resolution View of the Nanoworld

Nanoparticle Tracking Analysis provides a robust and reliable method for the characterization of nanoparticles, offering high-resolution data on size and concentration.[10] Its ability to analyze particles on an individual basis makes it particularly valuable for studying heterogeneous samples and identifying subpopulations, a critical need in fields such as drug delivery, vaccine development, and extracellular vesicle research.[3][4] By understanding the core principles and adhering to rigorous experimental protocols, researchers and scientists can leverage the full potential of NTA to gain deeper insights into the nanoscale world.

References

Unveiling the Nanoscale: An In-depth Technical Guide to Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a comprehensive understanding of Nanoparticle Tracking Analysis (NTA), this guide delves into the core principles, experimental protocols, and data interpretation of this powerful characterization technique. NTA provides high-resolution size distribution and concentration measurements of nanoparticles in liquid suspension, offering critical insights for fields ranging from nanomedicine to virology.

At its core, Nanoparticle Tracking Analysis (NTA) operates on the fundamental principles of light scattering and Brownian motion. This technique visualizes and analyzes individual nanoparticles, providing a particle-by-particle analysis that distinguishes it from ensemble techniques like Dynamic Light Scattering (DLS).[1]

The Core Measurement Principle: From Motion to Size

The NTA measurement process begins with a laser beam illuminating nanoparticles suspended in a liquid within a sample chamber. These particles, typically ranging from 10 to 1000 nanometers in diameter, scatter the laser light, allowing them to be visualized by a microscope objective positioned perpendicular to the beam.[2][3] A sensitive camera, such as a CCD or CMOS, records a video of these light-scattering points moving randomly under Brownian motion.[2][3]

This random movement, caused by the collision of solvent molecules with the nanoparticles, is the key to determining their size.[2] Smaller particles exhibit a greater degree of Brownian motion, while larger particles move more slowly. The NTA software tracks the trajectory of each individual particle over time, calculating its mean square displacement.

This displacement is then used to determine the particle's diffusion coefficient (D). Finally, the hydrodynamic diameter of each particle is calculated using the Stokes-Einstein equation, which establishes a direct relationship between the diffusion coefficient, the temperature of the liquid, and its viscosity.[2][4][5]

The relationship between these core concepts is illustrated in the following diagram:

NTA_Principle cluster_0 Core Principle Brownian_Motion Brownian Motion (Random particle movement) Video_Capture Video Capture (Tracking particle trajectories) Brownian_Motion->Video_Capture Recorded as particle tracks Light_Scattering Light Scattering (Particle visualization) Light_Scattering->Video_Capture Observed by microscope & camera Diffusion_Coefficient Diffusion Coefficient (D) (Calculated from particle path) Video_Capture->Diffusion_Coefficient Software analysis of mean square displacement Stokes_Einstein Stokes-Einstein Equation (Relates D to particle size) Diffusion_Coefficient->Stokes_Einstein Particle_Size Hydrodynamic Diameter (Calculated for each particle) Stokes_Einstein->Particle_Size Yields

Core principle of NTA measurement.

Quantitative Data Summary

NTA provides several key quantitative parameters for nanoparticle characterization. The following tables summarize the typical performance specifications and influencing factors.

ParameterTypical Range / ValueNotes
Particle Size Range 10 - 2000 nmDependent on particle type and refractive index.[3][6]
10 - 1000 nmCommonly cited operational range.[1][2][3]
30 - 50 nm (Lower limit for biological nanoparticles)Lower scattering intensity of biological materials like extracellular vesicles (EVs) can limit detection of smaller particles.[2]
Concentration Range 10⁶ - 10⁹ particles/mLOptimal range for accurate measurement.[2]
Concentration Accuracy ±5% - 10%Can be achieved with appropriate sample dilution and monodisperse samples.[7]
Camera Frame Rate ~30 frames per second (fps)Sufficient for tracking the Brownian motion of nanoparticles.[6][7]
FactorInfluence on Measurement
Particle Refractive Index Higher refractive index materials (e.g., gold, silver) scatter more light and can be detected at smaller sizes (~10 nm).[2]
Solvent Viscosity Directly affects the rate of Brownian motion and is a critical parameter in the Stokes-Einstein equation.
Temperature Influences Brownian motion and must be accurately controlled and recorded for precise size calculations.
Sample Polydispersity NTA excels at resolving polydisperse samples, providing a particle-by-particle size distribution.[6][7]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and accurate NTA data. The following outlines a general methodology for NTA measurements.

Instrument Calibration and System Check

Objective: To ensure the instrument is functioning correctly and is properly calibrated for size and concentration measurements.

Methodology:

  • System Startup: Power on the NTA instrument, laser source, and computer. Launch the NTA software.

  • Fluidics Priming and Cleaning: Flush the system with a filtered, particle-free solvent (e.g., 0.1 µm filtered deionized water or PBS) to remove any residual particles from previous measurements.[8]

  • Calibration with Standards:

    • Prepare a suspension of NIST-traceable polystyrene beads of a known size (e.g., 100 nm) at a concentration within the optimal range (10⁷ - 10⁸ particles/mL).[8]

    • Introduce the standard into the sample chamber.

    • Perform a measurement and verify that the measured mean size is within the specified tolerance of the standard's certified value.

    • Check that the concentration measurement is accurate.

Sample Preparation

Objective: To prepare a sample at an appropriate concentration for NTA analysis, ensuring it is free of aggregates and contaminants.

Methodology:

  • Initial Sample Assessment: If the approximate particle concentration is unknown, a preliminary measurement of the neat or minimally diluted sample may be necessary to estimate the required dilution factor.

  • Serial Dilution: Perform serial dilutions of the sample using a filtered, particle-free diluent (the same solvent the particles are suspended in). The goal is to achieve a final concentration within the optimal range of 10⁶ to 10⁹ particles/mL.[8]

  • Homogenization: Gently vortex or pipette mix the diluted sample to ensure a homogenous suspension. Avoid vigorous shaking that could induce aggregation or introduce air bubbles.[8]

Data Acquisition

Objective: To record high-quality videos of the particles undergoing Brownian motion.

Methodology:

  • Sample Loading: Introduce the prepared sample into the NTA sample chamber using a syringe. Ensure no air bubbles are present.

  • Focusing: Adjust the microscope focus to obtain sharp, well-defined images of the scattered light from the nanoparticles.

  • Setting Acquisition Parameters:

    • Camera Level/Shutter and Gain: Adjust these settings to optimize the brightness and contrast of the particle images against the background. The goal is to clearly visualize as many particles as possible without saturating the camera sensor.

    • Video Duration and Number of Captures: Typically, multiple short videos (e.g., 5-10 videos of 30-60 seconds each) are captured for each sample to ensure statistical robustness.[9]

  • Video Recording: Initiate the video capture sequence.

Data Analysis

Objective: To process the captured videos to determine particle size distribution and concentration.

Methodology:

  • Processing Settings:

    • Detection Threshold: Set the minimum brightness for a point of light to be identified as a particle. This helps to distinguish true particles from background noise.

    • Track Length: Define the minimum number of consecutive frames a particle must be tracked for its trajectory to be included in the analysis.

  • Data Processing: The NTA software analyzes the captured videos, identifies and tracks individual particles, calculates their diffusion coefficients, and uses the Stokes-Einstein equation to determine their hydrodynamic diameters.

  • Report Generation: The software generates a report including:

    • Particle size distribution histogram and statistics (mean, mode, median, standard deviation).

    • Particle concentration (particles/mL).

    • A video of the tracked particles.

The overall experimental workflow is summarized in the diagram below:

NTA_Workflow cluster_1 NTA Experimental Workflow Start Start Calibration Instrument Calibration (with size standards) Start->Calibration Sample_Prep Sample Preparation (Serial dilution to optimal concentration) Calibration->Sample_Prep Data_Acquisition Data Acquisition (Video capture of Brownian motion) Sample_Prep->Data_Acquisition Data_Analysis Data Analysis (Particle tracking and size calculation) Data_Acquisition->Data_Analysis Results Results (Size distribution, concentration) Data_Analysis->Results End End Results->End

General experimental workflow for NTA.

Applications in Drug Development

NTA is a valuable tool in the development of nanomedicines and biopharmaceuticals. Its applications include:

  • Characterization of Drug Delivery Systems: Sizing and concentration measurement of liposomes, polymeric nanoparticles, and other drug carriers to ensure batch-to-batch consistency and predict in vivo behavior.

  • Protein Aggregation Studies: Detecting and quantifying protein aggregates, which can impact the efficacy and immunogenicity of therapeutic proteins.[7]

  • Extracellular Vesicle (EV) Analysis: Characterizing exosomes and microvesicles for their potential as biomarkers and therapeutic delivery vehicles.[4][6]

  • Viral Vaccine Development: Sizing and counting viral particles and virus-like particles (VLPs) to ensure product quality and dose accuracy.[7]

By providing detailed, particle-by-particle information, NTA offers a high-resolution view of the nanoscale world, empowering researchers and developers to advance novel therapeutics with greater precision and control.

References

Nanoparticle Tracking Analysis in Virology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) has emerged as a powerful and indispensable tool in virology, offering high-resolution characterization of viral particles. This technique provides quantitative data on particle size, concentration, and aggregation, critical parameters in fundamental research, vaccine development, and the production of viral vectors for gene therapy. Unlike traditional methods that provide bulk measurements, NTA visualizes and analyzes nanoparticles on a particle-by-particle basis, offering a more detailed and accurate picture of the viral sample. This guide delves into the core applications of NTA in virology, providing detailed experimental protocols, quantitative data, and visual workflows to enable researchers to effectively integrate this technology into their work.

Core Principles of Nanoparticle Tracking Analysis

NTA utilizes the principles of light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles in a liquid suspension. A laser beam is passed through the sample, and the light scattered by individual viral particles is captured by a camera-equipped microscope. The NTA software then tracks the movement of each particle, calculating its hydrodynamic diameter using the Stokes-Einstein equation. The concentration is determined by counting the number of particles within a known volume of the sample.

Key Applications of NTA in Virology

Virus Quantification and Titer Measurement

Accurate quantification of viral titers is fundamental in virology. NTA offers a rapid and direct method for determining the total number of viral particles in a sample, irrespective of their infectivity.[1][2][3] This is a significant advantage over traditional infectivity assays like plaque assays or TCID50, which can be time-consuming and only measure infectious particles.[3][4]

Key Advantages:

  • Speed: Results are obtained in minutes, compared to days or weeks for culture-based methods.[3]

  • Total Particle Count: Measures both infectious and non-infectious particles, providing a complete picture of the viral population.[4]

  • Reproducibility: Offers good reproducibility when standardized protocols are followed.

Virus Aggregation Analysis

Viral aggregation can significantly impact infectivity, immunogenicity, and the safety of viral-based products. NTA is highly effective in detecting and quantifying aggregates in real-time.[5][6] This capability is crucial for:

  • Monitoring sample quality and stability: Assessing the propensity of a virus preparation to aggregate under different storage conditions or in various formulations.

  • Process optimization: Evaluating the impact of purification steps on the aggregation state of the virus.[7]

  • Understanding disease mechanisms: Studying the role of viral aggregates in pathogenesis.

Vaccine Development and Manufacturing

NTA plays a critical role throughout the vaccine development and manufacturing pipeline, from initial characterization to final product quality control.[8] Its applications include:

  • Characterization of viral stocks and virus-like particles (VLPs): Ensuring the correct size and concentration of the active components.[1][2]

  • Process monitoring: Tracking particle concentration and aggregation during upstream and downstream processing to ensure consistency and optimize yield.

  • Formulation development: Assessing the stability of vaccine candidates in different formulations.

  • Purity assessment: Detecting the presence of contaminants and aggregates in the final product.[9]

Gene Therapy Vector Characterization

Viral vectors, such as Adeno-Associated Virus (AAV) and Lentivirus, are essential tools in gene therapy. NTA is used to characterize these vectors to ensure their safety and efficacy.[5] Key applications include:

  • Quantification of vector particle concentration: Determining the accurate dose of the vector.

  • Size distribution analysis: Ensuring the integrity of the viral capsids.

  • Aggregation analysis: Monitoring the stability and quality of the vector preparation.

For smaller viruses like AAV (typically around 25 nm), which are below the detection limit of standard NTA, a gold-nanoparticle labeling method can be employed to increase their light scattering and enable accurate characterization.[10]

Antiviral Drug Efficacy Testing

NTA can be utilized to assess the efficacy of antiviral drugs by monitoring their impact on viral load and aggregation. By quantifying the number of viral particles before and after treatment, researchers can determine the drug's effectiveness in inhibiting viral replication or promoting viral clearance.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various studies, highlighting the capabilities of NTA in virological research.

Table 1: Comparison of NTA with Other Virus Quantification Methods

VirusNTA Titer (particles/mL)Plaque Assay Titer (PFU/mL)qPCR Titer (gc/mL)Reference
Bacteriophage Phi67.08 x 10¹⁰4 x 10¹⁰-[11]
Adenovirus 51.4 x 10⁹--[12]
Influenza Virus---Data for direct comparison is often variable depending on the study and specific viral preparation.
Lentivirus---NTA provides total particle count, while other methods measure infectious or genomic units.

Table 2: NTA Characterization of Various Viruses and Virus-Like Particles (VLPs)

Virus/VLPModal Size (nm)Concentration (particles/mL)Key FindingsReference
Adenovirus 51001.4 x 10⁹NTA parameters were optimized using latex beads of a similar size.[12]
Influenza Virus80 - 120-NTA is used to monitor aggregation in vaccine preparations.[13]
Bacteriophage T3~6010⁷ - 10⁹Aggregation was observed to increase with phage titer.[14]
Bacteriophage K~7010⁸ - 10¹⁰NTA revealed size distributions and aggregation states at different titers.[14]
Lentivirus--NTA is used to assess the stability of lentiviral formulations.[15]
AAV (gold-labeled)~25-Gold-labeling enables NTA characterization of small viruses.[10]

Experimental Protocols

General Sample Preparation for NTA

Proper sample preparation is crucial for obtaining accurate and reproducible NTA data.

  • Dilution: Dilute the viral sample in a particle-free buffer (e.g., filtered PBS) to achieve an optimal particle concentration for analysis, typically between 10⁷ and 10⁹ particles/mL.[7][12] This corresponds to 20-100 particles per frame in the NTA software.

  • Homogenization: Gently vortex or pipette the diluted sample to ensure a homogenous suspension. Avoid vigorous mixing that could induce aggregation or damage viral particles.

  • Degassing: If necessary, degas the sample to remove any dissolved gases that could form bubbles and interfere with the analysis.

Protocol 1: Quantification of Adenovirus

This protocol is adapted from a study evaluating NTA for adenovirus 5 quantification.[12]

  • Sample Preparation:

    • Thaw the adenovirus stock on ice.

    • Prepare serial dilutions of the virus in sterile, particle-free DPBS to achieve a concentration within the optimal range for NTA.

  • Instrument Settings (NanoSight LM10):

    • Capture Settings:

      • Shutter Speed: 1340 - 1500

      • Gain: Maximal value

    • Analysis Settings:

      • Brightness: -15

      • Gain: 2

      • Blur: 3x3

      • Detection Threshold: 30

  • Data Acquisition:

    • Inject approximately 300 µL of the diluted sample into the instrument.

    • Record at least three videos of 60 seconds each.

  • Data Analysis:

    • Analyze the videos using the NTA software with the specified settings.

    • The software will calculate the mean size, modal size, and concentration of the viral particles.

Protocol 2: Analysis of Influenza Virus in Vaccine Preparations

This protocol outlines a general approach for monitoring influenza virus aggregation in vaccine manufacturing.

  • Sample Preparation:

    • Obtain samples from different stages of the vaccine manufacturing process (e.g., crude harvest, after purification).

    • Dilute the samples in particle-free PBS to the optimal concentration range for NTA.

  • Instrument Settings:

    • Instrument settings should be optimized for the specific NTA instrument and the characteristics of the influenza virus preparation. Key parameters to adjust include shutter speed, camera level, and detection threshold.

  • Data Acquisition:

    • Acquire multiple video replicates (e.g., 5 videos of 60 seconds each) for each sample to ensure statistical robustness.

  • Data Analysis:

    • Analyze the data to determine the size distribution and concentration of particles.

    • Pay close attention to the presence of larger particles, which may indicate aggregation. Compare the size distributions of samples from different process stages to assess the effectiveness of purification steps in removing aggregates.

Protocol 3: Fluorescence NTA (fNTA) for Specific Virus Characterization

fNTA allows for the specific detection and quantification of labeled viral particles within a heterogeneous sample.

  • Labeling:

    • Antibody-based labeling: Incubate the viral sample with a fluorescently labeled antibody specific to a viral surface protein.

    • Nucleic acid staining: For enveloped viruses, membrane-permeable nucleic acid dyes can be used to label the viral genome.

    • Membrane dyes: Lipophilic dyes can be used to stain the envelopes of enveloped viruses.

  • Sample Preparation:

    • After labeling, dilute the sample as described in the general protocol.

  • Instrument Settings:

    • Use an NTA instrument equipped with the appropriate laser and filter set for the fluorophore used.

    • Optimize camera level and detection threshold for fluorescent signal detection.

  • Data Acquisition and Analysis:

    • Acquire data in both light scatter and fluorescence modes.

    • Compare the particle concentrations obtained in both modes to determine the concentration of the specifically labeled viral particles.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of NTA in virology.

NTA_Virus_Quantification_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Viral Sample dilution Serial Dilution (10^7 - 10^9 particles/mL) start->dilution Dilute in particle-free buffer homogenization Gentle Homogenization dilution->homogenization injection Inject Sample into NTA homogenization->injection settings Set Instrument Parameters (Shutter, Gain, etc.) injection->settings capture Capture Videos (e.g., 3 x 60s) settings->capture processing Process Videos with NTA Software capture->processing results Obtain Size, Concentration, and Aggregation Data processing->results

Standard NTA workflow for virus quantification.

Vaccine_QC_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc NTA Quality Control cluster_final Final Product cell_culture Cell Culture & Virus Production harvest Crude Harvest cell_culture->harvest nta_harvest NTA Analysis: Size, Titer, Aggregation harvest->nta_harvest clarification Clarification purification Purification clarification->purification concentration Concentration purification->concentration nta_purified NTA Analysis: Size, Titer, Purity purification->nta_purified nta_final NTA Analysis: Final Product QC concentration->nta_final nta_harvest->clarification final_product Final Vaccine Product nta_final->final_product

NTA workflow for vaccine manufacturing quality control.

Antiviral_Efficacy_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_nta NTA Analysis cluster_comparison Data Comparison virus_stock Virus Stock control Control Group (Virus only) virus_stock->control treatment Treatment Group (Virus + Antiviral Drug) virus_stock->treatment incubation_control Incubate control->incubation_control incubation_treatment Incubate treatment->incubation_treatment nta_control NTA Analysis: Viral Load & Aggregation incubation_control->nta_control nta_treatment NTA Analysis: Viral Load & Aggregation incubation_treatment->nta_treatment comparison Compare Results nta_control->comparison nta_treatment->comparison efficacy Determine Antiviral Efficacy comparison->efficacy

Workflow for assessing antiviral drug efficacy using NTA.

Conclusion

Nanoparticle Tracking Analysis is a versatile and powerful technique that has significantly advanced the field of virology. Its ability to provide rapid, high-resolution data on virus size, concentration, and aggregation makes it an invaluable tool for researchers, scientists, and drug development professionals. By providing a more complete picture of viral populations than traditional methods, NTA facilitates a deeper understanding of virus biology, accelerates the development of vaccines and gene therapies, and aids in the evaluation of novel antiviral compounds. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the successful implementation of NTA in a wide range of virological applications.

References

An In-depth Technical Guide to Nanoparticle Tracking Analysis (NTA): Data Output and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nanoparticle Tracking Analysis (NTA), a powerful technique for the visualization and analysis of nanoparticles in liquid suspension. We will delve into the principles of NTA, the interpretation of its data output, detailed experimental protocols, and its application in various research and development fields.

Introduction to Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is a method used to visualize and analyze particles in liquids, relating the rate of Brownian motion to particle size.[1] A laser beam is passed through the sample, and the particles in the suspension scatter the light, which is captured by a camera.[2][3] The NTA software then tracks the movement of each particle from frame to frame.[1] The rate of this movement is used to calculate the particle's hydrodynamic diameter via the Stokes-Einstein equation.[1] This technique provides high-resolution particle size distribution and concentration measurements.[2]

NTA is particularly valuable for studying heterogeneous samples and has found wide application in the characterization of extracellular vesicles (EVs), viruses, drug delivery systems, and protein aggregates.[3][4]

NTA Data Output

NTA software generates a wealth of quantitative data that provides a detailed characterization of the nanoparticle population. The primary outputs are particle size distribution and concentration.

Table 1: Key Quantitative Outputs of Nanoparticle Tracking Analysis

ParameterDescriptionUnitsTypical Application
Mean Size The average hydrodynamic diameter of all tracked particles.nanometers (nm)General size characterization of the nanoparticle population.
Mode Size The most frequently occurring particle size in the distribution.nanometers (nm)Identifying the primary population in a sample.
Standard Deviation (SD) / Polydispersity Index (PdI) A measure of the width of the particle size distribution. A larger SD or PdI indicates a more heterogeneous sample.nm / unitlessAssessing the uniformity of the nanoparticle population.
Particle Concentration The number of particles per unit volume of the sample.particles/mLDetermining the titer of viruses, EVs, or drug delivery vectors.
Size Distribution Plot A histogram or frequency curve showing the distribution of particle sizes within the sample.Size (nm) vs. Relative Frequency/ConcentrationVisualizing the heterogeneity and identifying distinct subpopulations.
D10, D50 (Median), D90 The particle diameters at which 10%, 50%, and 90% of the sample (by number) is smaller.nanometers (nm)Understanding the spread and tails of the size distribution.

Data Interpretation

Interpreting NTA data requires a careful consideration of the experimental context and an understanding of the technique's limitations.

  • Size Distribution: The shape of the size distribution plot is crucial. A narrow, single peak suggests a monodisperse sample, while multiple peaks or a broad peak indicate a polydisperse or aggregated sample.[5] It is important to note that the lower limit of detection for NTA is dependent on the particle's refractive index, typically around 10-50 nm.[4][6]

  • Concentration: The optimal concentration range for NTA is typically between 10⁷ and 10⁹ particles/mL.[7] Samples outside this range may require dilution or concentration to ensure accurate measurements.[7] It is critical to measure the particle concentration of the diluent as a "blank" to correct for any background contamination.[8]

  • Operator Dependence: NTA results can be influenced by user-defined settings such as camera level and detection threshold.[5][9] Therefore, it is essential to standardize these parameters within and between experiments to ensure reproducibility.[10]

Experimental Workflow and Logical Relationships

The general workflow for an NTA experiment involves several key stages, from sample preparation to data analysis. The following diagram illustrates this process.

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Initial Sample Dilution Dilution to Optimal Concentration Sample->Dilution 10^7 - 10^9 particles/mL Load Load Sample Dilution->Load Settings Set Camera Level & Detection Threshold Load->Settings Record Record Video (e.g., 60s x 5) Settings->Record Process Process Video (Track Particles) Record->Process Output Generate Data: Size, Concentration, Distribution Process->Output Report Export Report Output->Report Interpretation Interpret Results (Compare to Controls) Report->Interpretation

Figure 1. A generalized workflow for a Nanoparticle Tracking Analysis experiment.

The following diagram illustrates the logical relationship in interpreting NTA data for sample characterization.

NTA_Interpretation_Logic cluster_input NTA Output Data cluster_analysis Data Analysis & Interpretation cluster_conclusion Sample Characterization SizeDist Size Distribution PeakShape Analyze Peak Shape (Monodisperse vs. Polydisperse) SizeDist->PeakShape PeakPosition Analyze Peak Position (Mean/Mode Size) SizeDist->PeakPosition Concentration Concentration ConcValue Compare Concentration to Expected Values Concentration->ConcValue Homogeneity Homogeneity PeakShape->Homogeneity Identity Identity Confirmation PeakPosition->Identity Purity Purity ConcValue->Purity

Figure 2. Logical flow for interpreting NTA data to characterize a nanoparticle sample.

Detailed Experimental Protocol: Characterization of Extracellular Vesicles (EVs)

This protocol provides a detailed methodology for the preparation and analysis of EVs from cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Phosphate-buffered saline (PBS), 0.22 µm filtered

  • 1.5 mL microcentrifuge tubes

  • Micropipettes and sterile, filtered tips

  • NTA instrument and associated software

  • Size standards (e.g., 100 nm polystyrene beads)

Methodology:

  • EV Isolation:

    • Collect cell culture supernatant.

    • Perform differential centrifugation to isolate EVs. A common protocol involves a series of centrifugation steps at increasing speeds to remove cells, dead cells, and cellular debris, followed by ultracentrifugation to pellet the EVs.

    • Resuspend the EV pellet in a known volume of filtered PBS.

  • Instrument Preparation and Calibration:

    • Turn on the NTA instrument and computer.[11]

    • Flush the system with filtered water and then with filtered PBS to remove any residual particles.[11]

    • Prepare a diluted solution of 100 nm polystyrene beads in filtered water.[11]

    • Load the bead solution and perform a calibration check to ensure the instrument is accurately measuring particle size.[11]

  • Sample Preparation for NTA:

    • Perform a serial dilution of the resuspended EV sample with filtered PBS to find the optimal concentration for analysis (typically between 20 and 100 particles per frame).

    • Vortex the diluted samples gently before loading to ensure a homogenous suspension. Avoid introducing air bubbles.[10]

    • Prepare a "blank" sample using only the filtered PBS used for dilution.

  • Data Acquisition:

    • Measure the blank sample first to determine the background particle concentration.

    • Load the diluted EV sample into the instrument's sample chamber.

    • Adjust the camera focus and level to clearly visualize the scattered light from the particles.

    • Record at least five 60-second videos of the sample at different positions within the sample chamber to ensure a representative analysis.

  • Data Processing and Analysis:

    • Process the recorded videos using the NTA software. Set the detection threshold to a level that accurately identifies particles while minimizing background noise.

    • The software will track the Brownian motion of individual particles and calculate their size and concentration.

    • Average the results from the replicate videos to obtain the final size distribution and concentration for the sample.

    • Subtract the background particle concentration from the blank measurement from the sample concentration.

    • Export the data, including the size distribution plot and the quantitative data table.

Application in Drug Development: Signaling Pathway Analysis

NTA is increasingly used in drug development, particularly in the characterization of lipid nanoparticle (LNP)-based drug delivery systems and in understanding the role of EVs in intercellular communication. For instance, NTA can be used to monitor changes in EV production and size in response to a drug treatment, providing insights into the drug's mechanism of action.

The following diagram illustrates a conceptual signaling pathway where a drug treatment alters the secretion of EVs, which can be quantified and characterized using NTA.

Signaling_Pathway cluster_cell Cellular Response cluster_nta NTA Analysis Drug Drug Treatment Receptor Cell Surface Receptor Drug->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling MVB Multivesicular Body (MVB) Formation Signaling->MVB Modulates Secretion EV Secretion MVB->Secretion NTA NTA Measurement (Size & Concentration) Secretion->NTA Quantification

Figure 3. Conceptual signaling pathway illustrating the use of NTA to quantify changes in EV secretion.

References

A Technical Showdown: Nanoparticle Tracking Analysis vs. Dynamic Light Scattering for Nanoparticle Sizing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of nanotechnology and drug delivery, the precise characterization of nanoparticles is paramount. The size, concentration, and distribution of these particles can profoundly influence their efficacy, stability, and safety. Among the arsenal of analytical techniques, Nanoparticle Tracking Analysis (NTA) and Dynamic Light Scattering (DLS) have emerged as two of the most prominent methods for nanoparticle sizing. This in-depth technical guide provides a comprehensive comparison of these two powerful techniques, outlining their core principles, experimental protocols, and key applications in research and drug development to aid professionals in selecting the most appropriate method for their specific needs.

Core Principles: A Tale of Two Light Scattering Techniques

Both NTA and DLS leverage the fundamental principles of light scattering and Brownian motion to determine the hydrodynamic diameter of nanoparticles in a liquid suspension. However, their approaches to data acquisition and analysis differ significantly, leading to distinct advantages and limitations.

Dynamic Light Scattering (DLS): The Ensemble Approach

DLS, also known as Photon Correlation Spectroscopy (PCS), illuminates a sample with a laser and measures the time-dependent fluctuations in the intensity of scattered light.[1][2][3] These fluctuations arise from the constructive and destructive interference of light scattered by the randomly moving nanoparticles.[4] An autocorrelator analyzes these intensity fluctuations to generate an autocorrelation function, which can then be used to calculate the translational diffusion coefficient of the particles.[2][5] Finally, the Stokes-Einstein equation is employed to relate the diffusion coefficient to the hydrodynamic diameter.[3][6]

DLS provides an intensity-weighted average size, known as the Z-average, and a Polydispersity Index (PDI) which indicates the breadth of the size distribution.[5] The Z-average is the intensity-weighted harmonic mean size and is particularly sensitive to the presence of larger particles, as light scattering intensity is proportional to the sixth power of the particle's diameter.[7][8]

Nanoparticle Tracking Analysis (NTA): The Particle-by-Particle Approach

NTA takes a more direct approach by visualizing and tracking individual nanoparticles.[1] A laser beam illuminates the particles in suspension, and a microscope equipped with a camera captures their movement. The NTA software then tracks the Brownian motion of each particle on a frame-by-frame basis.[4][5] By analyzing the mean squared displacement of each particle, its diffusion coefficient is calculated, and subsequently, its hydrodynamic diameter is determined using the Stokes-Einstein equation.[9]

This particle-by-particle analysis yields a number-weighted size distribution and allows for the direct determination of particle concentration.[4][10]

G Figure 1: Core Principles of DLS and NTA cluster_DLS Dynamic Light Scattering (DLS) cluster_NTA Nanoparticle Tracking Analysis (NTA) DLS_Laser Laser Illumination DLS_Sample Nanoparticle Suspension (Ensemble Measurement) DLS_Laser->DLS_Sample Illuminates DLS_Detector Detector DLS_Sample->DLS_Detector Scatters Light DLS_Correlator Autocorrelator DLS_Detector->DLS_Correlator Measures Intensity Fluctuations DLS_Result Intensity-Weighted Size (Z-Average, PDI) DLS_Correlator->DLS_Result Calculates Diffusion Coefficient NTA_Laser Laser Illumination NTA_Sample Nanoparticle Suspension (Particle-by-Particle) NTA_Laser->NTA_Sample Illuminates NTA_Microscope Microscope & Camera NTA_Sample->NTA_Microscope Visualizes Particles NTA_Software Tracking Software NTA_Microscope->NTA_Software Records Video NTA_Result Number-Weighted Size & Concentration NTA_Software->NTA_Result Tracks Individual Particles

A diagram illustrating the core principles of DLS and NTA.

Head-to-Head Comparison: Quantitative Data

The choice between NTA and DLS often comes down to the specific requirements of the measurement and the nature of the sample. The following tables summarize the key quantitative differences between the two techniques.

Table 1: Sizing and Concentration Capabilities

ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)
Size Range Broader range, typically 0.3 nm to 10 µmMore focused range, typically 10 nm to 2 µm[1]
Concentration Range Higher concentrations, ~10⁸ to 10¹⁸ particles/mL[11]Lower concentrations, 10⁶ to 10⁹ particles/mL[4][11]
Resolution Lower resolution, struggles to resolve peaks with a size ratio less than 4:1[4]Higher resolution, can resolve peaks with a size ratio of approximately 1.33:1[4]
Primary Output Intensity-weighted size distribution (Z-average, PDI)[5]Number-weighted size distribution and particle concentration[4]
Measurement Time Generally faster, minutes per measurementCan be longer, especially for multiple video captures

Table 2: Sample and Operational Parameters

ParameterDynamic Light Scattering (DLS)Nanoparticle Tracking Analysis (NTA)
Sample Volume Low, microliters per measurement[11]Higher, typically around 1 mL per analysis[11]
Polydispersity Less suitable for highly polydisperse samples[4][12]Well-suited for polydisperse and multimodal samples[1][4]
Sensitivity to Aggregates Highly sensitive to small numbers of large aggregates[7]Less biased by the presence of a few large particles[1][10]
Fluorescence Fluorescence can interfere with measurements[13]Can be used in fluorescence mode to specifically track labeled particles
Solvent Viscosity Can handle a range of buffers and viscositiesGenerally suited for buffers with water-like viscosity[11]

Experimental Protocols: A Step-by-Step Guide

To ensure accurate and reproducible results, it is crucial to follow standardized experimental protocols.

Dynamic Light Scattering (DLS) Protocol

  • Sample Preparation:

    • Ensure the sample is homogenous and well-dispersed. Sonication can be used if necessary.[14]

    • Filter the dispersant medium using a 0.1 µm or smaller filter to remove dust and other contaminants.[15]

    • Dilute the sample to an appropriate concentration (typically 0.1 to 1 mg/mL) to achieve an acceptable count rate.[15]

    • Filter the final sample through a syringe filter (e.g., 0.2 µm) to remove any large aggregates, ensuring the filter size does not remove the nanoparticles of interest.[15]

  • Instrument Setup and Measurement:

    • Clean the cuvette thoroughly with a solvent like isopropanol, followed by distilled water, and dry with nitrogen gas.[15]

    • Transfer the prepared sample to the cuvette.

    • Input the correct parameters into the software, including the dispersant viscosity and refractive index, and the sample temperature.[16]

    • Allow the sample to thermally equilibrate within the instrument.

    • Perform at least three replicate measurements to ensure reproducibility.[6]

  • Data Analysis:

    • Analyze the autocorrelation function to obtain the Z-average and PDI.

    • For multimodal samples, analyze the intensity, volume, and number distributions, but be aware of the assumptions made in these transformations.

Nanoparticle Tracking Analysis (NTA) Protocol

  • Sample Preparation:

    • Dilute the sample in particle-free PBS or another suitable buffer to a concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).[17] This often requires greater dilution than for DLS.[12]

    • Ensure the sample is well-mixed by gentle pipetting.

  • Instrument Setup and Measurement:

    • Prime the instrument with the sample to ensure the tubing is filled.

    • Inject the sample into the sample chamber.

    • Adjust the camera focus and detection threshold to clearly visualize the particles.

    • Capture multiple videos (e.g., 5 videos of 60 seconds each) to obtain statistically robust data.[17][18]

  • Data Analysis:

    • The software will track the particles in each video and calculate their size and concentration.

    • The results from the multiple video captures are then averaged to provide the final size distribution and concentration.

G Figure 2: Comparative Experimental Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis start Start prep_dls DLS: Dilute to ~0.1-1 mg/mL start->prep_dls prep_nta NTA: Dilute to 10^7-10^9 particles/mL start->prep_nta measure_dls DLS: Ensemble measurement in cuvette prep_dls->measure_dls measure_nta NTA: Video capture of individual particles prep_nta->measure_nta analysis_dls DLS: Autocorrelation -> Z-Average & PDI measure_dls->analysis_dls analysis_nta NTA: Particle tracking -> Number distribution & Concentration measure_nta->analysis_nta end End analysis_dls->end analysis_nta->end

A diagram showing the comparative experimental workflow for DLS and NTA.

Applications in Drug Development

Both DLS and NTA are invaluable tools in the development of nanoparticle-based drug delivery systems, such as liposomes, viral vectors, and polymeric nanoparticles.

  • Liposome Characterization: DLS is often used for routine quality control to quickly assess the average size and polydispersity of liposome formulations.[19] NTA can provide more detailed information on the size distribution and can be used to quantify the concentration of liposomes, which is crucial for dose determination.[20]

  • Viral Vector Analysis: In gene therapy, the characterization of viral vectors like adeno-associated viruses (AAVs) and lentiviruses is critical.[21][22] DLS can be used to monitor for aggregation, while NTA can provide accurate sizing and concentration measurements, which are important for determining the vector titer.[2][22]

  • Monitoring Stability and Aggregation: DLS is particularly effective at detecting the early onset of aggregation due to its sensitivity to larger particles.[7] NTA can then be used to quantify the extent of aggregation by providing the number of aggregated particles.[13]

Conclusion: Choosing the Right Tool for the Job

NTA and DLS should be viewed as complementary rather than competing techniques.[1][10] The choice between them depends on the specific information required and the nature of the sample.

  • Choose DLS for:

    • Rapid and routine quality control of monodisperse samples.

    • Detecting the presence of small amounts of aggregates.

    • When sample volume is limited.

  • Choose NTA for:

    • High-resolution sizing of polydisperse and multimodal samples.

    • Accurate particle concentration measurements.

    • When a number-weighted distribution is required, for example, for regulatory submissions.[11]

    • Analyzing fluorescently labeled nanoparticles.

In an ideal scenario, a combination of both techniques provides the most comprehensive characterization of a nanoparticle system.[1][13] DLS can provide a quick assessment of the average size and presence of aggregates, while NTA can offer a more detailed picture of the size distribution and particle concentration. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, efficacy, and safety of their nanoparticle-based products.

References

An In-depth Technical Guide to the Core Principles of Brownian Motion in Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of Brownian motion as they are applied in Nanoparticle Tracking Analysis (NTA). It details the theoretical basis, experimental procedures, and data analysis workflow, offering a technical resource for professionals working with nanoparticles.

Introduction: The Foundation of NTA

Nanoparticle Tracking Analysis (NTA) is a powerful method for visualizing and analyzing nanoparticles in liquid suspensions.[1][2] It provides high-resolution particle size distributions, concentration measurements, and fluorescence detection capabilities.[3][4] The core of NTA technology lies in its ability to track the random, thermally-driven movement of individual particles, a phenomenon known as Brownian motion.[5][6] By analyzing this motion, NTA can determine the size of each particle individually, making it a high-resolution technique.[7][8]

Core Principles: From Random Motion to Particle Size

The operation of NTA is based on two key principles: the scattering of light by nanoparticles and the analysis of their Brownian motion.[6]

  • Light Scattering: A laser beam is directed through the sample suspension.[5][7] Nanoparticles in the laser's path act as point scatterers, making them visible through a microscope.[2][3][7] A sensitive camera, typically a CMOS or CCD, records high-speed video footage of these illuminated particles.[1][5]

  • Brownian Motion: Nanoparticles suspended in a liquid are constantly bombarded by the molecules of the surrounding solvent.[6] This results in a random, erratic movement known as Brownian motion.[5] The velocity of this motion is directly related to the size of the particle; smaller particles are displaced more rapidly by the solvent molecules and therefore move faster than larger particles.[6][9]

  • The Stokes-Einstein Equation: The relationship between a particle's size and its movement in a fluid is mathematically described by the Stokes-Einstein equation.[10][11] This equation is the cornerstone of NTA, linking the diffusion coefficient (D), which is derived from the particle's movement, to its hydrodynamic radius (r).

The two-dimensional Stokes-Einstein equation used in NTA is:

D = (kB * T) / (3 * π * η * d)

Where:

  • D is the translational diffusion coefficient.

  • kB is the Boltzmann constant (1.38 x 10-23 J/K).[3]

  • T is the absolute temperature in Kelvin.[3][11]

  • η is the viscosity of the solvent.[3][11]

  • d is the hydrodynamic diameter of the particle.

By tracking the movement of a particle and knowing the temperature and viscosity of the solvent, NTA software can calculate the particle's size.[7]

Data Presentation: Quantitative Relationships

The interplay between particle size, temperature, and viscosity has a predictable effect on the diffusion of nanoparticles. The following tables summarize these quantitative relationships.

Table 1: Relationship Between Particle Size and Brownian Motion Parameters

This table illustrates how the diffusion coefficient and the average distance a particle travels (Mean Square Displacement) change with particle size at a constant temperature (298.15 K) and viscosity (0.89 mPa·s, like water).

Particle Diameter (nm)Diffusion Coefficient (D) (μm²/s)Mean Square Displacement in 2D (⟨(x,y)²⟩) per second (μm²)
3014.558.0
508.734.8
1004.3517.4
2002.178.68
5000.873.48

Table 2: Influence of Temperature and Viscosity on Diffusion

This table shows the effect of changing temperature and solvent viscosity on the diffusion coefficient of a hypothetical 100 nm nanoparticle.

Temperature (K)SolventSolvent Viscosity (η) (mPa·s)Diffusion Coefficient (D) (μm²/s)
293.15 (20°C)Water1.0024.35
298.15 (25°C)Water0.8904.95
303.15 (30°C)Water0.7975.58
298.15 (25°C)Ethanol1.0744.10
298.15 (25°C)10% Sucrose Solution1.253.52

Visualization of Core Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the key principles and processes in NTA.

G cluster_factors Influencing Factors cluster_phenomenon Physical Phenomenon cluster_measurement NTA Measurement & Calculation ParticleSize Particle Size (d) BM Brownian Motion ParticleSize->BM inversely proportional Temperature Temperature (T) Temperature->BM directly proportional SE Stokes-Einstein Equation Temperature->SE Viscosity Viscosity (η) Viscosity->BM inversely proportional Viscosity->SE MSD Mean Square Displacement (MSD) BM->MSD DC Diffusion Coefficient (D) MSD->DC calculated from DC->SE SE->ParticleSize determines

Caption: Relationship between physical factors and NTA calculations.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Output P1 Sample Dilution (Optimal Concentration) P2 Instrument Calibration (Using Standards) P1->P2 A1 Load Sample into Sample Chamber P2->A1 A2 Adjust Focus & Camera Settings A1->A2 A3 Record Videos (e.g., 5 x 60s) A2->A3 AN1 Process Videos (Set Detection Threshold) A3->AN1 AN2 Generate Report (Size & Concentration) AN1->AN2

Caption: A typical experimental workflow for Nanoparticle Tracking Analysis.

G proc_node proc_node D1 Raw Video Data (Frames) P1 Particle Identification (Frame by Frame) D1->P1 D2 Particle Coordinates (x, y) per Frame P1->D2 P2 Particle Tracking (Linking Coordinates over Time) D2->P2 D3 Individual Particle Trajectories P2->D3 P3 Calculate Mean Square Displacement (MSD) for each track D3->P3 D4 Distribution of Diffusion Coefficients (D) P3->D4 P4 Apply Stokes-Einstein Equation D4->P4 D5 Particle Size Distribution & Concentration P4->D5

Caption: Logical data analysis flow from raw video to final results.

Experimental Protocols: A Standard NTA Measurement

A reliable NTA measurement requires careful attention to the experimental protocol. Below is a generalized methodology.

5.1. Instrument Setup and Calibration

  • Power On: Turn on the NTA instrument, laser source, and computer.[12]

  • Software Initialization: Launch the NTA software.[12]

  • System Flush: Flush the sample chamber thoroughly with high-purity, particle-free water or an appropriate buffer (e.g., PBS) to remove any residual contaminants.[12]

  • Calibration (as required):

    • Prepare a calibration standard of known size and concentration (e.g., 100 nm polystyrene beads).[12]

    • Introduce the standard into the sample chamber.

    • Perform a measurement and verify that the measured mean size is within the specified tolerance of the standard's certified value. This confirms the instrument is operating correctly.[13]

5.2. Sample Preparation

  • Dilution: The sample must be diluted to an optimal concentration range. This is typically between 107 and 109 particles per mL.[1]

    • Too concentrated: Particle tracks will overlap, making individual tracking impossible.

    • Too dilute: An insufficient number of particles will be tracked to generate statistically significant data.

  • Solvent: Use a filtered (e.g., 0.1 or 0.22 µm filter) solvent, typically the same buffer or medium the nanoparticles are suspended in, for all dilutions. This minimizes background particles.[12]

  • Dispersion: Gently mix the sample after dilution to ensure it is homogeneous. Avoid vigorous vortexing or sonication unless necessary for de-agglomeration, as this can introduce air bubbles.[12][14]

5.3. Data Acquisition

  • Load Sample: Using a syringe, carefully inject the diluted sample into the sample chamber, avoiding the introduction of air bubbles.[12]

  • Focus: Adjust the microscope focus to obtain sharp, well-defined diffraction rings around the nanoparticles.

  • Adjust Camera Settings: Set the camera level (shutter and gain) so that the particles are clearly visible against the background, but not oversaturated.

  • Set Script: Define the data capture parameters. A typical setting is to capture 3 to 5 videos of 30 to 60 seconds each.[15]

  • Record: Start the video capture. For flow-based systems, a syringe pump will introduce a fresh volume of sample into the field of view between each capture to ensure representative sampling.[15]

5.4. Data Processing and Analysis

  • Set Processing Parameters:

    • Detection Threshold: Adjust the detection threshold to ensure all valid particles are identified while ignoring background noise.

    • Track Length: Set a minimum track length to ensure that only particles tracked for a sufficient duration are included in the final analysis, improving data quality.

  • Process Videos: The software will analyze the captured videos according to the set parameters. It identifies particles, tracks their movement frame-by-frame, and calculates the mean square displacement for each.[7]

  • Calculate Results: Using the Stokes-Einstein equation and the provided values for solvent viscosity and temperature, the software calculates the hydrodynamic diameter of each tracked particle.

  • Generate Report: The results are compiled into a final report, typically displaying the particle size distribution as a histogram, the mean and modal size, and the calculated particle concentration.[13]

References

Unveiling the Nanoscale: A Technical Guide to Fluorescence Nanoparticle Tracking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescence Nanoparticle Tracking Analysis (fNTA) is a powerful analytical technique that provides high-resolution characterization of nanoparticles in complex biological fluids. By combining the principles of Nanoparticle Tracking Analysis (NTA) with the specificity of fluorescence detection, fNTA enables the accurate sizing, concentration measurement, and phenotyping of specific nanoparticle subpopulations. This guide delves into the core capabilities of fNTA, offering a comprehensive overview of its underlying principles, key applications, and detailed experimental protocols.

Core Principles of Fluorescence NTA

Standard Nanoparticle Tracking Analysis (NTA) visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample.[1] A laser illuminates the particles, and a microscope equipped with a camera records their movement.[1] The NTA software then calculates the hydrodynamic diameter of each particle based on its diffusion coefficient using the Stokes-Einstein equation.[1]

Fluorescence NTA builds upon this foundation by incorporating fluorescence detection.[2] In this mode, a specific laser wavelength excites fluorescently labeled nanoparticles, and an optical filter is used to ensure that only the emitted fluorescent light from these labeled particles reaches the detector.[2][3] This allows for the selective tracking and analysis of only the fluorescently tagged particles, effectively filtering out non-labeled particles and background components.[2][4] This specificity is a key advantage of fNTA, enabling the characterization of distinct subpopulations within a heterogeneous sample.[4][5]

Key Applications of Fluorescence NTA

The ability to specifically identify and characterize nanoparticles makes fNTA an invaluable tool across various research and development fields, including:

  • Extracellular Vesicle (EV) Research: fNTA allows for the accurate sizing, counting, and phenotyping of EVs, such as exosomes and microvesicles.[5][6] By using fluorescently labeled antibodies that target specific surface proteins (e.g., CD9, CD63, CD81), researchers can identify and quantify different EV subpopulations.[5][7] This is crucial for understanding the role of EVs in cell-to-cell communication and for their development as diagnostic biomarkers and therapeutic agents.[5]

  • Protein Aggregation Studies: In the biopharmaceutical industry, the formation of protein aggregates is a critical quality attribute that can impact product efficacy and safety. fNTA can be used to detect and quantify submicron protein aggregates in complex formulations and biological fluids.[8] By fluorescently labeling the protein of interest, researchers can specifically track the formation and size distribution of aggregates over time.

  • Virology and Vaccine Development: fNTA offers a rapid and reliable method for the quantification and characterization of viruses and virus-like particles (VLPs). By fluorescently labeling viral proteins or nucleic acids, fNTA can distinguish intact virions from cellular debris and other contaminants, providing a more accurate measure of viral titer.

  • Drug Delivery Systems: The efficacy of nanoparticle-based drug delivery systems depends on their size, concentration, and stability. fNTA enables the characterization of drug-loaded nanoparticles, such as liposomes and polymeric nanoparticles, even in complex biological matrices.[9] By fluorescently tagging the nanoparticles or the therapeutic payload, researchers can assess formulation stability, drug loading efficiency, and behavior in biological fluids.[9]

Quantitative Capabilities of Fluorescence NTA

The quantitative data derived from fNTA provides critical insights into the characteristics of nanoparticle populations. The following tables summarize the typical performance parameters of fNTA across its key applications.

ParameterTypical Range/ValueNotes
Size Range 10 nm - 1000 nmDependent on particle type and instrument configuration.[3][10]
Concentration Range 10⁶ - 10¹⁰ particles/mLOptimal range for accurate measurements.[11]
Minimum Detectable Size ~30-50 nm for weakly scattering particles (e.g., EVs)Dependent on the refractive index of the particle.[3]
Fluorescence Sensitivity Dependent on fluorophore brightness and labeling density.[12]A minimum of 10-20 organic fluorophore molecules per nanoparticle is often recommended.[12]

Table 1: General Performance Specifications of Fluorescence NTA

ApplicationTypical Size Range MeasuredTypical Concentration MeasuredKey Fluorophores Used
Extracellular Vesicles (EVs) 50 - 200 nm10⁸ - 10¹² particles/mL (from cell culture)Lipophilic dyes (e.g., PKH67, CellMask™ Orange), fluorescently-conjugated antibodies (e.g., anti-CD9, -CD63, -CD81), Quantum Dots.[5][6][13]
Protein Aggregates 50 - 500 nmVaries depending on formulation and stress conditionsCovalently linked fluorescent dyes.[8]
Viruses 30 - 300 nmVaries depending on viral type and preparationNucleic acid stains, fluorescently-conjugated antibodies.
Drug Delivery Nanoparticles 50 - 300 nm10⁹ - 10¹² particles/mLFluorescently-labeled lipids, polymers, or encapsulated fluorescent molecules.

Table 2: Application-Specific Quantitative Parameters for Fluorescence NTA

Experimental Protocols and Methodologies

The successful application of fNTA relies on robust and well-controlled experimental protocols. The following sections provide detailed methodologies for key fNTA applications.

General Workflow for Fluorescence NTA

The fundamental workflow for any fNTA experiment involves sample preparation, instrument setup, data acquisition, and data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Isolate/Purify Nanoparticles B Fluorescently Label Nanoparticles A->B C Remove Unbound Fluorophores B->C D Dilute Sample to Optimal Concentration C->D E Instrument Calibration D->E F Load Sample E->F G Set Acquisition Parameters (Camera Level, Detection Threshold) F->G H Record Videos (Scatter & Fluorescence Modes) G->H I Process Videos to Track Particles H->I J Calculate Size and Concentration I->J K Compare Scatter and Fluorescence Data J->K

Caption: General workflow for a typical fluorescence NTA experiment.

Protocol for Phenotyping Extracellular Vesicles (EVs)

This protocol outlines the steps for labeling and analyzing EVs using fluorescently conjugated antibodies.

Materials:

  • Isolated EV sample

  • Phosphate-buffered saline (PBS)

  • Fluorescently conjugated antibody (e.g., anti-CD63-AF488)

  • Isotype control antibody

  • Size exclusion chromatography (SEC) columns or other methods for removing unbound antibody

Procedure:

  • Incubation:

    • To a known concentration of EVs (e.g., 1x10¹⁰ particles), add the fluorescently conjugated antibody to the manufacturer's recommended concentration.

    • In a separate tube, add the corresponding isotype control antibody to an equivalent amount of EVs to serve as a negative control.

    • Incubate the samples for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature), protected from light.

  • Removal of Unbound Antibody:

    • Separate the labeled EVs from unbound antibodies using a suitable method like size exclusion chromatography (SEC).[8]

  • Dilution:

    • Dilute the purified, labeled EV sample in PBS to the optimal concentration range for NTA analysis (typically 10⁷-10⁹ particles/mL).

  • Data Acquisition:

    • Calibrate the NTA instrument using standard calibration beads.

    • Load the diluted sample into the instrument.

    • Set the camera level and detection threshold in scatter mode to visualize the total particle population. Record a video.

    • Switch to fluorescence mode by engaging the appropriate laser and filter. Adjust the camera settings to visualize the fluorescently labeled EVs. Record a video.

    • Repeat the acquisition for the isotype control sample.

  • Data Analysis:

    • Process the recorded videos using the NTA software to determine the size distribution and concentration of particles in both scatter and fluorescence modes.

    • The concentration from the scatter mode represents the total particle count, while the concentration from the fluorescence mode represents the number of EVs positive for the specific surface marker.

    • Subtract any background signal observed in the isotype control from the specific antibody-labeled sample.

    • The percentage of marker-positive EVs can be calculated by dividing the fluorescent particle concentration by the total particle concentration.

G cluster_labeling EV Labeling cluster_purification Purification cluster_analysis fNTA Analysis A Isolated EVs B Add Fluorescent Antibody (e.g., anti-CD63) A->B C Incubate B->C D Remove Unbound Antibody (e.g., SEC) C->D E Dilute Labeled EVs D->E F Acquire Scatter & Fluorescence Data E->F G Determine Total vs. Labeled EV Concentration F->G

Caption: Experimental workflow for EV phenotyping using fNTA.

Data Interpretation and Considerations

Accurate interpretation of fNTA data requires careful consideration of several factors:

  • Labeling Efficiency: The percentage of fluorescently labeled particles is dependent on the efficiency of the labeling reaction. It is crucial to optimize labeling conditions and include appropriate controls.

  • Fluorophore Selection: The choice of fluorophore is critical. Quantum dots offer high brightness and photostability, which can improve detection sensitivity, especially for smaller particles or those with low antigen expression.[14][15] However, organic dyes are also widely used.[15]

  • Instrument Settings: Consistent instrument settings, including camera level and detection threshold, are essential for reproducible results.[5] It is important to establish and follow standard operating procedures.[5][16]

  • Background and Controls: Proper controls are necessary to account for background fluorescence and non-specific binding. This includes measuring a buffer blank, an unstained sample, and a sample with an isotype control antibody.

Conclusion

Fluorescence Nanoparticle Tracking Analysis is a versatile and powerful technique that provides quantitative and specific characterization of nanoparticles. Its ability to distinguish and analyze subpopulations within complex samples makes it an indispensable tool for researchers, scientists, and drug development professionals. By following robust experimental protocols and carefully considering the factors that can influence data quality, fNTA can deliver high-quality, reproducible data to advance our understanding and application of nanoscale materials.

References

A Technical Guide to Nanoparticle Tracking Analysis for the Characterization of Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular vesicles (EVs), including exosomes and microvesicles, are increasingly recognized for their roles in intercellular communication and their potential as biomarkers and therapeutic agents. Accurate and reproducible characterization of EVs is paramount for advancing research and clinical applications. Nanoparticle Tracking Analysis (NTA) has emerged as a prominent technique for the high-throughput analysis of individual EVs, providing quantitative data on their size distribution and concentration. This technical guide provides an in-depth overview of the principles of NTA, detailed experimental protocols, data analysis strategies, and troubleshooting considerations for the characterization of EVs.

Introduction to Extracellular Vesicles and the Need for Robust Characterization

Extracellular vesicles are lipid bilayer-enclosed particles released by virtually all cell types.[1] They are broadly categorized into exosomes (endosomal origin, typically 30-150 nm in diameter) and microvesicles (shed from the plasma membrane, ~100-1000 nm in diameter).[1] EVs carry a diverse cargo of proteins, nucleic acids, and lipids, reflecting the physiological state of their parent cells.[2] This molecular cargo can be transferred to recipient cells, modulating their function and contributing to various physiological and pathological processes.[3]

The immense potential of EVs in diagnostics and therapeutics necessitates precise and standardized characterization methods. Key parameters for EV characterization include:

  • Size distribution: Different EV subpopulations have distinct size ranges.

  • Concentration: The number of EVs can correlate with disease states or cellular responses.[4]

  • Purity: Distinguishing EVs from other nanoparticles, such as protein aggregates, is crucial.[5]

  • Biomarker presence: Identifying specific surface or intra-vesicular markers can define EV subpopulations.

NTA is a powerful tool that addresses the critical need for accurate sizing and concentration measurements of EVs in a liquid suspension.[3][6]

Core Principles of Nanoparticle Tracking Analysis (NTA)

NTA is a light-scattering technique that visualizes and analyzes nanoparticles in real-time.[3] The core principle of NTA is based on the analysis of Brownian motion of individual particles.

Here's how it works:

  • Illumination: A laser beam is passed through the sample chamber, illuminating the EVs in suspension.[1]

  • Light Scattering: The EVs scatter the laser light, making them visible as individual points of light through a microscope objective.[1][3]

  • Video Capture: A camera captures a video of the moving particles.[1]

  • Particle Tracking: The NTA software identifies and tracks the center of each particle on a frame-by-frame basis.[3]

  • Brownian Motion Analysis: The software calculates the mean squared displacement of each particle. The movement of smaller particles is more rapid and covers a larger distance compared to larger particles.

  • Size Calculation: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each particle based on its diffusion coefficient, which is derived from its Brownian motion.[1][3]

  • Concentration Measurement: By knowing the volume of the illuminated sample, the software can estimate the particle concentration.[6]

The Stokes-Einstein Equation:

d = (kBT) / (3πηD)

Where:

  • d = hydrodynamic diameter

  • kB = Boltzmann's constant

  • T = Absolute temperature

  • η = Viscosity of the solvent

  • D = Diffusion coefficient

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for NTA analysis of EVs and the logical relationships between key components of the technique.

NTA_Workflow Figure 1: General Experimental Workflow for NTA-based EV Characterization cluster_0 Sample Preparation cluster_1 NTA Instrument Setup cluster_2 Data Acquisition cluster_3 Data Analysis EV_Isolation EV Isolation (e.g., Ultracentrifugation, SEC) Dilution Sample Dilution EV_Isolation->Dilution Instrument_Setup Instrument & Software Startup Sample_Loading Load Sample into Viewing Unit Dilution->Sample_Loading Calibration System Calibration (using standard nanoparticles) Instrument_Setup->Calibration Parameter_Setting Set Acquisition Parameters (e.g., Camera Level, Detection Threshold) Sample_Loading->Parameter_Setting Video_Capture Capture Videos (multiple replicates) Parameter_Setting->Video_Capture Data_Processing Process Videos with NTA Software Video_Capture->Data_Processing Size_Concentration Determine Size Distribution & Concentration Data_Processing->Size_Concentration Reporting Generate Report Size_Concentration->Reporting

Caption: General Experimental Workflow for NTA-based EV Characterization.

NTA_Principles Figure 2: Logical Relationships in NTA Measurement cluster_input Physical Principles & Inputs cluster_measurement NTA Measurement cluster_output Calculated Outputs Brownian_Motion Brownian Motion Particle_Tracking Particle Tracking (Video) Brownian_Motion->Particle_Tracking Light_Scattering Light Scattering Light_Scattering->Particle_Tracking Viscosity Solvent Viscosity (η) Hydrodynamic_Diameter Hydrodynamic Diameter (d) Viscosity->Hydrodynamic_Diameter Temperature Temperature (T) Temperature->Hydrodynamic_Diameter MSD Mean Squared Displacement Calculation Particle_Tracking->MSD Concentration Particle Concentration Particle_Tracking->Concentration Diffusion_Coefficient Diffusion Coefficient (D) MSD->Diffusion_Coefficient Diffusion_Coefficient->Hydrodynamic_Diameter fNTA_Workflow Figure 3: Workflow for Fluorescence NTA (fNTA) EV_Isolation EV Isolation Labeling Fluorescent Labeling (Antibody or Dye) EV_Isolation->Labeling Removal_Unbound Removal of Unbound Label (e.g., SEC) Labeling->Removal_Unbound fNTA_Analysis fNTA Analysis (Size & Concentration of Labeled EVs) Removal_Unbound->fNTA_Analysis

References

Methodological & Application

Application Note and Protocol for Sample Preparation for Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) is a powerful technique for visualizing and analyzing nanoparticles in liquid suspension.[1] By tracking the Brownian motion of individual particles, NTA provides high-resolution size distribution and concentration measurements for various sample types, including extracellular vesicles (EVs), viruses, and other nanoparticles.[1][2][3] This application note provides a detailed protocol for sample preparation for NTA analysis to ensure accurate, reproducible, and reliable results, which is critical for research, diagnostics, and drug development.

Principle of NTA

NTA utilizes a laser to illuminate nanoparticles in a liquid sample.[2] A microscope and a camera record the scattered light from the particles, allowing their movement to be tracked frame by frame.[2][4] The software then calculates the hydrodynamic diameter of each particle based on its diffusion rate using the Stokes-Einstein equation.[1] This particle-by-particle analysis enables the determination of size distribution and concentration.[5]

I. General Sample Preparation Protocol

A standardized sample preparation protocol is crucial for obtaining consistent and reproducible NTA results.[3] The following steps outline a general workflow for preparing samples for NTA analysis.

G cluster_prep Sample Preparation cluster_nta NTA Analysis SampleCollection 1. Sample Collection /Isolation InitialCentrifugation 2. Initial Centrifugation (Debris Removal) SampleCollection->InitialCentrifugation Dilution 3. Serial Dilution InitialCentrifugation->Dilution SampleLoading 5. Sample Loading Dilution->SampleLoading BlankPrep 4. Blank Preparation BlankPrep->SampleLoading InstrumentSetup 6. Instrument Setup & Calibration SampleLoading->InstrumentSetup DataAcquisition 7. Data Acquisition InstrumentSetup->DataAcquisition DataAnalysis 8. Data Analysis DataAcquisition->DataAnalysis

Caption: General workflow for NTA sample preparation and analysis.

Sample Collection and Initial Processing

The initial handling of the sample is critical to preserving its integrity. The specific method will vary depending on the sample type.

  • Extracellular Vesicles (EVs): EVs can be isolated from various biological fluids like plasma, serum, and cell culture media.[6][7] Common isolation techniques include differential ultracentrifugation, size exclusion chromatography, and precipitation kits.[6] For plasma, an initial centrifugation at 3,000 x g for 15 minutes is recommended to remove cellular debris.[7]

  • Viruses: Virus samples may require purification to remove host cell debris and proteins that can interfere with NTA measurements.[8]

  • Nanoparticles: Synthetic nanoparticles may require dispersion in a suitable buffer.

Dilution of the Sample

Proper sample dilution is the most critical step for accurate NTA measurements. The optimal particle concentration for most NTA instruments is between 107 and 109 particles/mL, which typically corresponds to 20-100 particles visible on the screen per frame.[7][9][10]

  • Serial Dilutions: It is highly recommended to perform serial dilutions to find the optimal concentration for your specific sample.[7]

  • Diluent: Use a particle-free diluent, such as filtered phosphate-buffered saline (PBS) or deionized water.[9][11] It is essential to measure the diluent as a blank to subtract any background particle concentration.[12]

Preparation of the Blank

Always prepare and measure a "blank" sample containing only the diluent used for sample preparation. This allows for the assessment of any particulate contamination in the diluent, which can then be subtracted from the sample measurement. An ideal blank will have very few particles visible (1-4 particles on screen).[7]

II. Experimental Protocols for Specific Sample Types

A. Extracellular Vesicles (EVs) from Human Plasma

This protocol is adapted from established methods for isolating and preparing EVs from human plasma for NTA analysis.[7]

Materials:

  • Human plasma

  • Phosphate-buffered saline (PBS), 0.1 µm filtered

  • Exosome isolation reagent

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Initial Plasma Processing: Centrifuge 1 mL of human plasma at 3,000 x g for 15 minutes to pellet cellular debris.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • EV Precipitation: Add 67 µL of exosome isolation reagent for every 250 µL of plasma. Mix well by inverting the tube.[7]

  • Incubation: Incubate the mixture on ice for 30 minutes.[7]

  • Pelleting EVs: Centrifuge at 12,000 x g for 2 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the EV pellet in an appropriate volume of filtered PBS.

  • Serial Dilution for NTA: Perform a serial dilution of the resuspended EVs in filtered PBS to achieve the optimal concentration for NTA analysis (typically a 1:100 to 1:1000 dilution).[7][11]

B. Virus Sample Preparation (General Protocol)

This protocol provides a general guideline for preparing virus samples for NTA. Specific purification steps will depend on the virus and the source material.

Materials:

  • Virus stock

  • Dulbecco's Phosphate-Buffered Saline (DPBS), 0.1 µm filtered

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Clarification of Lysate: Centrifuge the viral lysate at a low speed (e.g., 1,000-4,000 x g) to remove cells and large debris.

  • Virus Purification (Optional but Recommended): Further purify the virus using methods such as sucrose gradient centrifugation or chromatography to remove smaller contaminants.

  • Dilution in DPBS: Dilute the purified virus stock in filtered DPBS to the optimal concentration range for NTA (107 to 109 particles/mL).[13]

  • Vortexing: Gently vortex the diluted sample to ensure a homogenous suspension.

III. NTA Instrument Setup and Data Acquisition

Proper instrument setup and data acquisition are as crucial as sample preparation for obtaining reliable data.

G cluster_setup Instrument Setup cluster_acquisition Data Acquisition TurnOn 1. Turn on Instrument & Computer Software 2. Open NTA Software TurnOn->Software Wash 3. Wash System Software->Wash Calibrate 4. Calibrate with Standards Wash->Calibrate LoadBlank 5. Load Blank Calibrate->LoadBlank AdjustSettings 6. Adjust Camera Level & Detection Threshold LoadBlank->AdjustSettings RecordBlank 7. Record Blank Videos AdjustSettings->RecordBlank LoadSample 8. Load Sample RecordBlank->LoadSample RecordSample 9. Record Sample Videos LoadSample->RecordSample

Caption: Workflow for NTA instrument setup and data acquisition.

Instrument and Software Settings

The optimal settings can vary between instruments and sample types. It is important to optimize these parameters for each experiment.[9]

ParameterRecommended Setting/ValueRationale
Camera Level/Shutter 12-16Controls the brightness of the image. Should be set to clearly visualize particles without excessive background noise.
Detection Threshold 3-5Determines the minimum brightness of a particle to be tracked. Set high enough to exclude background noise but low enough to detect all valid particles.[5]
Capture Duration 30-60 secondsLonger capture times increase the number of tracked particles, improving statistical significance.[9]
Number of Captures 3-5 videos per sampleMultiple captures ensure reproducibility and provide a more accurate representation of the sample.
Temperature 25°CTemperature affects viscosity and therefore Brownian motion. Maintaining a constant temperature is crucial.[11]

IV. Data Presentation and Analysis

The NTA software will generate size distribution and concentration data. It is important to present this data clearly and to perform appropriate analysis.

Example Data Table for EV Analysis
Sample IDDilution FactorMean Size (nm) ± SDMode Size (nm) ± SDConcentration (particles/mL) ± SD
Control EV1000125.3 ± 5.1110.8 ± 3.41.2 x 1010 ± 0.5 x 109
Treated EV1000130.1 ± 4.8115.2 ± 3.92.5 x 1010 ± 0.8 x 109
Blank (PBS)1N/AN/A5.2 x 106 ± 1.1 x 105

SD: Standard Deviation

Data Interpretation Considerations
  • Polydispersity: NTA is well-suited for analyzing polydisperse samples, providing a distribution of particle sizes.[14]

  • Contaminants: Be aware that NTA measures all particles in the specified size range, including protein aggregates and other contaminants.[3][5] Fluorescence NTA (fNTA) can be used to specifically analyze labeled particles.[10]

  • Reproducibility: To improve reproducibility, it is essential to standardize the entire workflow, from sample preparation to data analysis.[3]

V. Troubleshooting

ProblemPossible CauseSolution
Too many particles on screen Sample is too concentrated.Further dilute the sample.
Too few particles on screen Sample is too dilute.Use a less diluted sample or concentrate the original sample.
"Glow" or "cloudy" image Very high concentration of small particles or presence of soluble molecules.Dilute the sample further.
High particle count in blank Contaminated diluent.Use fresh, filtered diluent.
Inconsistent results Inconsistent sample preparation, instrument settings, or temperature fluctuations.Standardize the entire protocol and ensure the temperature is stable.

Conclusion

References

A Step-by-Step Guide to Nanoparticle Tracking Analysis (NTA) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) is a powerful technique for the visualization, sizing, and quantification of nanoparticles in a liquid suspension.[1][2] This method tracks the Brownian motion of individual particles, and through the Stokes-Einstein equation, calculates their hydrodynamic diameter.[1][3] NTA provides high-resolution particle size distribution profiles and concentration measurements for particles typically in the range of 10 to 1000 nanometers.[1] This application note provides a detailed, step-by-step guide to performing NTA measurements, from sample preparation to data analysis, ensuring accuracy and reproducibility for researchers, scientists, and professionals in drug development.

Principle of Operation

NTA utilizes a laser-illuminated ultramicroscope to visualize nanoparticles in a liquid sample.[1] A camera captures the scattered light from the particles, recording a video file of their movement.[1][4] The NTA software then tracks the movement of each particle on a frame-by-frame basis.[1] The distance each particle moves is used to calculate its diffusion coefficient, which is then used to determine the particle's size.[3] Because each particle is analyzed independently, NTA provides a number-based distribution, offering a high-resolution view of the sample's particle size distribution.[5]

Experimental Protocols

A successful NTA measurement relies on careful sample preparation, proper instrument setup, and optimized data acquisition and analysis parameters.[3]

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible NTA data. The primary goal is to have a sample with an appropriate particle concentration and minimal contaminants.

  • Dilution: The optimal particle concentration for NTA measurements is typically between 10⁷ and 10⁹ particles/mL.[6] This usually requires sample dilution. It is recommended to perform a serial dilution to find the ideal concentration for your sample.[7]

  • Diluent Selection: The diluent should be compatible with the sample and filtered to remove any particulate contaminants. Phosphate-buffered saline (PBS) and deionized water are common diluents.[8] It is crucial to measure the diluent as a blank to subtract its particle concentration from the sample measurement.[7][9]

  • Work Environment: To prevent contamination from dust and fibers, work in a clean environment and use lint-free materials.[7][9]

Instrument Setup and Calibration

Before measuring a sample, the NTA instrument must be properly set up and calibrated.

  • System Startup: Turn on the instrument and the computer. Allow the system to warm up to the measurement temperature, typically 25°C.[8]

  • Washing: Flush the system with filtered, bubble-free water and then with the chosen diluent (e.g., PBS) to ensure the fluidics are clean.[8]

  • Calibration: Calibrate the instrument using a standard of known size and concentration, such as 100 nm polystyrene beads.[8] This step is crucial for accurate size and concentration measurements. The calibration process typically involves an auto-alignment and focus optimization.[8]

Data Acquisition

Data acquisition involves capturing videos of the particles' Brownian motion.

  • Loading the Sample: Load the diluted sample into the measurement cell or cuvette using a syringe, avoiding the introduction of air bubbles.[7][9]

  • Setting Acquisition Parameters: The key parameters to set are the camera level (or gain) and shutter speed, and the detection threshold.[6][10] These settings will influence the number of particles detected and the accuracy of the measurement. Some instruments offer an auto-setup function to optimize these parameters.[11] A common starting point for extracellular vesicle analysis is a frame rate of 30 frames per second and an exposure time of 15 milliseconds.[7]

  • Video Capture: Acquire multiple videos of the sample. For robust statistics, it is recommended to capture at least five replicate videos.[12] Between each video capture, advance the sample to ensure a new population of particles is being analyzed.[2]

Data Analysis

The final step is to process the captured videos to obtain the particle size distribution and concentration.

  • Processing: The NTA software processes the videos to track individual particles and calculate their size based on their movement.

  • Data Interpretation: The software will generate a report that includes the mean, median, and mode of the particle size distribution, as well as the particle concentration.[9] It is important to report the entire size distribution and its width, not just a single value.[9]

  • Blank Subtraction: The particle concentration of the diluent (blank) should be subtracted from the sample's particle concentration.[9]

Data Presentation

Quantitative data from NTA measurements should be summarized in a clear and structured format to allow for easy comparison between samples.

Sample IDMean Size (nm)Mode Size (nm)Standard Deviation (nm)Concentration (particles/mL)
Sample A125.3110.835.21.2 x 10⁸
Sample B142.1130.541.72.5 x 10⁸
Control122.9108.233.91.1 x 10⁸

Visualizations

Diagrams can effectively illustrate the experimental workflow and logical relationships in NTA measurements.

NTA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Dilution Sample Dilution Load Load Sample Dilution->Load Filtration Diluent Filtration Wash System Wash Filtration->Wash Calibrate Calibration with Standard Wash->Calibrate Calibrate->Load Set_Params Set Acquisition Parameters Load->Set_Params Capture Capture Videos Set_Params->Capture Process Process Videos Capture->Process Report Generate Report Process->Report

Caption: A flowchart illustrating the major steps in the Nanoparticle Tracking Analysis (NTA) experimental workflow.

NTA_Principle Laser Laser Sample Sample with Nanoparticles Laser->Sample Illumination Scattered_Light Scattered Light Sample->Scattered_Light Scattering Microscope Microscope Scattered_Light->Microscope Camera Camera Microscope->Camera Computer Computer (Software Analysis) Camera->Computer Video Feed Results Size Distribution & Concentration Computer->Results Calculation

Caption: A diagram illustrating the fundamental principles of Nanoparticle Tracking Analysis (NTA) instrumentation.

References

Application Notes and Protocols for Analyzing Protein Aggregates using Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a critical quality attribute for biotherapeutics, as the presence of aggregates can lead to reduced efficacy and potential immunogenicity.[1][2] Nanoparticle Tracking Analysis (NTA) has emerged as a powerful technique for the characterization of sub-visible protein aggregates, providing high-resolution size distribution and concentration measurements.[2][3][4] This document provides detailed application notes and protocols for the effective use of NTA in the analysis of protein aggregates.

NTA visualizes and tracks the Brownian motion of individual particles in a liquid suspension. The rate of this movement is used to calculate the particle's hydrodynamic diameter via the Stokes-Einstein equation.[2] A key advantage of NTA is its ability to analyze particles on an individual basis, yielding number-based size distributions and particle concentrations.[5][6] This is particularly valuable for characterizing heterogeneous samples of protein aggregates.[7][8] It is important to note that NTA is not suitable for analyzing protein monomers or small oligomers, with a lower size limit of detection for proteins being approximately 30 nm.[2][6]

Key Experimental Parameters and Data Presentation

Optimal NTA settings are crucial for obtaining accurate and reproducible data. The following tables summarize key quantitative parameters for sample preparation and data acquisition.

Table 1: Sample Preparation Guidelines
ParameterRecommended Value/RangeNotes
Particle Concentration 107 - 109 particles/mLThis concentration range ensures a sufficient number of particles for statistically robust analysis while avoiding particle-on-particle overlap during tracking.[6][8] Serial dilutions are often necessary to achieve this optimal range.[6]
Diluent Filtered (0.02 µm) buffer matching the sample's formulation bufferUsing a matching buffer minimizes changes to the aggregation profile. Filtering the diluent is critical to remove any extraneous particulate matter that could interfere with the measurement.
Sample Volume ~0.5 - 1.0 mLThe required volume will depend on the specific NTA instrument and sample loading method.
Table 2: NTA Data Acquisition Settings
ParameterRecommended SettingRationale and Considerations
Camera Level 12 - 16This setting controls the camera's sensitivity. It should be optimized to visualize the maximum number of particles clearly without introducing excessive background noise.[9]
Detection Threshold 3 - 10The detection threshold determines the minimum light intensity required for a particle to be recognized and tracked. A lower threshold increases sensitivity to smaller or weakly scattering particles but may also increase the detection of noise. It is recommended to start with a lower threshold and adjust as needed to ensure all valid particles are tracked.[6][10]
Video Capture Length 30 - 60 secondsLonger capture times increase the number of tracked particles, improving the statistical significance of the data.[9] Multiple shorter videos (e.g., 5 x 60 seconds) are often recommended.
Temperature Controlled (e.g., 25°C)Temperature affects the viscosity of the diluent and the rate of Brownian motion. Maintaining a constant temperature is essential for accurate and reproducible size measurements.[2]

Experimental Protocols

Protocol 1: Sample Preparation for NTA Analysis

This protocol outlines the steps for preparing protein aggregate samples for NTA analysis.

Sample_Preparation_Workflow Start Start: Protein Aggregate Sample Diluent Prepare Filtered Diluent (0.02 µm filter) Start->Diluent SerialDilution Perform Serial Dilutions of Sample Start->SerialDilution Diluent->SerialDilution CheckConcentration Visually Inspect Particle Concentration on NTA Instrument SerialDilution->CheckConcentration CheckConcentration->SerialDilution No OptimalConcentration Optimal Concentration Achieved (20-100 particles/frame) CheckConcentration->OptimalConcentration Yes TooConcentrated Too Concentrated TooDilute Too Dilute LoadSample Load Sample into NTA Instrument OptimalConcentration->LoadSample End Ready for Analysis LoadSample->End

Caption: Workflow for preparing protein aggregate samples for NTA.

  • Prepare Diluent: Filter the buffer that matches the protein sample's formulation buffer using a 0.02 µm syringe filter to remove any particulate contaminants.

  • Perform Initial Dilution: Perform an initial dilution of the protein aggregate sample into the filtered diluent. A starting dilution of 1:100 is often a good starting point, but this will depend on the initial concentration of aggregates.

  • Load and Visually Inspect: Load a small aliquot of the diluted sample into the NTA instrument and visually inspect the particle concentration on the screen. The ideal concentration will show approximately 20-100 well-separated particles in the field of view.

  • Adjust Dilution (if necessary):

    • If the sample is too concentrated (too many particles, overlapping tracks), perform a further dilution (e.g., another 1:10 or 1:100 dilution).

    • If the sample is too dilute (too few particles), prepare a less diluted sample.

  • Final Sample Preparation: Once the optimal dilution is determined, prepare a fresh, final dilution of the sample for analysis. Ensure the sample is well-mixed by gentle inversion before loading.

Protocol 2: NTA Data Acquisition

This protocol describes the steps for acquiring data on an NTA instrument.

NTA_Data_Acquisition_Workflow Start Start: Sample Loaded SetTemp Set and Stabilize Temperature Start->SetTemp AdjustFocus Adjust Focus for Sharp Particles SetTemp->AdjustFocus OptimizeSettings Optimize Camera Level and Detection Threshold AdjustFocus->OptimizeSettings CaptureVideos Capture Multiple Videos (e.g., 5 x 60 seconds) OptimizeSettings->CaptureVideos End Data Acquisition Complete CaptureVideos->End

Caption: Workflow for NTA data acquisition of protein aggregates.

  • Instrument Setup: Turn on the NTA instrument and allow the laser to warm up and stabilize.

  • Load Sample: Load the prepared sample into the sample chamber, ensuring no air bubbles are present.

  • Temperature Control: Set the desired temperature and allow the system to equilibrate.

  • Focus: Adjust the microscope focus to obtain a clear image of the particles as sharp, distinct points of light.

  • Optimize Camera Level: Adjust the camera level to clearly visualize the particles against the background. A higher camera level increases brightness but can also increase background noise.

  • Optimize Detection Threshold: Adjust the detection threshold so that all visible, valid particles are being tracked (often indicated by a colored cross or circle). Avoid setting the threshold so low that it tracks background noise.

  • Capture Videos: Capture a series of videos of the sample. It is recommended to capture multiple videos (e.g., 3-5 videos of 60 seconds each) to ensure sufficient data is collected for a statistically robust analysis.[9]

Protocol 3: NTA Data Analysis

This protocol outlines the general steps for analyzing the acquired NTA data.

NTA_Data_Analysis_Workflow Start Start: Acquired Videos ProcessVideos Process Videos with Optimized Detection Threshold Start->ProcessVideos ReviewTracks Review Particle Tracks for Validity ProcessVideos->ReviewTracks ReviewTracks->ProcessVideos No, re-process ValidTracks Valid Tracks InvalidTracks Invalid Tracks GenerateReport Generate Size Distribution and Concentration Report ReviewTracks->GenerateReport Yes ExportData Export Data for Further Analysis GenerateReport->ExportData End Analysis Complete ExportData->End

Caption: Workflow for the analysis of NTA data for protein aggregates.

  • Process Videos: Use the NTA software to process the captured videos. Ensure that the analysis settings (e.g., detection threshold) match the optimized settings used during data acquisition.

  • Review Data: Review the processed data, including the particle tracks and the resulting size distribution. Ensure that the software has accurately tracked the particles and that there are no obvious artifacts.

  • Generate Report: Generate a report that includes the particle size distribution (number-weighted), the mean and mode particle size, and the particle concentration.

  • Export Data: Export the raw data and the analysis results for record-keeping and further analysis or comparison with other techniques.

Conclusion

Nanoparticle Tracking Analysis is a valuable tool for the characterization of protein aggregates in the sub-visible size range. By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can obtain accurate and reproducible data on the size and concentration of protein aggregates, which is crucial for ensuring the safety and efficacy of biotherapeutic products. Careful attention to sample preparation and the optimization of data acquisition parameters are key to successful NTA measurements.

References

Application Notes and Protocols for Fluorescent Labeling of Exosomes for Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) is a powerful technique for characterizing exosomes and other extracellular vesicles (EVs) by providing high-resolution size distribution and concentration measurements.[1][2][3] Conventional NTA, which relies on light scattering, detects all particles within a sample, including protein aggregates and cellular debris, which can lead to an overestimation of exosome concentration.[2][4] Fluorescent NTA (fNTA) overcomes this limitation by specifically detecting fluorescently labeled exosomes, thereby providing more accurate and specific quantification of the vesicle population.[1][2][4]

This document provides detailed application notes and protocols for the fluorescent labeling of exosomes for fNTA analysis. It covers two primary labeling strategies: general membrane labeling using fluorescent dyes and specific labeling of exosomal surface proteins using fluorescently conjugated antibodies.

Principle of Fluorescent NTA (fNTA)

fNTA operates on the same principles as conventional NTA, tracking the Brownian motion of individual nanoparticles to determine their size.[2] However, fNTA instruments are equipped with a laser and filter sets that allow for the specific detection of fluorescently labeled particles.[5][6] Only particles that emit a fluorescent signal are tracked and analyzed, effectively filtering out non-labeled contaminants.[2]

fNTA_Principle cluster_sample Heterogeneous Sample cluster_labeling Fluorescent Labeling Exosome Exosome Labeled_Exosome Fluorescently Labeled Exosome Exosome->Labeled_Exosome Fluorescent Dye/ Antibody Aggregate Protein Aggregate Unlabeled_Particles Unlabeled Particles (Aggregates, Debris) Debris Cellular Debris Labeled_Only Labeled_Only Labeled_Exosome->Labeled_Only All_Particles All_Particles Labeled_Exosome->All_Particles Unlabeled_Particles->All_Particles

Labeling Strategies

There are two main approaches for fluorescently labeling exosomes for fNTA analysis:

  • General Membrane Labeling: This method utilizes lipophilic fluorescent dyes that intercalate into the lipid bilayer of exosomes.[7] It is a straightforward approach for labeling the entire vesicle population.

  • Antibody-Based Labeling: This technique employs fluorescently conjugated antibodies that target specific surface proteins on exosomes, such as tetraspanins (e.g., CD9, CD63, CD81).[5][8] This allows for the identification and quantification of specific exosome subpopulations.[3][8]

Experimental Protocols

Protocol 1: General Exosome Membrane Labeling using a Commercial Kit (ExoGlow™-NTA)

This protocol is based on the commercially available ExoGlow™-NTA Fluorescent Labeling Kit, which is compatible with Malvern NanoSight and Particle Metrix ZetaView instruments.[1][9][10]

Materials:

  • ExoGlow™-NTA Fluorescent Labeling Kit (contains Labeling Dye, Reaction Buffer, and Internal Standards)[1][9]

  • Isolated exosomes (1-100 µg of total protein)

  • Phosphate-buffered saline (PBS), 0.2 µm filtered

  • NTA instrument (e.g., Malvern NanoSight with a 488nm laser or Particle Metrix ZetaView with a 488nm laser)[1][6]

Procedure:

  • Preparation of Labeling Reaction Buffer:

    • For Malvern NanoSight: Mix 12 µl of Reaction Buffer with 2 µl of Labeling Dye in a sterile microcentrifuge tube.[1]

    • For Particle Metrix ZetaView: Mix 12 µl of Reaction Buffer with 2 µl of Labeling Dye in a sterile microcentrifuge tube.[9]

    • Mix well until the dye is completely dissolved. Protect the labeling dye from light.[1][9]

  • Labeling Reaction:

    • Add your isolated exosome sample (containing 1-100 µg of protein) to the prepared Labeling Reaction Buffer.

    • Adjust the total reaction volume to 50 µl with 0.2 µm filtered PBS.[1][9]

    • To label the Internal Standards (positive control), add 1 µl of the standards to a separate tube of prepared Labeling Reaction Buffer.[1]

  • Incubation:

    • Mix the samples well by gentle pipetting.

    • Incubate for 30 minutes at room temperature, protected from light.[1] For the ZetaView compatible kit, a 3-5 minute incubation is sufficient.[9]

  • NTA Analysis:

    • Dilute the labeled exosome sample in 0.2 µm filtered PBS to the optimal concentration for your NTA instrument (typically 1:500 to 1:1000).

    • Analyze the sample on the NTA instrument in both scatter and fluorescence modes.

ExoGlow_Workflow cluster_prep Reagent Preparation cluster_label Labeling cluster_analysis Analysis Mix_Reagents Mix Reaction Buffer and Labeling Dye Add_Exosomes Add Exosome Sample (1-100 µg protein) Mix_Reagents->Add_Exosomes Incubate Incubate at RT (Protected from Light) Add_Exosomes->Incubate Dilute Dilute Sample in filtered PBS Incubate->Dilute Analyze Analyze on NTA (Scatter & Fluorescence) Dilute->Analyze

Protocol 2: Antibody-Based Labeling of Exosomal Surface Proteins

This protocol provides a general framework for labeling exosome subpopulations using fluorescently conjugated antibodies.

Materials:

  • Isolated exosomes

  • Fluorescently conjugated primary antibody (e.g., anti-CD9-Alexa Fluor® 488, anti-CD63-PE/Cyanine7, anti-CD81-Alexa Fluor® 488)[5]

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Phosphate-buffered saline (PBS), 0.2 µm filtered

  • NTA instrument with appropriate laser and filter sets for the chosen fluorophore.[5]

Procedure:

  • Antibody Titration (Recommended):

    • To determine the optimal antibody concentration, perform a titration experiment with a fixed amount of exosomes and varying concentrations of the antibody.

    • The goal is to find the lowest concentration that provides a good signal-to-noise ratio, minimizing potential antibody aggregation.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the fluorescently conjugated antibody to the predetermined optimal concentration in filtered PBS.

    • Add the isolated exosome sample to the antibody solution.

    • The final reaction volume will depend on the amount of exosomes and antibody used. A typical volume is 20-50 µl.

  • Incubation:

    • Incubate the mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing during incubation may be beneficial.

  • Removal of Unbound Antibody (Optional but Recommended):

    • To reduce background fluorescence, unbound antibodies can be removed using size exclusion chromatography (SEC) spin columns or by dilution.[7] For NTA, extensive dilution prior to analysis often sufficiently reduces background from unbound dye.[7]

  • NTA Analysis:

    • Dilute the labeled exosome sample in filtered PBS to the optimal concentration for your NTA instrument.

    • Analyze the sample in both scatter and fluorescence modes.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_label Labeling cluster_analysis Analysis Tritate_Ab Titrate Antibody (Optional) Prepare_Ab Prepare Antibody Solution Tritate_Ab->Prepare_Ab Add_Exosomes Add Exosome Sample Prepare_Ab->Add_Exosomes Incubate Incubate at RT (Protected from Light) Add_Exosomes->Incubate Remove_Unbound Remove Unbound Ab (Optional) Incubate->Remove_Unbound Dilute Dilute Sample Remove_Unbound->Dilute Analyze Analyze on NTA Dilute->Analyze

Data Presentation

The following tables summarize representative quantitative data comparing conventional NTA and fNTA for exosomes isolated from urine and labeled with different fluorescent markers. Data is adapted from a Malvern Panalytical application note.[5]

Table 1: Comparison of Conventional and Fluorescent NTA for Membrane-Labeled Exosomes [5]

Labeling DyeAnalysis ModeModal Size (nm)Concentration (particles/mL)Fluorescence Efficiency (%)
CellMask™ Orange Scatter77.53.89 x 10⁸N/A
Fluorescence97.52.41 x 10⁸102
ExoGlow™ Scatter82.54.46 x 10⁸N/A
Fluorescence92.54.39 x 10⁸96

Table 2: Comparison of Conventional and Fluorescent NTA for Antibody-Labeled Exosomes [5]

Antibody-FluorophoreAnalysis ModeModal Size (nm)Concentration (particles/mL)Labeling Efficiency (%)
Anti-CD9-Alexa Fluor® 488 Scatter82.54.46 x 10⁸N/A
Fluorescence102.51.78 x 10⁸40
Anti-CD63-Alexa Fluor® 488 Scatter82.54.46 x 10⁸N/A
Fluorescence107.52.05 x 10⁸46
Anti-CD81-Alexa Fluor® 488 Scatter82.54.46 x 10⁸N/A
Fluorescence102.51.47 x 10⁸33
Anti-CD9-PE/Cyanine7 Scatter77.53.89 x 10⁸N/A
Fluorescence122.51.36 x 10⁸35
Anti-CD63-PE/Cyanine7 Scatter77.53.89 x 10⁸N/A
Fluorescence127.50.74 x 10⁸19
Anti-CD81-PE/Cyanine7 Scatter77.53.89 x 10⁸N/A
Fluorescence122.50.39 x 10⁸10

Instrument Settings

Optimal instrument settings are crucial for high-quality fNTA data. The following are recommended starting points for Malvern NanoSight and Particle Metrix ZetaView instruments. These may require further optimization based on the sample and fluorescent label used.

Table 3: Recommended Instrument Settings for fNTA

InstrumentParameterRecommended Setting
Malvern NanoSight NS300/Pro Camera Level/FocusAdjust for sharp, distinct particles
Detection Threshold5-10 (adjust to minimize background noise)
Laser WavelengthMatch to fluorophore excitation (e.g., 488 nm)
FilterLong-pass filter appropriate for fluorophore emission
Measurement Time60 seconds x 3-5 replicates
Particle Metrix ZetaView Sensitivity80-95
Shutter70-100
Min. Brightness20-30
Min. Area5-10
Max. Area1000
Laser WavelengthMatch to fluorophore excitation (e.g., 488 nm)
Measurement Cycles3 cycles, 11 positions per cycle

Note: These are general guidelines. Always refer to the manufacturer's instructions for your specific instrument and software version.[11][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low fluorescent signal - Inefficient labeling- Low abundance of target protein- Photobleaching of fluorophore- Incorrect laser/filter combination- Optimize labeling conditions (dye/antibody concentration, incubation time)- Confirm target protein expression by other methods (e.g., Western blot)- Minimize light exposure during sample preparation and analysis- Ensure correct laser and filter set for the chosen fluorophore
High background fluorescence - Excess unbound dye/antibody- Dye/antibody aggregation- Autofluorescence of sample components- Include a wash step after labeling (e.g., SEC)- Centrifuge the dye/antibody solution before use to pellet aggregates- Run an unlabeled control to assess background- Dilute the sample further
Discrepancy between scatter and fluorescence data - Presence of non-vesicular particles in the sample- Incomplete labeling of the exosome population- This is expected; fNTA is designed to exclude non-labeled particles- Optimize labeling efficiency
Particle concentration too high or too low - Incorrect sample dilution- Adjust sample dilution to achieve the optimal particle concentration for your instrument (typically 20-100 particles per frame for NanoSight)

Conclusion

Fluorescent labeling of exosomes for NTA analysis is a valuable technique for obtaining more accurate and specific data on exosome size and concentration. By excluding non-vesicular particles, fNTA provides a clearer picture of the true exosome population within a sample. The choice of labeling strategy—general membrane staining or antibody-based targeting—will depend on the specific research question. Careful optimization of labeling protocols and instrument settings is essential for generating reliable and reproducible results.

References

Application Note: Liposome Size and Concentration Characterization using Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, widely used as potent drug delivery vehicles for a range of therapeutic agents.[1] The size and concentration of these liposomes are critical quality attributes that directly influence their stability, biodistribution, targeting efficiency, and overall therapeutic efficacy.[2][3] Therefore, accurate and reliable characterization is essential during research, development, and manufacturing.[1]

Nanoparticle Tracking Analysis (NTA) is a high-resolution method for the real-time visualization, sizing, and quantification of individual nanoparticles in a liquid suspension.[1][2] The technique works by capturing the Brownian motion of individual liposomes, which is related to their hydrodynamic diameter through the Stokes-Einstein equation.[4] This application note provides a detailed protocol for the measurement of liposome size and concentration using NTA, offering higher resolution than traditional ensemble-based techniques like Dynamic Light Scattering (DLS).[1][5]

Principle of Nanoparticle Tracking Analysis (NTA)

NTA utilizes a laser-illuminated ultramicroscope system to visualize nanoparticles in a liquid sample. A camera captures video footage of the light scattered by individual particles undergoing Brownian motion. The proprietary software then tracks the movement of each particle on a frame-by-frame basis.

The mean squared displacement of a particle is calculated, which allows for the determination of the particle's diffusion coefficient (Dt). Using the Stokes-Einstein equation, the hydrodynamic diameter (d) of each particle is then calculated:

d = (kBT) / (3πηDt)

Where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the liquid

  • Dt is the diffusion coefficient

By tracking hundreds of particles simultaneously, a high-resolution, number-weighted particle size distribution and a direct measurement of particle concentration can be generated.[4][5]

Experimental Protocol

This section details the necessary steps for preparing and analyzing liposome samples using NTA.

Materials and Equipment
  • NTA Instrument: (e.g., Malvern Panalytical NanoSight Pro, Particle Metrix ZetaView)[1]

  • Laser Module: 488 nm or similar, appropriate for light scattering from liposomes.[1]

  • Consumables: Syringes (1 mL), syringe pump, viewing cell/cuvette.

  • Diluent: High-purity, particle-free buffer (e.g., 0.22 µm filtered Phosphate Buffered Saline - PBS) or deionized water. It is crucial to analyze the diluent alone to ensure it is free from contaminating particles.[6]

  • Liposome Sample: Stock suspension.

  • Vortex Mixer

  • Pipettes and sterile tips

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible NTA data. The primary goal is to dilute the sample to an optimal concentration for analysis.

  • Determine Optimal Concentration: The ideal concentration range for NTA is typically between 107 and 109 particles/mL, which corresponds to approximately 50-100 particles visible per video frame.[6]

  • Warm Samples: Allow the liposome sample and diluent to equilibrate to room temperature for at least 30 minutes before analysis.[6] Do not freeze liposome samples as this can cause degradation.[6]

  • Perform Serial Dilutions: Prepare a series of dilutions of the stock liposome suspension using the particle-free diluent. A gravimetric or precise volumetric dilution protocol is recommended.[1] Common dilution factors range from 1:10,000 to 1:5,000,000 depending on the stock concentration.[1]

  • Homogenize: Gently vortex the diluted samples for a few seconds to ensure a homogenous suspension before loading into the instrument. Avoid aggressive vortexing which could disrupt the liposome structure.

Instrument Setup and Measurement
  • System Check: Ensure the NTA instrument is clean and functioning correctly. Flush the system with the particle-free diluent.

  • Load Sample: Using a syringe, carefully load the diluted liposome sample into the viewing cell, ensuring no air bubbles are introduced.[7]

  • Focus and Adjust Settings:

    • Adjust the camera focus to obtain sharp, clear images of the scattered light from the liposomes.

    • Optimize the camera level and detection threshold .[6] These settings are crucial and operator-dependent. The camera level should be set to clearly visualize the particles without excessive background noise. The detection threshold should be adjusted to ensure all valid particles are being tracked without including background noise.

  • Set Capture Parameters:

    • Temperature: Set to a stable temperature, typically 25°C.[1]

    • Capture Duration: A standard measurement often consists of 3 to 5 videos of 60-second or 750-frame captures each.[1]

    • Flow: Measurements can be performed under slight flow (e.g., 1.5 µL/min) to sample a larger volume and improve statistical reliability.[1]

  • Acquire Data: Capture videos for each replicate of the diluted sample. It is recommended to measure each dilution in triplicate.[1]

Data Analysis and Presentation

The NTA software analyzes the captured videos to generate size and concentration data.

  • Processing: Process the captured videos using the software's analysis script. The software identifies and tracks particles, calculates their size based on Brownian motion, and counts the number of valid tracks to determine concentration.

  • Export Results: Export the data, which typically includes mean size, mode size, standard deviation, and concentration (particles/mL). The software also provides size distribution percentiles such as D10, D50 (median), and D90.[8]

  • Data Presentation: Summarize the quantitative results in a clear, structured table for easy comparison and interpretation.

Example Data Table

The following table presents example data from NTA measurements of a liposome sample at various dilutions.

Dilution FactorMean Size (nm)Mode Size (nm)D90 (nm)Concentration (particles/mL)
1:50,00091.5 ± 2.184.2135.89.5 x 10⁸
1:100,00092.1 ± 1.985.1136.24.8 x 10⁸
1:200,00091.8 ± 2.584.7135.52.3 x 10⁸

Data shown are representative and should be generated for each specific experiment. Values are often presented as mean ± standard deviation for multiple replicates.

Workflow and Visualization

The overall process for NTA analysis of liposomes can be visualized as a sequential workflow.

NTALiposomeWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Sample Liposome Stock Dilution Serial Dilution (Target: 10⁷-10⁹ particles/mL) Sample->Dilution Diluent Particle-Free Diluent Diluent->Dilution Homogenize Gentle Vortexing Dilution->Homogenize Load Load Sample into NTA Homogenize->Load Setup Adjust Focus & Settings (Camera Level, Threshold) Load->Setup Capture Capture Videos (e.g., 3 x 60s) Setup->Capture Process Process Videos (Track Particles) Capture->Process Calculate Calculate Size & Concentration Process->Calculate Report Generate Report (Size Distribution, Conc.) Calculate->Report

Caption: NTA workflow for liposome analysis.

Conclusion

Nanoparticle Tracking Analysis provides a robust and high-resolution method for determining the size distribution and concentration of liposomes.[1] Its ability to analyze particles on an individual basis offers significant advantages for characterizing polydisperse or complex samples common in drug delivery research.[5] Adherence to a detailed protocol, particularly regarding sample preparation and instrument settings, is critical for achieving accurate, reproducible, and reliable data.[9][10] This information is invaluable for formulation development, quality control, and regulatory submissions.[7]

References

Setting Up Nanoparticle Tracking Analysis (NTA) for Drug Delivery Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nanoparticle Tracking Analysis (NTA) for Drug Delivery Systems

Nanoparticle Tracking Analysis (NTA) is a powerful and widely adopted technique for the characterization of nanoparticles, offering high-resolution size distribution and concentration measurements.[1][2] In the field of drug delivery, where the physicochemical properties of nanoparticles critically influence their efficacy and safety, NTA provides invaluable insights into nanoparticle formulations such as liposomes, polymeric nanoparticles, and lipid nanoparticles.[3][4]

This technique visualizes and tracks individual nanoparticles in a liquid suspension, relating their Brownian motion to particle size on a particle-by-particle basis.[1] This direct visualization and individual particle analysis provide a significant advantage over ensemble techniques like Dynamic Light Scattering (DLS), especially for polydisperse samples commonly found in drug delivery systems.[3][5] NTA is not only crucial for characterizing the primary nanoparticle population but also for detecting and quantifying aggregates, which can impact the stability and safety of the formulation.[3][6]

These application notes provide a comprehensive guide to setting up and performing NTA experiments for drug delivery nanoparticles, covering sample preparation, instrument setup, data acquisition, and analysis.

Principle of Nanoparticle Tracking Analysis (NTA)

NTA operates by illuminating nanoparticles in a liquid suspension with a laser beam. The light scattered by each individual particle is captured by a camera mounted on a microscope. A specialized software then tracks the movement of each particle in two dimensions, frame by frame. The distance each particle travels due to Brownian motion is used to calculate its diffusion coefficient (Dt). From the diffusion coefficient, the hydrodynamic diameter of each particle is determined using the Stokes-Einstein equation:

d = (kBT) / (3πηDt)

Where:

  • d is the hydrodynamic diameter

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the liquid

  • Dt is the diffusion coefficient

By analyzing hundreds to thousands of individual particles, a high-resolution particle size distribution and concentration measurement can be generated.[1]

NTA_Principle cluster_instrument NTA Instrument cluster_analysis Data Analysis Laser Laser Source Sample Nanoparticle Suspension Laser->Sample Illumination Microscope Microscope Sample->Microscope Scattered Light Camera Digital Camera Microscope->Camera Image Capture Tracking Particle Tracking Camera->Tracking Video Feed StokesEinstein Stokes-Einstein Equation Tracking->StokesEinstein Diffusion Coefficient Results Size Distribution & Concentration StokesEinstein->Results Hydrodynamic Diameter

Figure 1: Principle of Nanoparticle Tracking Analysis (NTA).

Experimental Protocols

Materials and Equipment
  • Nanoparticle Tracking Analyzer: (e.g., NanoSight NS300, Malvern Panalytical)

  • Syringes: 1 mL sterile, disposable syringes

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

  • Dispersant: Particle-free deionized water, phosphate-buffered saline (PBS), or other appropriate buffer. The dispersant should be filtered through a 0.02 µm filter to remove any background particles.

  • Nanoparticle sample

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible NTA data. The primary goal is to achieve a particle concentration that is within the optimal range for the instrument, typically between 107 and 109 particles/mL.

  • Dispersion of Nanoparticles:

    • If the nanoparticle sample is in a lyophilized or concentrated form, it needs to be redispersed in a suitable, particle-free dispersant.

    • Gently vortex the sample for 30-60 seconds to ensure a homogenous suspension.

    • For samples prone to aggregation, a brief sonication (1-5 minutes) in a water bath sonicator can be beneficial. Avoid probe sonication as it can induce aggregation or particle degradation.

  • Sample Dilution:

    • The sample must be diluted to the optimal concentration range for NTA analysis. A typical starting dilution is 1:100 to 1:1000 in the chosen dispersant.

    • The exact dilution factor will depend on the initial concentration of the stock nanoparticle suspension and needs to be determined empirically.

    • Perform serial dilutions to find the optimal concentration where individual particles are clearly visible and can be tracked without significant particle-particle overlap or too few particles in the field of view.

  • Final Mixing:

    • After dilution, gently mix the sample by inverting the tube or by gentle pipetting to ensure a uniform suspension. Avoid vigorous shaking or vortexing at this stage to prevent aggregation.

Sample_Preparation_Workflow Start Start: Concentrated Nanoparticle Sample Redisperse Redisperse in Particle-Free Dispersant Start->Redisperse Vortex Gentle Vortexing (30-60s) Redisperse->Vortex Sonicate Optional: Bath Sonication (1-5 min) for aggregates Vortex->Sonicate Dilute Serial Dilution (e.g., 1:100 to 1:1000) Vortex->Dilute Sonicate->Dilute Check_Conc Check Concentration on NTA Dilute->Check_Conc Optimal Optimal Concentration? (10⁷ - 10⁹ particles/mL) Check_Conc->Optimal Optimal->Dilute No, adjust dilution Mix Gentle Mixing Optimal->Mix Yes Ready Sample Ready for NTA Analysis Mix->Ready

Figure 2: Workflow for preparing drug delivery nanoparticle samples for NTA.
Instrument Setup and Data Acquisition

  • System Preparation:

    • Turn on the NTA instrument and the computer.

    • Launch the NTA software.

    • Thoroughly clean the sample viewing unit with deionized water and ethanol to remove any residual particles.

  • Loading the Sample:

    • Flush the sample viewing unit with the particle-free dispersant to ensure no background particles are present.

    • Draw the diluted nanoparticle sample into a 1 mL sterile syringe, ensuring there are no air bubbles.

    • Carefully load the sample into the viewing unit at a constant, slow flow rate.

  • Setting Acquisition Parameters:

    • Focus: Adjust the focus to obtain sharp, well-defined images of the nanoparticles.

    • Camera Level/Shutter and Gain: Adjust the camera level (or shutter and gain settings) so that the particles are clearly visible against the dark background. The aim is to have bright particles without excessive background noise.

    • Detection Threshold: Set the detection threshold to a level where the software accurately identifies the majority of the particles without detecting background noise.

    • Temperature: Record the temperature of the sample, as it is a critical parameter in the Stokes-Einstein equation. Many NTA systems have an integrated temperature sensor.

  • Data Capture:

    • Capture a video of the particles' Brownian motion. A typical capture duration is 60 seconds.

    • It is recommended to capture at least three to five replicate videos for each sample to ensure statistical robustness of the results.

Data Analysis
  • Processing the Captured Videos:

    • The NTA software will process the captured videos to track the movement of individual particles.

    • The software calculates the mean squared displacement for each particle track, from which the diffusion coefficient and subsequently the hydrodynamic diameter are determined.

  • Generating Results:

    • The software generates a particle size distribution histogram and provides data on the mean, mode, and median particle size.

    • The particle concentration is also calculated based on the number of particles detected in the known scattering volume.

  • Data Interpretation:

    • Analyze the particle size distribution for polydispersity and the presence of any aggregates (larger particle populations).

    • Compare the results from replicate measurements to assess the reproducibility of the data.

    • The concentration data provides a quantitative measure of the number of nanoparticles in the formulation.

Data Presentation

Quantitative data from NTA experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Typical NTA Instrument Settings for Different Drug Delivery Nanoparticles

Nanoparticle TypeCamera LevelDetection ThresholdTypical Concentration (particles/mL)
Liposomes (100-200 nm)12 - 155 - 102 x 108 - 8 x 108
Polymeric Nanoparticles (50-150 nm)13 - 165 - 121 x 108 - 5 x 108
Lipid Nanoparticles (LNPs) (80-120 nm)12 - 144 - 83 x 108 - 9 x 108
Exosomes/Extracellular Vesicles (30-150 nm)14 - 163 - 71 x 107 - 5 x 108

Note: These are starting recommendations and may need to be optimized for specific samples and instruments.

Table 2: Comparison of NTA and Dynamic Light Scattering (DLS) for Nanoparticle Characterization

FeatureNanoparticle Tracking Analysis (NTA)Dynamic Light Scattering (DLS)
Principle Tracks individual particlesMeasures fluctuations in scattered light from an ensemble of particles
Sizing Particle-by-particle size measurementProvides an intensity-weighted average size (Z-average)
Resolution High resolution, can resolve populations with small size differencesLower resolution, may not resolve closely sized populations
Concentration Provides particle concentration (particles/mL)Does not directly measure concentration
Polydispersity Excellent for polydisperse samplesLess suitable for highly polydisperse samples
Sensitivity Sensitive to smaller particles in a mixtureBiased towards larger particles due to higher scattering intensity
Visualization Provides real-time visualization of particlesNo direct visualization of particles

Troubleshooting and Best Practices

  • Use High-Quality, Particle-Free Dispersants: Always filter your dispersants to avoid background contamination that can interfere with the measurement.

  • Optimize Dilution: Finding the correct dilution is crucial. Too concentrated, and particle tracking becomes inaccurate; too dilute, and the statistics will be poor.

  • Ensure Proper Focusing: A well-focused image is essential for accurate particle tracking.

  • Consistent Settings: Use consistent instrument settings when comparing different samples to ensure the data is comparable.

  • Replicate Measurements: Always perform multiple measurements for each sample to ensure the results are reproducible and statistically significant.

  • Cleanliness is Key: Thoroughly clean the sample cell between measurements to prevent cross-contamination.

Conclusion

Nanoparticle Tracking Analysis is an indispensable tool for the characterization of drug delivery nanoparticles.[4] By providing high-resolution size distribution and concentration data, NTA enables researchers and drug development professionals to gain a detailed understanding of their nanoparticle formulations, which is critical for ensuring product quality, stability, and performance. Following the detailed protocols and best practices outlined in these application notes will help to ensure the acquisition of accurate and reproducible NTA data for a wide range of drug delivery systems.

References

Standard Operating Procedure for Nanoparticle Tracking Analysis (NTA) Instrument Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Nanoparticle Tracking Analysis (NTA) is a powerful technique for the simultaneous measurement of particle size distribution and concentration in liquid suspensions. Accurate and reproducible NTA measurements are critically dependent on proper instrument calibration. This document provides a detailed standard operating procedure (SOP) for the calibration of NTA instruments, intended for researchers, scientists, and drug development professionals.

The calibration process involves the use of nanoparticle standards of a known size and concentration to verify and adjust the instrument's measurement parameters. This ensures the accuracy of the Stokes-Einstein equation calculation, which relates the Brownian motion of particles to their hydrodynamic diameter. Regular calibration is essential for maintaining data quality and ensuring inter-instrument and inter-laboratory comparability of results.

This SOP covers the preparation of calibration standards, instrument setup, data acquisition, and the definition of acceptance criteria for a successful calibration. Adherence to this protocol will enable users to confidently assess the performance of their NTA instrument and generate reliable particle characterization data.

Purpose

This document describes the standard procedure for the calibration of Nanoparticle Tracking Analysis (NTA) instruments to ensure the accuracy and reliability of particle size and concentration measurements.

Scope

This procedure applies to all NTA instruments used for the characterization of nanoparticles. The specific examples provided are based on commonly used platforms, but the principles are broadly applicable.

Responsibilities

It is the responsibility of the trained analyst to perform the calibration procedure as described in this SOP before conducting sample analysis. The laboratory supervisor is responsible for ensuring that all analysts are trained and that the calibration records are maintained.

Materials and Equipment

  • NTA Instrument (e.g., Malvern NanoSight, Particle Metrix ZetaView)

  • NIST-traceable nanoparticle standards (e.g., polystyrene latex beads, gold nanoparticles) of a known size (e.g., 100 nm) and concentration.

  • High-purity, particle-free water (e.g., deionized, distilled, or filtered through a 0.02 µm filter)

  • Micropipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • Syringes (1 mL or 5 mL, depending on the instrument)

  • Lint-free wipes

Health and Safety

Follow all laboratory safety guidelines. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and nanoparticle standards.

Experimental Protocols

Preparation of Calibration Standard
  • Allow the nanoparticle standard stock solution to equilibrate to room temperature for at least 30 minutes before use.[1]

  • Thoroughly mix the stock solution by gentle inversion or vortexing for 1-2 minutes to ensure a homogenous suspension.[2]

  • Prepare a working dilution of the standard in particle-free water to achieve a particle concentration within the optimal range for the instrument, typically between 1 x 10⁸ and 1 x 10⁹ particles/mL.[3] For a 100 nm polystyrene standard, a final dilution of 1:250,000 is often recommended.[1][2]

    • Example Dilution Series:

      • Prepare a 1:1000 dilution by adding 1 µL of the stock standard to 999 µL of particle-free water. This intermediate dilution can often be stored at 4°C for a short period.[2]

      • Prepare the final 1:250,000 dilution by adding 8 µL of the 1:1000 diluted standard to 2000 µL of particle-free water.[2]

Instrument Setup and Pre-Measurement Checks
  • Turn on the NTA instrument and the associated computer.

  • Launch the NTA software. The software should automatically detect the instrument hardware.

  • Thoroughly clean the sample viewing unit or flow cell.

    • Flush the system with particle-free water using the instrument's pump or by manually injecting with a syringe. Inject at least 10-20 mL of water.[1]

    • Perform a "Cell Check" or "Clean Check" as prompted by the software to ensure the cleanliness of the measurement cell. The particle count in the clean water should be minimal.

    • If the cell is not clean, repeat the washing procedure. For persistent contamination, follow the manufacturer's detailed cleaning protocol.

Data Acquisition
  • Load the prepared calibration standard into the instrument using a clean syringe. Inject approximately 1-2 mL of the diluted standard, avoiding the introduction of air bubbles.[1][2]

  • Adjust the instrument settings for optimal particle visualization. This is an iterative process involving the adjustment of:

    • Focus: Adjust the focus to obtain sharp, well-defined images of the particles.

    • Camera Level/Shutter and Gain: Adjust the camera settings to ensure that the particles are clearly visible against the background without being oversaturated. A good starting point is to have no more than 20% of the particles saturated.

  • For instruments with automated features, perform an auto-alignment and focus optimization as prompted by the software.[1][2]

  • Set the data acquisition parameters. A typical setting is to capture 3-5 videos of 30-60 seconds duration each.

  • Initiate the measurement sequence. The software will record a series of videos of the particles undergoing Brownian motion.

Data Analysis and Acceptance Criteria
  • After data acquisition is complete, the software will analyze the videos to track the movement of individual particles and calculate their size and the particle concentration.

  • The primary outputs of the calibration measurement are the mean and mode particle size, and the particle concentration.

  • Compare the measured values to the certified values of the nanoparticle standard.

  • Acceptance Criteria:

    • Size: The measured mean or mode particle size should be within a specified percentage of the certified size of the standard. A common acceptance criterion is within ±10% of the nominal size. For more stringent requirements, a limit of ±5% may be used.

    • Concentration: The measured particle concentration should be within a specified range of the expected concentration based on the dilution of the standard. An acceptance criterion of ±20% of the expected concentration is often considered acceptable.

    • Polydispersity Index (PDI): While not always a formal calibration parameter, a low PDI value for a monodisperse standard indicates good measurement quality.

  • If the calibration results are within the acceptance criteria, the instrument is considered calibrated and ready for sample analysis.

  • If the calibration fails, refer to the troubleshooting section (Section 8.0).

Data Presentation

Summarize the calibration results in a structured table for easy comparison and record-keeping.

ParameterCertified ValueMeasured ValueAcceptance CriteriaPass/Fail
Particle Size (nm)
Mean Diametere.g., 100 nme.g., 90 - 110 nm
Mode Diametere.g., 100 nme.g., 90 - 110 nm
Particle Concentration
Particles/mLe.g., 1.0 x 10⁸e.g., 0.8 - 1.2 x 10⁸
Other
Polydispersity Index (PDI)N/A< 0.2
Temperature (°C)N/ARecord Value

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Calibration Fails (Size) Incorrect focus, incorrect temperature, contaminated standard, incorrect standard used.Re-focus the instrument. Ensure the temperature is stable and correctly recorded in the software. Prepare a fresh dilution of the standard. Verify that the correct standard is being used and that it has not expired.
Calibration Fails (Concentration) Incorrect dilution, air bubbles in the sample, suboptimal camera settings.Prepare a new, carefully performed dilution of the standard. Re-load the sample, ensuring no air bubbles are introduced. Optimize the camera level, shutter, and gain settings to ensure all particles are being detected without excessive background noise.
High Particle Count in Blank Contaminated particle-free water, dirty flow cell/viewing unit.Use freshly opened or filtered particle-free water. Perform a thorough cleaning of the flow cell/viewing unit according to the manufacturer's instructions.
Unstable Readings Sample not thermally equilibrated, presence of aggregates or contaminants.Allow the sample to sit in the instrument for a few minutes to reach thermal equilibrium. If aggregates are visible, prepare a fresh dilution of the standard. Ensure the work area is clean to prevent contamination of the sample.

Visualization

NTA Instrument Calibration Workflow

NTA_Calibration_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Verification cluster_result Outcome prep_standard Prepare Calibration Standard instrument_setup Instrument Setup & Cleaning prep_standard->instrument_setup load_sample Load Standard instrument_setup->load_sample optimize_settings Optimize Settings (Focus, Camera) load_sample->optimize_settings acquire_data Acquire Video Data optimize_settings->acquire_data analyze_data Analyze Data (Size & Concentration) acquire_data->analyze_data compare_values Compare Measured vs. Certified Values analyze_data->compare_values decision Within Acceptance Criteria? compare_values->decision pass Calibration Passed decision->pass Yes fail Calibration Failed decision->fail No troubleshoot Troubleshoot fail->troubleshoot troubleshoot->instrument_setup Re-evaluate

Caption: Workflow for NTA instrument calibration.

Logical Relationship for Calibration Decision

Calibration_Decision cluster_params Parameters cluster_outcomes Outcomes start Calibration Measurement size_check Size within ±10%? start->size_check conc_check Concentration within ±20%? start->conc_check pass Calibration Pass size_check->pass Yes fail Calibration Fail size_check->fail No conc_check->pass Yes conc_check->fail No

Caption: Decision logic for NTA calibration pass/fail.

References

Quantifying Nanoparticle Uptake in Cells using Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) is a powerful technique for visualizing and analyzing nanoparticles in liquid suspension. By tracking the Brownian motion of individual particles, NTA provides high-resolution size distribution and concentration measurements. This makes it an invaluable tool for quantifying the uptake of nanoparticles into cells, a critical aspect in the fields of drug delivery, nanomedicine, and toxicology. Understanding the extent of nanoparticle internalization is essential for evaluating the efficacy and safety of nano-based therapeutics and for elucidating the fundamental interactions between nanoparticles and biological systems.

These application notes provide a detailed overview and experimental protocols for quantifying nanoparticle uptake in cells using NTA.

Principle of Nanoparticle Tracking Analysis (NTA)

NTA utilizes a laser-based light scattering microscopy setup to visualize nanoparticles in a liquid sample. A camera captures the scattered light from the particles, and specialized software tracks the movement of each particle from frame to frame. The diffusion coefficient of each particle is determined from its random motion, and the hydrodynamic diameter is then calculated using the Stokes-Einstein equation. A key advantage of NTA is its ability to provide particle-by-particle analysis, offering a number-based distribution of size and concentration.[1][2][3][4]

Experimental Workflow for Quantifying Nanoparticle Uptake

The overall process of quantifying nanoparticle uptake in cells using NTA involves several key stages, from cell culture and nanoparticle incubation to sample preparation and NTA analysis.

Experimental Workflow cluster_cell_culture Cell Culture & Incubation cluster_sample_prep Sample Preparation cluster_nta NTA Analysis A Seed cells in culture plates B Incubate with nanoparticles (defined concentration & time) A->B C Wash cells to remove non-internalized nanoparticles B->C D Harvest cells (e.g., trypsinization) C->D E Lyse cells to release internalized nanoparticles D->E F Centrifuge to pellet cell debris E->F G Collect supernatant (cell lysate) F->G H Dilute cell lysate to optimal concentration G->H I Load sample into NTA instrument H->I J Acquire video data I->J K Analyze data to determine size and concentration J->K

Figure 1: Experimental workflow for quantifying nanoparticle uptake in cells using NTA.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Nanoparticle Incubation
  • Cell Seeding: Seed the desired cell line (e.g., HeLa, A549, macrophages) in appropriate culture vessels (e.g., 6-well plates, 24-well plates) at a density that ensures they are in the exponential growth phase at the time of nanoparticle exposure. Allow the cells to adhere and grow overnight.

  • Nanoparticle Preparation: Disperse the nanoparticles in complete cell culture medium to the desired final concentration. It is crucial to characterize the nanoparticle suspension by NTA prior to cell exposure to determine their size distribution and concentration in the culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the nanoparticle-containing medium. Incubate the cells for a predetermined period (e.g., 2, 4, 8, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). Include a control group of cells incubated with nanoparticle-free medium.

Protocol 2: Sample Preparation for NTA Analysis
  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized. This step is critical to ensure that only intracellular nanoparticles are quantified.

  • Cell Harvesting: Detach the cells from the culture vessel using an appropriate method, such as trypsinization. Resuspend the cells in a known volume of PBS or culture medium.

  • Cell Counting: Determine the number of cells, for example, using a hemocytometer or an automated cell counter. This is essential for normalizing the nanoparticle count per cell.

  • Cell Lysis: Lyse the cells to release the internalized nanoparticles. A common method is to use a lysis buffer (e.g., RIPA buffer) or through physical methods such as sonication or freeze-thaw cycles. The choice of lysis method should be optimized to ensure complete cell disruption without altering the nanoparticles.

  • Clarification of Lysate: Centrifuge the cell lysate at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the larger cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released nanoparticles, for NTA analysis.

Protocol 3: Nanoparticle Tracking Analysis (NTA)
  • Sample Dilution: Dilute the collected supernatant in a suitable particle-free diluent (e.g., filtered PBS or deionized water) to achieve a particle concentration within the optimal range for the NTA instrument, typically between 107 and 109 particles/mL.[1][4] Serial dilutions may be necessary to find the optimal concentration.

  • Instrument Setup and Calibration: Before running the samples, ensure the NTA instrument is properly calibrated using a standard of known size and concentration (e.g., polystyrene beads).

  • Data Acquisition: Load the diluted sample into the sample chamber of the NTA instrument. Adjust the focus and camera settings to clearly visualize the nanoparticles. Record at least three videos of 60 seconds each for each sample to ensure statistical significance.

  • Data Analysis: Use the NTA software to analyze the recorded videos. The software will track the Brownian motion of individual particles to determine their size and concentration. The concentration of nanoparticles in the original cell lysate can be calculated by multiplying the measured concentration by the dilution factor. The average number of nanoparticles per cell can then be determined by dividing the total number of nanoparticles in the lysate by the total number of cells lysed.

Data Presentation

Quantitative data from nanoparticle uptake experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Quantification of Gold Nanoparticle (AuNP) Uptake in Different Breast Cancer Cell Lines

Cell LineExposure Time (hours)Mean Number of AuNPs per Cell
T47D416
T47D2488
MDAMB231432
MDAMB23124176

Data adapted from a study using 32 nm PEGylated gold nanoparticles.[5][6]

Table 2: Uptake of Fluorescent Organosilica Nanoparticles by Macrophages

Nanoparticle Concentration (particles/mL)Incubation Time (hours)Internalized Nanoparticles (% of added amount)Rate of Internalization (nanoparticles/hour/cell)
1 trillion4~13%4.0 x 103 to 3.7 x 104

Data adapted from a study using rhodamine 6G-loaded fluorescent organosilica nanoparticles with an average diameter of 114 nm.[7][8]

Signaling Pathways in Nanoparticle Uptake

The cellular uptake of nanoparticles is an active process that often involves various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticles (e.g., size, shape, surface charge) and the cell type.[9][10][11]

Major Endocytic Pathways
  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles.[12][13][14][15]

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often implicated in the uptake of smaller nanoparticles and can be a pathway to bypass lysosomal degradation.[16][17][18][19][20]

  • Macropinocytosis: This is a non-specific process where large protrusions of the cell membrane fold back and fuse with the membrane, engulfing large amounts of extracellular fluid and any nanoparticles present.[21][22][23][24]

  • Phagocytosis: This process is primarily carried out by specialized cells like macrophages and is involved in the uptake of larger particles (>0.5 µm).[21][25]

Nanoparticle_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NP Nanoparticles Receptor Receptors NP->Receptor Binding ClathrinPit Clathrin-Coated Pit NP->ClathrinPit Internalization Caveolae Caveolae NP->Caveolae Internalization MembraneRuffle Membrane Ruffling NP->MembraneRuffle Engulfment Receptor->ClathrinPit Recruitment ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Vesicle Formation Caveosome Caveosome Caveolae->Caveosome Vesicle Formation Macropinosome Macropinosome MembraneRuffle->Macropinosome Vesicle Formation Endosome Early/Late Endosome ClathrinVesicle->Endosome Caveosome->Endosome Macropinosome->Endosome Lysosome Lysosome Endosome->Lysosome Fusion & Degradation

Figure 2: Major endocytic pathways for nanoparticle uptake.

Limitations and Considerations

While NTA is a powerful tool, it is important to be aware of its limitations:

  • Detection Limits: The lower size limit of detection depends on the refractive index of the nanoparticles, with highly scattering materials like gold being detectable down to ~10 nm. The upper size limit is around 1-2 µm.

  • Sample Purity: The presence of other particulate matter in the cell lysate, such as protein aggregates or cellular debris, can interfere with the measurement. Proper sample clarification is crucial.

  • Concentration Range: NTA has an optimal concentration range. Samples that are too concentrated will lead to particle-on-particle overlap, while samples that are too dilute will result in poor statistics.

  • Fluorescent Labeling: For more specific quantification, fluorescently labeled nanoparticles can be used in conjunction with a fluorescence-enabled NTA instrument. This allows for the specific tracking of labeled nanoparticles, reducing interference from other particulates.[1]

Conclusion

NTA provides a robust and reliable method for quantifying the cellular uptake of nanoparticles. By following standardized protocols for cell culture, sample preparation, and NTA analysis, researchers can obtain accurate and reproducible data on the number of nanoparticles internalized by cells. This information is critical for advancing the development of safe and effective nanomedicines and for a deeper understanding of nano-bio interactions. Combining NTA with other techniques, such as fluorescence microscopy, can provide a more comprehensive picture of nanoparticle uptake and intracellular trafficking.

References

Application of Nanoparticle Tracking Analysis (NTA) in Vaccine Development and Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

The development and manufacturing of vaccines necessitate rigorous characterization and quality control of their particulate components. Nanoparticle Tracking Analysis (NTA) has emerged as a critical analytical technique, providing high-resolution visualization, sizing, and concentration measurements of nanoparticles on a particle-by-particle basis.[1][2] This technology is instrumental in the analysis of various vaccine platforms, including viral vectors, lipid nanoparticles (LNPs) for mRNA delivery, and virus-like particles (VLPs).[3][4] NTA's ability to provide absolute particle concentration and size distribution is crucial for ensuring vaccine potency, stability, and safety.[5][6]

Principle of Nanoparticle Tracking Analysis

NTA utilizes the properties of light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles in a liquid suspension.[7] A laser beam is passed through the sample, and the light scattered by individual particles is captured by a camera-equipped microscope.[1] The software tracks the random movement of each particle, known as Brownian motion, from frame to frame. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of each particle based on its diffusion rate.[7]

Applications in Vaccine Development and Manufacturing

NTA is a versatile tool employed throughout the vaccine lifecycle, from early-stage development to final product quality control.

Characterization of Vaccine Components

The precise characterization of vaccine components is fundamental to understanding their function and ensuring manufacturing consistency.

  • Viral Vectors: NTA is used to determine the particle size distribution and concentration of viral vectors, such as adenoviral vectors.[1] This is critical for optimizing manufacturing processes and ensuring the correct dosage.[5]

  • Lipid Nanoparticles (LNPs): For mRNA vaccines, LNPs are essential for protecting and delivering the mRNA payload.[4] NTA is employed to measure the size, concentration, and polydispersity of LNPs, which are critical quality attributes (CQAs) that can impact vaccine efficacy and safety.[3][6]

  • Virus-Like Particles (VLPs): VLPs are self-assembling protein structures that mimic the conformation of native viruses and are a promising vaccine platform.[8][9] NTA allows for the direct measurement and quantification of VLPs, aiding in the optimization of their production and purification.[5][8]

Formulation and Stability Testing

Vaccine formulations must maintain their integrity and potency throughout their shelf life.[10][11] NTA plays a vital role in assessing the stability of vaccine candidates by detecting changes in particle size and concentration over time and under various stress conditions, such as temperature fluctuations.[5][12] This helps in selecting stable formulations and defining appropriate storage conditions.[13][14]

Quality Control and Lot-to-Lot Consistency

Ensuring the consistency of vaccine batches is a regulatory requirement. NTA provides a rapid and reliable method for monitoring particle size and concentration as part of in-process and final product quality control.[6] This allows manufacturers to detect any deviations from the desired product profile and ensure lot-to-lot consistency.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using NTA for various vaccine components.

Table 1: NTA Characterization of Viral Vectors

ParameterTypical RangeReference
Particle Size (diameter)80 - 150 nm[1]
Concentration1 x 10^9 - 1 x 10^12 particles/mL[15]
Polydispersity Index (PDI)< 0.3[3]

Table 2: NTA Characterization of Lipid Nanoparticles (LNPs)

ParameterTypical RangeReference
Particle Size (diameter)60 - 200 nm[16]
Concentration1 x 10^10 - 1 x 10^13 particles/mL[4]
Zeta Potential-10 mV to +10 mV[4]

Table 3: NTA Characterization of Virus-Like Particles (VLPs)

ParameterTypical RangeReference
Particle Size (diameter)20 - 200 nm[17]
Concentration1 x 10^8 - 1 x 10^11 particles/mL[8]
Purity (VLP vs. contaminants)Monitored via size distribution[5]

Experimental Protocols

Protocol 1: General NTA Measurement for Vaccine Particle Sizing and Concentration

Objective: To determine the particle size distribution and concentration of a vaccine sample.

Materials:

  • NTA instrument (e.g., NanoSight)

  • Syringe pump

  • Sterile, disposable syringes and needles

  • Particle-free dilution buffer (e.g., sterile PBS or water)

  • Vortex mixer

  • Pipettes and sterile tips

Methodology:

  • Sample Preparation:

    • Thaw the vaccine sample at room temperature, if frozen.

    • Gently vortex the sample for 10-15 seconds to ensure homogeneity.

    • Perform a serial dilution of the sample using the particle-free dilution buffer to achieve a particle concentration within the optimal range for the NTA instrument (typically 10^7 to 10^9 particles/mL).[18] The appropriate dilution factor will need to be determined empirically for each sample type.

    • Gently mix the diluted sample by inverting the tube several times. Avoid vigorous vortexing to prevent particle aggregation.

  • Instrument Setup:

    • Turn on the NTA instrument and allow the laser to warm up for at least 30 minutes.

    • Prime the sample viewing unit with the dilution buffer to ensure the system is clean.

    • Set the instrument parameters, including the camera level and detection threshold, according to the manufacturer's recommendations for the particle type being analyzed.[12]

  • Data Acquisition:

    • Load the diluted sample into a sterile syringe and place it in the syringe pump.

    • Inject the sample into the viewing unit at a constant flow rate.

    • Adjust the focus to obtain a clear image of the scattered light from the particles.

    • Capture at least three videos of 60 seconds each for each sample replicate to ensure statistical significance.[12]

  • Data Analysis:

    • Process the captured videos using the NTA software.

    • The software will track the movement of individual particles and calculate their hydrodynamic diameter and concentration.

    • Generate a particle size distribution histogram and a report summarizing the mean and mode particle size, standard deviation, and particle concentration.

Protocol 2: Stability Assessment of a Vaccine Formulation using NTA

Objective: To evaluate the stability of a vaccine formulation under thermal stress.

Materials:

  • Same as Protocol 1

  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Initial Characterization (Time Zero):

    • Analyze the vaccine formulation using the procedure described in Protocol 1 to establish the baseline particle size distribution and concentration.

  • Stress Conditions:

    • Aliquot the vaccine formulation into multiple sterile tubes.

    • Incubate the aliquots at the different selected temperatures for predefined time points (e.g., 1, 7, 14, and 30 days).

  • Time-Point Analysis:

    • At each time point, remove an aliquot from each temperature condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample using the NTA procedure outlined in Protocol 1.

  • Data Comparison and Analysis:

    • Compare the particle size distribution and concentration data from each time point and temperature to the initial (time zero) data.

    • Look for significant changes, such as an increase in the mean particle size (indicating aggregation) or a decrease in particle concentration (indicating degradation or sedimentation).

    • Plot the changes in mean particle size and concentration over time for each temperature to visualize the stability profile of the formulation.[12]

Visualizations

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Vaccine Sample Dilution Serial Dilution Sample->Dilution Mixing Gentle Mixing Dilution->Mixing Load Load Sample Mixing->Load Inject Inject into NTA Load->Inject Capture Capture Video Inject->Capture Track Particle Tracking Capture->Track Calculate Size & Concentration Calculation Track->Calculate Report Generate Report Calculate->Report Final_Result Final_Result Report->Final_Result Size Distribution & Concentration Data

Caption: General workflow for Nanoparticle Tracking Analysis (NTA).

Vaccine_QC_Workflow cluster_manufacturing Vaccine Manufacturing cluster_qc NTA Quality Control Upstream Upstream Processing Downstream Downstream Processing Upstream->Downstream Formulation Final Formulation Downstream->Formulation InProcess In-Process Control (NTA Analysis) Downstream->InProcess FinalProduct Final Product Testing (NTA Analysis) Formulation->FinalProduct Stability Stability Testing (NTA Analysis) FinalProduct->Stability Release Release FinalProduct->Release Batch Release ShelfLife ShelfLife Stability->ShelfLife Shelf-Life Determination

Caption: NTA in the vaccine quality control workflow.

Vaccine_Platforms_NTA cluster_platforms Vaccine Platforms cluster_params Key Parameters Measured NTA Nanoparticle Tracking Analysis (NTA) ViralVector Viral Vectors (e.g., Adenovirus) NTA->ViralVector LNP Lipid Nanoparticles (mRNA Vaccines) NTA->LNP VLP Virus-Like Particles (e.g., HPV, Influenza) NTA->VLP Size Particle Size Distribution ViralVector->Size Concentration Particle Concentration ViralVector->Concentration LNP->Size LNP->Concentration Aggregation Aggregation State LNP->Aggregation VLP->Size VLP->Concentration Purity Purity/ Contaminants VLP->Purity

Caption: NTA for characterizing diverse vaccine platforms.

References

Troubleshooting & Optimization

Nanoparticle Tracking Analysis (NTA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support hub for researchers, scientists, and drug development professionals utilizing Nanoparticle Tracking Analysis (NTA). This center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your NTA data analysis and ensure the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the optimal particle concentration ranges for NTA measurements?

A1: The ideal particle concentration for NTA measurements typically falls between 10⁷ and 10⁹ particles/mL.[1][2] This range ensures that there are enough particles in the field of view for statistically robust analysis without being so concentrated that individual particle tracking becomes difficult. For many instruments, this corresponds to approximately 20 to 100 particles per frame.[3][4] Operating outside this range can lead to inaccurate size and concentration measurements.

Q2: How can I minimize background noise in my NTA measurements?

A2: High background noise, often from the solvent or buffer, is a common issue. To minimize this, use high-purity, particle-free water (e.g., Milli-Q, 18.2 MΩ·cm) to prepare all buffers and dilutions.[5] It is also recommended to filter all buffers, ideally with pore sizes below 50 nm.[2] Be cautious of contaminants in commercially prepared buffers, such as PBS tablets, which can introduce nanoparticles.[5] Additionally, ensure the instrument's fluidics are thoroughly cleaned between samples to prevent cross-contamination.[5]

Q3: How do I choose the correct camera level and detection threshold settings?

A3: Camera level and detection threshold are critical parameters that must be optimized for each sample type.[1] The camera level should be adjusted so that the smallest particles of interest are clearly visible without oversaturating the image with light from larger, brighter particles.[6] The detection threshold should be set low enough to detect all valid particles but high enough to exclude background noise and false signals.[7] A common starting point for the detection threshold is a value of 5, but this should be adjusted based on visual inspection of the tracked particles in the software.[7]

Q4: My sample is polydisperse. How does this affect my NTA analysis?

A4: NTA is well-suited for analyzing polydisperse samples as it measures particles on an individual basis.[8][9] However, in highly polydisperse samples, the presence of a few large, bright particles can make it difficult for the software to detect and track smaller, dimmer particles.[1][9] This can lead to an underestimation of the concentration of smaller particles. To mitigate this, it may be necessary to adjust camera settings or use specialized analysis software features designed for polydisperse samples.

Q5: How can I improve the reproducibility of my NTA concentration measurements?

A5: Low precision in concentration measurements can be a challenge.[10] To improve reproducibility, it is crucial to increase the number of video replicates captured for each sample.[10] For example, increasing from 5 to 25 sixty-second video captures can significantly reduce the variance in concentration measurements for biological samples.[10] Ensuring consistent sample preparation and instrument settings across all measurements is also essential for reproducibility.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Sizing Results

Symptoms:

  • The measured size of standard particles is outside the expected range.

  • High variability in size measurements for the same sample.

Possible Causes and Solutions:

CauseSolution
Incorrect Focus The image of the particles on the screen should be sharp. Adjust the focus knob until the particles appear as clear, moving dots.[1]
Inappropriate Camera Settings Underexposed videos may omit smaller particles, while overexposed videos can make particles appear larger. Adjust the camera level and shutter settings to ensure all particles are clearly visible without being saturated.[9]
Viscosity of the Diluent The viscosity of the diluent is a critical parameter in the Stokes-Einstein equation used for size calculation. Ensure the correct viscosity value for your diluent and measurement temperature is entered into the software.
Particle Aggregation Aggregates will be sized as single large particles, skewing the size distribution. Visually inspect the sample video for large, slow-moving particles. If aggregation is suspected, consider sample preparation modifications such as vortexing or sonication (use with caution as it can damage some particle types).
Issue 2: Low Particle Counts or "No Data" Displayed

Symptoms:

  • The software reports a very low particle concentration or "no data".

  • Fewer than 20 particles are visible per frame.

Possible Causes and Solutions:

CauseSolution
Sample is Too Dilute The particle concentration is below the optimal range for detection. Prepare a more concentrated sample or reduce the dilution factor.
Incorrect Camera Level The camera sensitivity may be too low to detect the particles. Increase the camera level until the particles are visible.
Particles are Too Small The particles may be below the detection limit of the instrument for that particle type (dependent on refractive index).[2][11] Consider using a higher-sensitivity camera or a different analytical technique if particles are expected to be very small.
Flow Rate is Too High (if using a flow cell) A high flow rate may move particles through the field of view too quickly for the software to track them. Reduce the flow rate to an appropriate level.
Issue 3: High Background Signal or "Noisy" Data

Symptoms:

  • The video image appears cluttered with many small, flickering points of light that are not distinct particles.

  • The software tracks numerous non-particle objects, leading to inaccurate concentration measurements.

Possible Causes and Solutions:

CauseSolution
Contaminated Diluent The buffer or solvent used for dilution contains particulate contaminants. Use fresh, high-purity, filtered (0.02 µm filter) diluents. Always run a blank of the diluent to check for background particles.[2]
Dirty Optics or Flow Cell Residue from previous samples can cause background scatter. Thoroughly clean the instrument's optics and flow cell according to the manufacturer's instructions.
High Detection Threshold If the detection threshold is set too low, the software may be picking up electronic noise from the camera. Increase the detection threshold to a level where only distinct particles are being tracked.[7]
Air Bubbles Small air bubbles in the sample can scatter light and be incorrectly identified as particles. Degas your samples and diluents before analysis.

Experimental Protocols

Protocol 1: Preparation of Extracellular Vesicles (EVs) from Human Plasma for NTA Analysis

This protocol outlines a common method for isolating EVs from plasma for subsequent NTA analysis.

  • Initial Centrifugation: Centrifuge the plasma sample at 3,000 x g for 15 minutes to remove cells and larger debris.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

  • Precipitation: Add an exosome isolation reagent according to the manufacturer's instructions (e.g., 67 µL per 250 µL of plasma). Mix well by inverting the tube.

  • Incubation: Incubate the mixture on ice for 30 minutes.

  • Pelleting EVs: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully aspirate and discard the supernatant.

  • Resuspension: Resuspend the EV pellet in a suitable volume of particle-free PBS.

  • Dilution for NTA: Dilute the resuspended EVs in particle-free PBS to achieve the optimal concentration for NTA analysis (typically a 1:100 to 1:2000 dilution for plasma-derived EVs).[10]

Visualizations

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results Sample Biological Sample Isolate Isolate Nanoparticles (e.g., EVs) Sample->Isolate Dilute Dilute to Optimal Concentration Isolate->Dilute Load Load Sample into NTA Instrument Dilute->Load Focus Adjust Focus and Camera Settings Load->Focus Capture Capture Videos of Particle Movement Focus->Capture Process Process Videos with NTA Software Capture->Process Track Track Individual Particle Trajectories Process->Track Calculate Calculate Size and Concentration Track->Calculate Distribution Size Distribution Profile Calculate->Distribution Concentration Particle Concentration (particles/mL) Calculate->Concentration Troubleshooting_Logic Start Problem with NTA Data Check_Sizing Inaccurate Sizing? Start->Check_Sizing Check_Concentration Incorrect Concentration? Start->Check_Concentration Check_Noise High Background Noise? Start->Check_Noise Check_Sizing->Check_Concentration No Sol_Focus Adjust Focus Check_Sizing->Sol_Focus Yes Sol_Settings Optimize Camera Settings Check_Sizing->Sol_Settings Yes Check_Concentration->Check_Noise No Check_Concentration->Sol_Settings Yes Sol_Dilution Check Dilution Factor Check_Concentration->Sol_Dilution Yes Sol_Diluent Use Particle-Free Diluent Check_Noise->Sol_Diluent Yes Sol_Clean Clean Instrument Check_Noise->Sol_Clean Yes

References

Nanoparticle Tracking Analysis (NTA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Nanoparticle Tracking Analysis (NTA).

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser and camera settings for a typical NTA measurement?

A1: The ideal laser and camera settings are sample-dependent and require optimization to ensure high-quality data. The goal is to achieve a clear image of the particles against a dark background, where particles appear as well-defined, sharp dots.[1] The two primary parameters to adjust are the camera shutter (or exposure time) and gain (or contrast).[1][2]

  • Camera Shutter/Exposure Time: This setting controls the duration the camera's shutter is open, influencing the amount of light captured from the particles.[1] A shorter shutter speed minimizes particle motion blur, which is crucial for accurate tracking.

  • Camera Gain/Contrast: This setting enhances the camera's sensitivity, allowing for the visualization of smaller, dimmer particles.[1]

A good starting point is to set the camera level to its maximum to visualize all particles and then adjust it until no more than 20% of the particles are saturated.[3] For polydisperse samples, it's crucial to adjust these settings to visualize the smaller particles without oversaturating the signal from larger, brighter particles.[4]

Q2: How does sample concentration affect NTA measurements?

A2: Sample concentration is a critical factor for accurate NTA measurements. The optimal concentration range is typically between 10⁷ and 10⁹ particles/mL.[5]

  • Concentration too high (>10¹⁰ particles/mL): This can lead to overlapping particle tracks, making it difficult for the software to accurately track individual particles. This can result in an underestimation of particle size and concentration.[5]

  • Concentration too low (<10⁷ particles/mL): Insufficient particles in the field of view will lead to poor statistical data and less representative results.[5][6]

Samples often require dilution to fall within the optimal range. It is recommended to perform serial dilutions to minimize errors.[5]

Q3: How can I improve the reproducibility of my NTA measurements?

A3: Improving reproducibility in NTA requires standardization of several experimental parameters:

  • Consistent Sample Preparation: Use standardized protocols for sample dilution and handling.[7] Ensure the diluent is clean and free of contaminating particles by filtering it.[8]

  • Standardized Measurement Settings: For comparative studies, always use the same camera level, shutter, gain, and software analysis settings for all samples of the same type.[3]

  • Increased Video Captures: Increasing the number of video replicates analyzed can improve the precision of concentration measurements, especially for biological samples.[9]

  • Automated Settings: Utilize software features for auto-focus and auto-camera level adjustment where available to reduce user-dependent variability.[10]

  • Temperature Control: Ensure the sample temperature is stable and controlled throughout the measurement, as temperature affects Brownian motion.[8]

Troubleshooting Guide

This guide addresses common issues encountered during NTA experiments.

Issue 1: Poor Data Quality - Noisy or Unstable Results

Potential Cause Troubleshooting Step
Sample Contamination Filter all diluents and buffers (e.g., with a 0.05 µm filter) to remove particulate contaminants.[8] Visually inspect the sample video for large, non-moving objects which may indicate contamination.
Inappropriate Sample Concentration Dilute or concentrate the sample to be within the optimal range of 10⁷ to 10⁹ particles/mL.[5]
Air Bubbles in the Sample Degas the sample and diluents using an ultrasonic bath to remove dissolved air that can form bubbles.[8]
Incorrect Camera Settings Optimize camera shutter and gain to ensure clear visualization of particles without excessive background noise or particle saturation.[1][2]

Issue 2: Inaccurate Particle Size or Concentration Measurement

Potential Cause Troubleshooting Step
Incorrect Software Analysis Settings The detection threshold in the analysis software is crucial. A threshold that is too high will miss smaller, dimmer particles, while one that is too low may incorrectly identify background noise as particles. This setting should be kept consistent for comparative analysis of similar samples.[3]
Polydisperse Sample Challenges For samples with a wide size distribution, it can be challenging to visualize both small and large particles simultaneously. The intense light scattered by large particles can obscure the smaller ones.[4] It may be necessary to perform measurements at different camera settings to accurately capture the full size range or consider fractionating the sample.
Instrument Not Calibrated Regularly calibrate the instrument using NIST-traceable size standards of a known size and concentration to ensure accuracy.[8]
Viscosity of Diluent Incorrectly Entered The software uses the viscosity of the diluent to calculate particle size based on the Stokes-Einstein equation. Ensure the correct viscosity value for the specific diluent and temperature is entered into the software.[3]

Issue 3: "Data Not Available" or No Particles Detected

Potential Cause Troubleshooting Step
Laser or Camera Malfunction Check the hardware connections and ensure the laser and camera are powered on and recognized by the software.[3]
Sample Out of Focus Manually adjust the focus or use the auto-focus feature to bring the particles into sharp focus.[10]
Extremely Low Particle Concentration The sample concentration may be below the detection limit of the instrument. Consider concentrating the sample.
Software or Connection Issues Ensure the NTA software is running correctly and that there are no communication errors between the computer and the instrument. Restarting the software and the instrument may resolve the issue.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NTA

  • Diluent Preparation: Filter the chosen diluent (e.g., PBS or deionized water) through a 0.02 µm syringe filter to remove any background particles.

  • Serial Dilution: Perform a series of serial dilutions of the sample to achieve a final concentration within the optimal range of 10⁷-10⁹ particles/mL. A 1:100 dilution is a common starting point.

  • Vortexing: Gently vortex the diluted sample for 10-15 seconds to ensure homogeneity. Avoid vigorous vortexing that could induce aggregation.

  • Loading the Sample: Carefully load the sample into the NTA sample chamber, avoiding the introduction of air bubbles.

Protocol 2: Optimizing Camera Settings

  • Initial Visualization: Start with the camera shutter and gain set to a medium level.

  • Adjusting Gain: Gradually increase the gain to visualize the smallest particles in the sample.

  • Adjusting Shutter Speed: Adjust the shutter speed to minimize the blurring of moving particles while maintaining sufficient brightness.

  • Focus Adjustment: Fine-tune the focus to ensure the particles appear as sharp, distinct points of light.

  • Iteration: This is an iterative process. Small adjustments to both gain and shutter speed may be necessary to achieve the optimal image quality. For polydisperse samples, finding a balance that allows for the detection of both small and large particles is key.[4]

Visualizations

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Collection Sample Collection Dilution Serial Dilution Sample_Collection->Dilution Sample_Loading Sample Loading Dilution->Sample_Loading Settings_Optimization Optimize Laser & Camera Settings Sample_Loading->Settings_Optimization Video_Capture Video Capture Settings_Optimization->Video_Capture Particle_Tracking Particle Tracking Video_Capture->Particle_Tracking Size_Concentration Size & Concentration Calculation Particle_Tracking->Size_Concentration Data_Reporting Data Reporting Size_Concentration->Data_Reporting

Caption: General workflow for Nanoparticle Tracking Analysis.

Troubleshooting_NTA cluster_causes Potential Causes cluster_solutions Solutions Start Poor NTA Data Quality Concentration Incorrect Concentration? Start->Concentration Contamination Sample Contamination? Start->Contamination Settings Suboptimal Settings? Start->Settings Adjust_Concentration Dilute or Concentrate Sample Concentration->Adjust_Concentration Yes Filter_Diluent Filter Diluent & Re-prepare Contamination->Filter_Diluent Yes Optimize_Settings Re-optimize Shutter, Gain, & Focus Settings->Optimize_Settings Yes Re_Measure Re_Measure Adjust_Concentration->Re_Measure Re-measure Filter_Diluent->Re_Measure Optimize_Settings->Re_Measure

References

Technical Support Center: Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that can lead to inconsistent Nanoparticle Tracking Analysis (NTA) results.

Troubleshooting Guide: Inconsistent NTA Results

Inconsistent NTA data can often be traced back to one of three key areas: sample preparation, instrument and software settings, or data analysis and interpretation. This guide is structured to help you systematically identify and resolve the root cause of the variability in your results.

Sample Preparation Issues

Question: My particle concentration readings are highly variable between measurements of the same sample. What could be the cause?

Answer: Fluctuations in concentration are frequently due to improper sample dilution. The optimal concentration range for NTA is crucial for accurate and reproducible results.

  • Concentration is too high: If the particle concentration is excessive, it becomes difficult for the software to distinguish and track individual particles, leading to an underestimation of the true concentration. Visually, you will see a screen crowded with particles, many of which may be overlapping.

  • Concentration is too low: A sample that is too dilute will result in too few particles being tracked, leading to poor statistical significance and high variability in your results. This can also lead to longer acquisition times to capture a sufficient number of particles.

Solution: Properly dilute your sample to achieve an optimal particle concentration. The ideal range is generally between 10 million and 100 million (1x107 - 1x109) particles/mL.[1][2] A good visual indicator is having 20-100 particles per frame during measurement.[3] It is recommended to perform serial dilutions to find the optimal concentration for your specific sample type.[4]

Question: I'm seeing unexpected peaks or a broader size distribution than anticipated. What should I check in my sample preparation?

Answer: The presence of contaminants or aggregates in your sample can significantly impact your results.

  • Contaminants: Particulates from buffers, water, or storage containers can be mistakenly counted as part of your sample, leading to inaccurate size and concentration measurements.

  • Aggregates: The formation of particle clusters will lead to the appearance of larger particles and a broader size distribution. For some samples, like certain virus preparations, aggregation can be an important indicator of sample quality.[5]

Solution:

  • Always use high-quality, particle-free water or buffer for dilutions. It is good practice to measure your diluent alone to ensure it is free of contaminating particles.

  • Ensure proper mixing of your sample before analysis, but avoid vigorous vortexing that could induce aggregation.

  • For biological samples, consider purification steps to remove contaminants like proteins and cellular debris.[4]

Instrument & Software Settings

Question: How do I correctly set the camera level and detection threshold, and how do these settings affect my results?

Answer: The camera level and detection threshold are critical parameters that directly influence which particles are tracked and analyzed. Incorrect settings are a common source of inconsistent data.

  • Camera Level: This setting controls the brightness of the image. If the camera level is too low, smaller, less bright particles may not be detected. If it is too high, larger particles can become saturated (appearing as large, bright blobs), which can obscure smaller particles and lead to inaccurate sizing.

  • Detection Threshold: This setting determines the minimum brightness a particle must have to be recognized and tracked by the software. A threshold that is too high will exclude dimmer, smaller particles. A threshold that is too low may cause the software to incorrectly identify and track background noise.

Solution: Adjust the camera level so that all particles are clearly visible, but no more than 20% of the particles are saturated (indicated by colored pixels in some software).[6] The detection threshold should then be set to a level where all true particles are marked for tracking (often indicated by a red cross), but background noise is ignored. A detection threshold of 5 is often a good starting point for many samples.[7]

Data Analysis & Interpretation

Question: My results show a high degree of polydispersity, and I'm not sure if it's real. How can I be more confident in my data?

Answer: High polydispersity can be inherent to the sample, but it can also be an artifact of the measurement process.

  • Polydisperse Samples: NTA is well-suited for analyzing samples with multiple particle populations. However, the presence of a few very large and bright particles can sometimes make it difficult for the software to accurately detect and size smaller, dimmer particles.

  • Statistical Significance: For a result to be statistically robust, a sufficient number of particles must be tracked. Tracking too few particles can lead to artificial peaks and an inaccurate representation of the size distribution.

Solution:

  • Ensure that a sufficient number of particles are tracked to generate statistically significant data. It is recommended to analyze at least 200-250 completed tracks per video, with a minimum of 1,000 total tracks per sample.[8]

  • If you have a highly polydisperse sample with both very large and very small particles, you may need to perform measurements at different dilutions to accurately characterize all populations.

  • Always visually inspect the video recordings to confirm that the particles being tracked are representative of your sample and that there are no obvious artifacts.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting inconsistent NTA results.

Troubleshooting NTA Inconsistencies Start Inconsistent NTA Results SamplePrep 1. Sample Preparation Issues Start->SamplePrep InstrumentSettings 2. Instrument & Software Settings Start->InstrumentSettings DataAnalysis 3. Data Analysis & Interpretation Start->DataAnalysis Concentration Concentration too high/low? SamplePrep->Concentration Contamination Contamination or Aggregates? SamplePrep->Contamination BufferIssues Incorrect Buffer/Diluent? SamplePrep->BufferIssues CameraLevel Camera Level Optimal? InstrumentSettings->CameraLevel DetectionThreshold Detection Threshold Correct? InstrumentSettings->DetectionThreshold Focus System in Focus? InstrumentSettings->Focus TrackedParticles Sufficient Particles Tracked? DataAnalysis->TrackedParticles Polydispersity High Polydispersity Artifacts? DataAnalysis->Polydispersity Sol_Concentration Optimize dilution to 20-100 particles/frame. Concentration->Sol_Concentration Sol_Contamination Use particle-free diluent. Check for aggregation. Contamination->Sol_Contamination Sol_BufferIssues Ensure buffer compatibility and viscosity. BufferIssues->Sol_BufferIssues Sol_CameraLevel Adjust for clear visibility, <20% saturation. CameraLevel->Sol_CameraLevel Sol_DetectionThreshold Set to track all particles, not noise. DetectionThreshold->Sol_DetectionThreshold Sol_Focus Re-focus the instrument. Focus->Sol_Focus Sol_TrackedParticles Aim for >1000 total tracks. TrackedParticles->Sol_TrackedParticles Sol_Polydispersity Visually inspect video. Consider multiple dilutions. Polydispersity->Sol_Polydispersity

Caption: A workflow for diagnosing and resolving inconsistent NTA results.

Quantitative Data Tables

For consistent and reproducible NTA measurements, it is essential to work within the recommended parameters for both sample concentration and instrument settings.

Table 1: Recommended Sample Concentration for NTA

ParameterRecommended ValueNotes
Particle Concentration 1 x 107 - 1 x 109 particles/mLThis is the general optimal range for most samples.[1][2]
Particles per Frame 20 - 100A visual guide to ensure the concentration is appropriate for tracking.[3]
EVs & Liposomes Dilution may be requiredFor extracellular vesicles and liposomes, serial dilutions are often necessary to reach the optimal concentration.[1][9]
Viruses Dependent on stock concentrationNTA is effective for determining total virus particle concentration, which may require dilution.[10]

Table 2: Key Instrument and Software Settings

SettingRecommended Value/ActionPurpose
Camera Level Adjust until particles are clearly visible with <20% saturation.Ensures detection of a wide range of particle sizes without oversaturating larger particles.[6]
Detection Threshold Typically around 5, but adjust to track all real particles and not background noise.Defines the minimum brightness for a particle to be tracked.[7]
Number of Tracks >1,000 total tracks per sampleTo ensure statistically robust and reproducible results.[8]
Frames per Video 30 frames per secondA typical frame rate for capturing particle movement.
Shutter Speed 100 (for ZetaView)An example of a specific instrument setting.
Camera Sensitivity 85-95 (for ZetaView)An example of a specific instrument setting.

Experimental Protocols

Protocol 1: Standard NTA Flow Cell Cleaning

A clean flow cell is paramount for accurate NTA measurements. The following is a general cleaning protocol. Always consult your instrument's specific user manual for detailed instructions.

Materials:

  • High-purity, particle-free water

  • Lens cleaning tissue

  • Compressed dry air

  • 1% solution of a suitable laboratory detergent (e.g., Liquinox)

  • 70% Ethanol or Isopropanol

  • Syringes

Procedure:

  • Initial Rinse: Fill a syringe with high-purity water and connect it to the flow cell. Slowly flush the cell with 3-4 syringe volumes of water to remove any residual sample.[11]

  • Detergent Wash: Prepare a 1% solution of a laboratory-grade detergent. Flush the flow cell with several volumes of the detergent solution to remove proteins and other adsorbed materials.

  • Water Rinse: Thoroughly rinse the flow cell with at least 5-10 volumes of high-purity water to remove all traces of the detergent.

  • Alcohol Wash: Flush the flow cell with 70% ethanol or isopropanol to remove any remaining organic residues and to aid in drying.

  • Final Water Rinse: Rinse the flow cell again with several volumes of high-purity water to remove the alcohol.

  • Drying: Gently dry the optical windows of the flow cell using lens paper.[11] Use compressed air to carefully dry the interior of the flow cell.

  • Verification: Before loading your next sample, it is advisable to run a blank (particle-free water or buffer) to ensure that the flow cell is clean and free of contaminating particles.

Protocol 2: Sample Dilution for Extracellular Vesicles (EVs)

Materials:

  • EV sample

  • Particle-free Phosphate Buffered Saline (PBS) or other suitable buffer

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Initial Dilution: For many EV preparations, a starting dilution of 1:1000 in particle-free PBS is a good starting point.

  • Serial Dilutions: Prepare a series of dilutions (e.g., 1:500, 1:1000, 1:2000) to identify the optimal concentration for your sample.

  • Mixing: Gently mix each dilution by flicking the tube or pipetting up and down. Avoid vigorous vortexing to prevent EV aggregation.

  • Measurement: Measure each dilution using the NTA instrument, aiming for a particle count of 20-100 particles per frame.

  • Reporting: It is recommended to measure and report data from at least two different dilutions to demonstrate the linearity of the concentration measurements.[4]

Frequently Asked Questions (FAQs)

Q1: Can NTA distinguish between my nanoparticles of interest and other particles like protein aggregates? In its standard light-scattering mode, NTA measures the size and concentration of all particles in the specified range and cannot differentiate between different particle types.[1] However, by using fluorescence-based NTA (f-NTA) with specific fluorescent labels, it is possible to identify and characterize subpopulations of particles, such as EVs labeled with an antibody against a specific surface marker.[1]

Q2: How does the shape of my particles affect the NTA results? NTA calculates the hydrodynamic diameter of a particle based on its Brownian motion. This means the result is the diameter of a sphere that diffuses at the same rate as the particle being measured. For non-spherical particles, the result will be an equivalent spherical diameter and will not provide information about the particle's actual shape.[2]

Q3: What is the typical size range for NTA measurements? NTA can typically measure particles from approximately 10 nm to 1000 nm (1 µm).[5][12] The lower detection limit is dependent on the refractive index of the particles; for example, metallic nanoparticles can often be detected down to 10 nm, while biological nanoparticles like liposomes may have a lower limit of around 40 nm.[2]

Q4: Is it better to run samples in static mode or with a flow? Using a syringe pump to flow the sample during measurement can increase the number of particles analyzed, potentially improving the statistical quality of the data. However, the flow rate must be carefully optimized. A flow rate that is too high can lead to an underestimation of concentration and a bias towards larger particles.[2]

Q5: My NTA results are different from my Dynamic Light Scattering (DLS) results. Why is that? NTA and DLS are based on different principles and provide different types of information. NTA is a particle-by-particle analysis that provides a number-weighted size distribution. DLS measures the bulk scattering from the entire sample and provides an intensity-weighted distribution, which is more sensitive to the presence of larger particles. Therefore, it is not uncommon for the results from these two techniques to differ, especially for polydisperse samples.[2]

References

Technical Support Center: Minimizing Sample Aggregation in NTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nanoparticle Tracking Analysis (NTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sample aggregation and ensure accurate, reproducible results in your NTA measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of sample aggregation during NTA measurement?

Sample aggregation during NTA can be triggered by a variety of factors related to the inherent properties of the nanoparticles and their surrounding environment. High particle concentration increases the likelihood of collisions and subsequent aggregation.[1] The physicochemical properties of the dispersion medium, such as pH, ionic strength, and temperature, can significantly influence particle stability.[1] For instance, changes in pH can alter the surface charge of particles, leading to aggregation. Additionally, mechanical stresses like vigorous vortexing or agitation can induce aggregation.[1] The presence of contaminants or impurities in the sample can also act as nucleation sites for aggregation.

Q2: How can I optimize my sample preparation to prevent aggregation?

Proper sample preparation is crucial for preventing aggregation. This begins with using high-purity, filtered (typically with a 0.02 µm filter) and degassed buffers to minimize contaminants and air bubbles.[2][3] It is also important to work within the optimal concentration range for NTA, which is generally between 10⁷ and 10⁹ particles/mL.[4][5] If your sample is too concentrated, perform serial dilutions to reach this range. When diluting, ensure gentle mixing to avoid introducing mechanical stress. For powdered samples, a critical step is the initial wetting of the powder to create a paste before adding the bulk of the dispersant, which helps to break down initial agglomerates.[6]

Q3: What role does sonication play in minimizing aggregation, and what are the best practices?

Sonication is a common and effective method for breaking up nanoparticle agglomerates and ensuring a homogenous dispersion.[7][8] Direct sonication, where a probe is immersed in the sample, is generally more efficient at delivering energy than indirect bath sonication. However, it's important to optimize sonication parameters such as power, duration, and whether to use pulsed or continuous mode, as excessive sonication can sometimes induce aggregation or damage the nanoparticles. It is recommended to use pulsed sonication for longer durations and to cool the sample on ice to prevent overheating.[6]

Q4: When should I consider using surfactants or other stabilizers?

Surfactants or stabilizers are beneficial when dealing with nanoparticles that have a high tendency to aggregate due to their surface properties.[9][10] They work by adsorbing to the particle surface and creating repulsive forces, either through electrostatic or steric hindrance, which prevents particles from sticking together.[10] Common non-ionic surfactants used to stabilize nanoparticles include polyethylene glycol (PEG) and Triton X-100, while ionic surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) are also used.[9] The choice of surfactant depends on the specific nanoparticle and the experimental system. It's important to note that surfactants can form micelles, which might be detected by NTA, so running a buffer-only control is essential.[11]

Q5: How does the choice of buffer affect sample aggregation?

The buffer composition, particularly its ionic strength and pH, can have a significant impact on nanoparticle stability and aggregation.[12][13] High ionic strength buffers can compress the electrical double layer around charged nanoparticles, reducing electrostatic repulsion and leading to aggregation.[13] Similarly, the pH of the buffer can alter the surface charge of the particles; if the pH is close to the isoelectric point of the particles, they will have a neutral charge and be more prone to aggregation. It is crucial to choose a buffer system that maintains a pH far from the isoelectric point and to be aware that some buffer components, like phosphates, can specifically interact with and destabilize certain nanoparticles.[12][13]

Troubleshooting Guide

Issue: I observe large, bright particles in the NTA viewfield that are moving very slowly or not at all.

This is a classic sign of significant sample aggregation. The presence of large aggregates can skew the size distribution towards larger diameters and reduce the accuracy of the concentration measurement.

Troubleshooting Workflow:

troubleshooting_aggregation start Observation: Large, slow-moving particles check_concentration Is the sample concentration within the optimal range (10⁷ - 10⁹ particles/mL)? start->check_concentration dilute Dilute the sample and re-measure. check_concentration->dilute No check_sonication Was the sample sonicated? check_concentration->check_sonication Yes remeasure Re-measure the sample. dilute->remeasure sonicate Apply optimized sonication. (e.g., probe sonication, pulsed mode, on ice) check_sonication->sonicate No check_buffer Review the buffer composition. Is the ionic strength too high? Is the pH near the pI? check_sonication->check_buffer Yes sonicate->remeasure modify_buffer Modify the buffer: - Decrease ionic strength - Adjust pH away from pI check_buffer->modify_buffer Yes use_surfactant Consider adding a surfactant or stabilizer. check_buffer->use_surfactant No, buffer is optimal modify_buffer->remeasure use_surfactant->remeasure

Caption: Troubleshooting workflow for sample aggregation.

Experimental Protocols

Protocol 1: Basic Nanoparticle Dispersion from Powder

This protocol provides a general guideline for dispersing powdered nanomaterials for NTA analysis.

  • Weighing: Accurately weigh a small amount of the nanoparticle powder (e.g., 1-10 mg).

  • Pre-wetting: Add a few drops of the chosen dispersion medium (e.g., filtered deionized water or buffer) to the powder to create a thick paste.[6] Mix thoroughly with a spatula to break up visible aggregates.

  • Dispersion: Gradually add the remaining dispersion medium to the desired final concentration while gently mixing.

  • Sonication: For optimal dispersion, sonicate the sample.

    • Direct (Probe) Sonication: Immerse a sonication probe into the sample, ensuring the tip is halfway into the liquid but not touching the container walls.[6]

    • Parameters: Use a pulsed mode (e.g., 1 second on, 1 second off) for a total of 2-5 minutes.[8] Place the sample in an ice bath to prevent overheating.[6]

  • Dilution: If necessary, perform serial dilutions using the same dispersion medium to achieve the optimal concentration for NTA measurement.

  • Measurement: Immediately proceed with the NTA measurement to minimize re-aggregation.

Protocol 2: Using Surfactants to Stabilize Nanoparticle Suspensions

This protocol outlines the steps for incorporating a surfactant to prevent nanoparticle aggregation.

  • Surfactant Selection: Choose a surfactant that is compatible with your nanoparticles and downstream applications. Common choices include Tween 20, Triton X-100, or Pluronic series surfactants.[9]

  • Surfactant Solution Preparation: Prepare a stock solution of the surfactant in your chosen dispersion medium. A typical starting concentration is 0.01-0.1% (w/v).

  • Dispersion: Disperse the nanoparticle powder as described in Protocol 1, but use the surfactant-containing dispersion medium.

  • Incubation (Optional): In some cases, a short incubation period (e.g., 15-30 minutes) at room temperature can allow the surfactant to fully adsorb to the nanoparticle surfaces.

  • Sonication: Perform sonication as described in Protocol 1.

  • Control Measurement: It is critical to run a control sample of the surfactant-containing dispersion medium without any nanoparticles to check for the presence of micelles that could be detected by NTA.

  • NTA Measurement: Proceed with the NTA measurement of your stabilized nanoparticle suspension.

Data Presentation

Table 1: Effect of Sonication on Nanoparticle Dispersion
Sonication Time (minutes)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0450 ± 500.8
2210 ± 250.4
5150 ± 150.2
10145 ± 120.2

Note: This is example data and actual results will vary depending on the nanoparticle type, concentration, and sonication parameters.

Table 2: Influence of Surfactant on Nanoparticle Aggregation
SampleSurfactant (Tween 20)Mean Hydrodynamic Diameter (nm)Particle Concentration (particles/mL)
Nanoparticles in DI WaterNone350 ± 405.2 x 10⁸
Nanoparticles in DI Water0.05%120 ± 101.1 x 10⁹

Note: This is example data and actual results will vary depending on the nanoparticle and surfactant used.

Signaling Pathways and Logical Relationships

Logical Diagram: Factors Influencing Nanoparticle Stability

This diagram illustrates the key factors that influence the stability of a nanoparticle suspension and can lead to aggregation.

nanoparticle_stability cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_process Processing Steps particle_size Particle Size stability Nanoparticle Stability particle_size->stability surface_charge Surface Charge surface_charge->stability material_properties Material Properties material_properties->stability ph pH ph->stability ionic_strength Ionic Strength ionic_strength->stability temperature Temperature temperature->stability concentration Concentration concentration->stability sonication_params Sonication Parameters sonication_params->stability mixing_method Mixing Method mixing_method->stability aggregation Aggregation stability->aggregation Low Stability

References

Technical Support Center: Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals handle high background noise in Nanoparticle Tracking Analysis (NTA) videos, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is considered "high background noise" in an NTA video?

High background noise in NTA refers to a "sparkly" appearance in the video, where numerous small, faint, and rapidly fluctuating flashes of light are visible. This is distinct from the sharper, more defined scattering patterns of the actual nanoparticles being tracked. This noise can arise from various sources, including the solvent, the sample matrix, or the instrument settings. A high concentration of protein monomer, for instance, can cause high background noise where only the larger aggregates are resolvable as distinct particles.[1]

Q2: How does high background noise negatively impact my NTA results?

High background noise can significantly compromise the accuracy and reliability of NTA data. It complicates the distinction between true nanoparticles and noise, potentially leading to:

  • Inaccurate Particle Concentration: The software may misinterpret noise as particles, leading to an overestimation of the particle concentration.[2]

  • Biased Size Distribution: If the detection threshold is set too low to capture dim particles, it may also pick up background noise, skewing the size distribution towards smaller sizes.

  • Poor Reproducibility: Inconsistent background noise levels between samples or experiments make it difficult to achieve reproducible results.

Q3: What are the primary sources of high background noise?

Background noise can be broadly categorized into sample-related issues and instrument/software-related issues.

  • Sample-Related: The most common source is the diluent (e.g., water or PBS) containing contaminating nanoparticles.[3][4] Other sources include high concentrations of proteins or other macromolecules in the sample, microbial contamination, or contaminants from plasticware.[3][4]

  • Instrument/Software-Related: Improper camera settings, such as a camera level or gain set too high, can amplify background noise.[5] A dirty flow cell or contaminated tubing can also scatter light and increase background.[3] Finally, a detection threshold set too low will cause the software to count noise as particles.[6]

Q4: Can I correct for background noise after the measurement is complete?

While some software allows for background subtraction, it is far more effective to minimize noise during sample preparation and data acquisition. The recommended practice is to measure your diluent (blank) first.[7] A good quality blank should have a very low particle count (e.g., < 9 x 10^6 particles/mL).[7] The measured particle concentration of your actual sample should be at least three times higher than this background concentration to be considered reliable.[7]

Troubleshooting Guide: High Background Noise

Follow this guide to diagnose and resolve common causes of excessive background noise in your NTA videos.

Problem: My NTA video is "sparkly" and shows excessive background signal.

Step 1: Evaluate Your Diluent (Blank)

Question: Have you checked the background of your diluent (e.g., PBS, water) alone?

Answer: This is the most critical first step.

  • Action: Load the NTA system with only your diluent and record a video using the same settings you intend to use for your sample.

  • Expected Result: A good blank should display very few particles on the screen (e.g., 1-10).[7]

  • Troubleshooting: If you see significant background noise in the diluent itself, the diluent is contaminated.

    • Solution: Prepare a fresh, clean diluent. It is essential that all culture media and diluents are verified to be particle-free before any measurement.[4] PBS prepared from tablets is often a source of contamination.[3] Consider using commercially available, pre-filtered PBS or filtering your own buffers through a 0.02 µm syringe filter.

Step 2: Check Sample Concentration

Question: Is your sample diluted to the optimal concentration range?

Answer: A sample that is too concentrated can cause a "glowing" or "cloudy" image with high background, making individual particle tracking impossible.[7] Conversely, a sample that is too dilute may not provide enough particles for robust analysis.

  • Action: Perform serial dilutions to bring the particle concentration into the optimal range.

  • Expected Result: A properly diluted sample should have roughly 20-100 particles visible on the screen per frame.[7] This typically corresponds to a concentration in the range of 10^7 to 10^9 particles/mL.[8]

ParameterRecommended RangeSource
Particles per Frame 20 - 100[7]
Particle Concentration 5 x 10^6 to 2 x 10^8 particles/mL[7]
Particle Concentration 10^7 to 10^9 particles/mL[8]
Table 1: Recommended Sample Concentration for NTA.
Step 3: Optimize Camera and Analysis Settings

Question: Are your camera and detection threshold settings optimized for your sample?

Answer: Non-optimal settings can either fail to detect your particles or amplify background noise. The goal is to maximize the contrast between particles and the background without saturating the image of the brightest particles.[5]

  • Action: While viewing the live video stream, systematically adjust the Camera Level (or Sensitivity/Gain) and Shutter/Exposure. Once a video is captured, analyze it multiple times with different Detection Threshold values to see the effect.[6]

  • Expected Result: Particles should appear as sharp, bright dots against a dark background. The red crosses in the analysis preview should mark true particles, not background fluctuations.[6]

SettingRecommendation for High BackgroundRationaleSource
Camera Level / Sensitivity Start high to see dim particles, then reduce to minimize background noise while keeping particles visible.Balances particle visibility with noise amplification.[5][9]
Shutter / Exposure Adjust in tandem with camera level. Longer exposure can help for dim particles but may increase motion blur.Optimizes light collection for the camera sensor.[10][11]
Focus Adjust focus on the smaller particles in your sample.Ensures even the dimmest/smallest particles are sharp and detectable.[5][7][10]
Detection Threshold Set it high enough to exclude background noise but low enough to detect all true particles.This is the software's intensity cutoff for identifying a particle.[5][6]
Table 2: General Guidance for Optimizing Camera Settings to Reduce Noise.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for diagnosing and resolving high background noise.

Caption: Troubleshooting workflow for high background noise in NTA.

Noise_Sources_Diagram Figure 2: Common sources of high background noise in NTA measurements. cluster_sample Sample-Related Sources cluster_instrument Instrument & Software Sources center High Background Noise s1 Contaminated Diluent (Water, PBS) center->s1 s2 High Protein Concentration center->s2 s3 Incorrect Particle Concentration (Too High) center->s3 s4 Contamination from Labware or Microbial Growth center->s4 i1 Camera Settings Too High (Level, Gain) center->i1 i2 Detection Threshold Too Low center->i2 i3 Contaminated Flow Cell / Tubing center->i3 i4 Improper Focus center->i4

Caption: Common sources of high background noise in NTA.

Experimental Protocols

Protocol 1: Preparation and Verification of a Clean Diluent

This protocol describes how to prepare a low-particle diluent suitable for NTA measurements to minimize background noise.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • High-grade buffer concentrate (e.g., 10x PBS) or salts

  • Sterile, single-use plasticware (tubes, pipette tips)

  • 0.02 µm sterile syringe filters (e.g., Whatman Anotop)

  • NTA instrument

Methodology:

  • Preparation: Prepare your desired buffer (e.g., 1x PBS) by diluting a high-quality concentrate with high-purity water in a clean container. Avoid using buffers prepared from tablets, as they are often contaminated with nanoparticles.[3]

  • Mixing: Gently mix the solution by inverting the container several times. Do not shake or vortex , as this can introduce nano-bubbles and shed particles from the container walls.[3]

  • Filtration: Immediately before use, draw the diluent into a sterile syringe and attach a 0.02 µm syringe filter. Filter at least 1-2 mL of the diluent directly into a clean sample tube. Discard the first ~200 µL to ensure the filter is flushed.

  • Verification (Blank Measurement):

    • Prime and load the NTA instrument's sample chamber with your freshly filtered diluent.[7]

    • Using your intended measurement settings (Camera Level, Shutter), capture at least three 60-second videos.

    • Analyze the videos. The particle concentration should be exceptionally low (ideally < 5x10^6 particles/mL) with only a few particles visible on screen.[7]

  • Usage: If the blank is verified as clean, use this batch of filtered diluent for preparing your experimental samples. Re-filter if the diluent has been sitting for an extended period.

Protocol 2: Optimizing Camera Settings to Minimize Noise

This protocol provides a systematic workflow for adjusting NTA camera and software settings for a new sample type to achieve a high signal-to-noise ratio.

Materials:

  • A properly diluted sample in a clean diluent

  • NTA instrument and software

Methodology:

  • Load Sample: Load the diluted sample into the instrument.

  • Establish Live View: Start the live camera view.

  • Initial Focus: Adjust the microscope focus until particles appear as sharp points of light. It is often best to focus on the smaller, dimmer particles to ensure they are not missed.[7][10]

  • Set Shutter/Exposure: Begin with a mid-range shutter or exposure time (e.g., 15 ms).[10]

  • Adjust Camera Level/Gain:

    • Increase the camera level or gain until you can clearly see your particles of interest.

    • Now, slowly decrease the camera level until the "sparkly" background noise is minimized, while ensuring your true particles remain clearly visible and are not so dim that they blend into the background. Avoid increasing the level so high that the brightest particles become saturated (large, blurry blobs).[5]

  • Capture a Test Video: Record a 30-60 second video with these settings.

  • Optimize Detection Threshold:

    • Open the captured video for analysis. Start with the software's default detection threshold (often 5).[6]

    • Play the video and observe which particles are being marked with a red cross (or other indicator).

    • If many true particles are being missed, lower the threshold. If background noise and flashes are being marked, increase the threshold.[6]

    • Analyze the video with 2-3 different threshold settings and compare the resulting size and concentration data. Choose the threshold that best captures all recognizable particles without including obvious noise.

  • Finalize Settings: Once you have found the optimal combination of camera level, shutter, and detection threshold, use these exact settings for all subsequent measurements of similar samples to ensure consistency.

References

Nanoparticle Tracking Analysis (NTA) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nanoparticle Tracking Analysis (NTA).

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during NTA experiments, providing clear solutions in a question-and-answer format.

Sample Preparation & Handling

  • Question: My particle concentration is too high, leading to inaccurate measurements. What should I do?

    • Answer: High particle concentrations can cause particle-on-particle overlap, making individual tracking difficult. The optimal concentration range for NTA is typically between 107 and 109 particles/mL.[1] To address this, you should perform serial dilutions of your sample. It is recommended to test several dilutions to find the optimal concentration for your specific sample and instrument.[2] Always use a particle-free diluent, and characterize the diluent itself as a negative control to account for any background particles.[1][3]

  • Question: I am seeing unexpected peaks or a broad size distribution in my results. What could be the cause?

    • Answer: This can be due to several factors:

      • Contaminants: The diluent or sample itself may contain contaminating particles. Ensure you are using high-purity, particle-free solvents and that your sample handling procedures are clean.[2][3] It's good practice to cover your workspace with a lint-free material.[2]

      • Aggregates: Your sample may contain particle aggregates. Gentle vortexing or sonication (if appropriate for your sample) can help to break up loose aggregates.

      • Polydispersity: The sample may be naturally polydisperse, containing particles of various sizes. NTA is well-suited for analyzing polydisperse samples, but if a narrower distribution is expected, further sample purification may be necessary.[4]

  • Question: My results are not reproducible between measurements of the same sample. How can I improve consistency?

    • Answer: Poor reproducibility can stem from inconsistent sample preparation or instrument settings.

      • Homogeneity: Ensure your sample is well-mixed before each measurement to get a representative aliquot.

      • Standardized Protocols: Adhere to a strict, standardized protocol for sample dilution and handling.[1]

      • Temperature Control: Ensure the sample temperature is stable and recorded, as viscosity is temperature-dependent and affects the calculated particle size. A calibrated temperature of 25°C is often recommended.[1][3]

      • Increase Video Captures: For low particle counts, increasing the number of video replicates can improve the statistical validity and precision of concentration measurements.[2][5]

Data Acquisition & Instrument Settings

  • Question: How do I optimize the camera level and detection threshold settings?

    • Answer: These are critical parameters that must be set by the operator based on the sample's characteristics.[1]

      • Camera Level: Adjust the camera level so that particles appear as distinct, bright dots against a dark background without being saturated.

      • Detection Threshold: The detection threshold determines which particles are tracked. It should be set high enough to exclude background noise but low enough to detect all valid particles. A good starting point is to ensure all clearly recognizable particles are marked with a red cross by the software.[6] It's important to note that the camera level cannot be changed after video capture, but the detection threshold can be adjusted during re-analysis.[3]

  • Question: I am not detecting enough particles, resulting in statistically invalid data. What should I do?

    • Answer: A low particle count can be due to a sample concentration that is too low (below 106 particles/mL) or improper instrument settings.[7]

      • Concentrate the Sample: If the sample is too dilute, consider concentrating it if possible without inducing aggregation.

      • Increase Video Duration/Number: Increasing the duration or number of videos recorded can increase the total number of particles tracked.[2]

      • Adjust Focus: Ensure the particles are sharply in focus. Smaller particles may require careful focus adjustment.[8]

  • Question: My measured particle size seems inaccurate when compared to other techniques like Transmission Electron Microscopy (TEM). Why is there a discrepancy?

    • Answer: NTA measures the hydrodynamic diameter of particles based on their Brownian motion, while TEM provides a direct measurement of the particle's physical size.[2] Discrepancies can arise because the hydrodynamic diameter includes a solvent layer around the particle. Additionally, NTA settings are often optimized for a specific size range. For instance, settings optimized for ~100 nm particles may be less accurate for particles larger than 400 nm.[2] It is advisable to calibrate the instrument regularly with size standards.[1]

Experimental Protocols

1. Standard NTA Measurement Protocol

This protocol outlines the key steps for obtaining reliable NTA data.

  • Instrument Preparation:

    • Turn on the NTA instrument and the computer workstation.

    • Launch the NTA software.

    • Check the instrument calibration using appropriate size standards (e.g., polystyrene beads).[1][8]

  • Sample Preparation:

    • Ensure the workspace is clean and covered with a lint-free material.[2]

    • Prepare a particle-free diluent (e.g., filtered PBS or deionized water).

    • Perform serial dilutions of the sample to achieve a concentration within the optimal range (typically 107 to 109 particles/mL).[1]

    • Vortex or gently mix the diluted sample to ensure homogeneity.

  • Measurement:

    • Load the sample into the measurement cell or cuvette, avoiding the introduction of air bubbles.[8]

    • Place the cell into the instrument.

    • Adjust the focus to obtain clear, sharp images of the particles.

    • Set the data acquisition parameters, including camera level, detection threshold, video duration, and temperature.[1][3]

    • Capture multiple videos (e.g., 5 videos of 60 seconds each) to ensure statistical robustness.[5]

  • Data Processing:

    • Analyze the captured videos using the NTA software.

    • Ensure the detection threshold is set appropriately to track all valid particles while excluding noise.[6]

    • The software will calculate the particle size distribution and concentration based on the tracked particle movements.[9]

  • Data Interpretation and Reporting:

    • Review the size distribution histogram and concentration data.

    • Report the mean and mode of the particle size, as well as the particle concentration, along with the instrument settings used for the measurement.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NTA data acquisition.

Table 1: Recommended NTA Measurement Parameters

ParameterRecommended Range/ValueRationale
Particle Concentration 107 - 109 particles/mLEnsures a sufficient number of particles for tracking without causing overlap.[1]
Measurement Temperature 25 °C (calibrated)Viscosity is temperature-dependent, affecting size calculations.[1][3]
Video Capture Duration 30 - 60 secondsProvides sufficient time to track particle movement accurately.
Number of Videos 3 - 5Increases statistical confidence in the results.[5]
Particles per Frame 20 - 100Optimal range for reliable and statistically robust tracking.[10]

Table 2: Example Instrument Settings for Extracellular Vesicle (EV) Analysis

ParameterExample Value
Frame Rate 30 frames per second
Exposure Time 15 milliseconds
Laser Power (Blue) 210 milliwatts
Laser Power (Green) 12 milliwatts
Laser Power (Red) 8 milliwatts
Frames per Video 300
Gain 30 decibels
(Note: These are example settings and may need to be optimized for your specific instrument and sample.[8])

Visualized Workflows

General NTA Workflow

nta_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dilution Sample Dilution Mixing Homogenization Dilution->Mixing Load Load Sample Mixing->Load Settings Set Parameters (Focus, Camera Level) Load->Settings Capture Capture Videos Settings->Capture Process Process Videos (Set Detection Threshold) Capture->Process Analyze Analyze Tracks Process->Analyze Results Generate Results (Size & Concentration) Analyze->Results

Caption: Overview of the general workflow for Nanoparticle Tracking Analysis.

Troubleshooting Logic for Inaccurate Results

troubleshooting_workflow Start Inaccurate NTA Results Check_Conc Is concentration 10^7 - 10^9 particles/mL? Start->Check_Conc Check_Settings Are camera level & detection threshold optimal? Check_Conc->Check_Settings Yes Adjust_Dilution Adjust Dilution Check_Conc->Adjust_Dilution No Check_Sample Is sample homogenous and free of aggregates? Check_Settings->Check_Sample Yes Adjust_Settings Re-acquire or re-process with optimal settings Check_Settings->Adjust_Settings No Check_Blank Is the diluent blank clean? Check_Sample->Check_Blank Yes Prepare_Sample Re-prepare sample (mix, sonicate) Check_Sample->Prepare_Sample No Use_New_Blank Use fresh, particle-free diluent Check_Blank->Use_New_Blank No Valid_Results Results are likely valid Check_Blank->Valid_Results Yes Adjust_Dilution->Start Adjust_Settings->Start Prepare_Sample->Start Use_New_Blank->Start

Caption: A logical workflow for troubleshooting common causes of inaccurate NTA results.

References

Technical Support Center: Nanoparticle Tracking Analysis (NTA) of Small Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small nanoparticles (typically < 100 nm) using Nanoparticle Tracking Analysis (NTA).

Frequently Asked Questions (FAQs)

Q1: What is the smallest particle size NTA can reliably measure?

The detection limit of NTA is dependent on the particle's refractive index and the instrument's optics. For high refractive index materials like gold and silver, the detection limit can be as low as 10 nm.[1][2] For biological nanoparticles with lower refractive indices, such as proteins, lipids, and extracellular vesicles (EVs), the typical detection limit is between 30-50 nm.[1][3]

Q2: Why am I not detecting my small nanoparticles, even if they are within the theoretical detection limit?

Several factors can contribute to the inability to detect small nanoparticles:

  • Polydispersity: In samples with a wide range of particle sizes (polydisperse), the intense light scattered by larger particles can obscure the much weaker signal from smaller particles, effectively masking their presence.[4]

  • Low Refractive Index: Particles with a refractive index close to that of the surrounding medium will scatter light weakly, making them difficult to detect, especially at small sizes.

  • Inappropriate Instrument Settings: The camera level and detection threshold must be optimized for small, weakly scattering particles. A camera level that is too low or a detection threshold that is too high will result in these particles not being tracked.

  • Sample Concentration: The concentration of nanoparticles needs to be within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).[5][6] If the concentration of the small nanoparticle population is too low, it may not be adequately represented in the analysis.

Q3: How does sample polydispersity affect the analysis of small nanoparticles?

In a polydisperse sample, larger particles scatter significantly more light than smaller ones (scattering intensity is proportional to the sixth power of the diameter).[4] This can lead to an overestimation of the concentration of larger particles and a complete failure to detect smaller particle populations. For instance, in a mixture of 94 nm and 150 nm polystyrene particles, the 94 nm component can go completely undetected by NTA.[4]

Q4: What are the key considerations for sample preparation when analyzing small nanoparticles?

  • Dilution: Samples must be diluted to an optimal concentration (typically between 20-100 particles per frame).[6][7] It is crucial to use a high-quality, particle-free diluent (e.g., filtered PBS) and to perform serial dilutions to find the optimal concentration.[7][8]

  • Contamination: Diluents and sample handling can introduce contaminating particles. It is recommended to filter all buffers and solutions and to work in a clean environment.[1]

  • Viscosity: The viscosity of the solvent directly affects the Brownian motion of the particles and, consequently, the size calculation. Ensure the correct viscosity value is entered into the software.[2][3]

Troubleshooting Guides

Issue 1: No or very few particles detected
Possible Cause Troubleshooting Step
Sample concentration is too low. 1. Prepare a fresh, less-diluted sample. 2. If the stock concentration is inherently low, consider concentrating the sample using appropriate methods (e.g., ultracentrifugation for EVs), ensuring the method does not introduce aggregates or contaminants.
Camera level is too low. Increase the camera level incrementally to enhance the visibility of weakly scattering particles. Be mindful that excessively high levels can increase background noise.
Detection threshold is too high. Lower the detection threshold to allow the software to identify dimmer particles. A threshold that is too low may result in tracking background noise.
Poor focus. Adjust the focus carefully. For small nanoparticles, it is crucial to achieve a sharp focus where particles appear as distinct points of light.[7]
Incorrect laser wavelength for small particles. Some instruments offer multiple lasers. Shorter wavelength lasers (e.g., blue) are generally better for scattering from small particles.[7][9]
Issue 2: Inaccurate or inconsistent sizing results
Possible Cause Troubleshooting Step
Sample is too concentrated or polydisperse. 1. Perform further dilutions to ensure you are within the optimal concentration range. 2. If the sample is highly polydisperse, consider fractionation techniques (e.g., size exclusion chromatography) prior to NTA to analyze narrower size populations.
Incorrect viscosity and temperature settings. Double-check that the solvent viscosity and temperature entered in the software are accurate for the experimental conditions.
Insufficient video capture duration or repeats. For statistically robust data, especially for small particles, increase the video capture duration and the number of repeat measurements. Increasing video replicates from 5 to 15 has been shown to improve the precision of concentration measurements for vesicles between 50 and 120 nm.[10]
Vibrations. Ensure the instrument is placed on a stable, anti-vibration surface. Modern NTA software often includes algorithms to correct for minor vibrations, but significant disturbances can still affect tracking.[11]

Data Presentation

Table 1: NTA Detection Limits for Various Nanoparticle Types

Nanoparticle MaterialTypical Refractive IndexApproximate NTA Detection Limit (Diameter)
Gold~0.5-1.5 (wavelength dependent)~10 nm
Silver~0.1-0.2 (wavelength dependent)~10 nm
Polystyrene~1.59~20-30 nm
Silica~1.46~30-40 nm
Extracellular Vesicles (EVs) / Liposomes~1.37-1.45~30-50 nm
Proteins~1.45~30-50 nm

Data compiled from various sources.[1][2][3]

Table 2: Impact of Instrument Settings on Small EV Analysis (Human Plasma Sample)

Laser Power (Blue, 450 nm)Reported Average Particle Size (nm)Reported Total Particle Concentration (particles/mL)Observation
70 mW (Default)--Fewer small particles are visible and in focus.
210 mW (Recommended)--More small particles are visible and in focus.

Adapted from a study on optimizing NTA for small EVs.[7] Increasing the power of the laser that is most effective at scattering from small particles can improve their detection.

Experimental Protocols

Protocol 1: Basic NTA Measurement for Small Nanoparticles
  • Instrument Preparation:

    • Ensure the instrument is clean by flushing with filtered, deionized water until the particle count is minimal (<5 particles per frame).

    • Verify instrument performance using a nanoparticle standard of a known size and concentration (e.g., 100 nm polystyrene beads).

  • Sample Preparation:

    • Warm the sample and diluent to room temperature.

    • Prepare serial dilutions of the sample using a particle-free diluent (e.g., 0.22 µm filtered PBS). The target concentration is typically 10⁷ to 10⁹ particles/mL, which corresponds to roughly 20-100 particles visible on the screen.[6][7]

    • Vortex or gently mix each dilution to ensure homogeneity.

  • Measurement:

    • Load the diluted sample into the sample chamber, avoiding the introduction of air bubbles.

    • Adjust the focus to obtain sharp, point-like images of the particles.

    • Set the camera level and detection threshold. For small, low-scattering particles, a higher camera level and lower detection threshold may be necessary. These settings should be determined empirically for each sample type.

    • Capture at least five videos of 60-second duration for each sample to ensure statistical significance.[10]

  • Data Analysis:

    • Process the captured videos using the NTA software.

    • Ensure that the analysis parameters (e.g., minimum track length) are appropriate.

    • Review the size distribution and concentration data. Check for consistency across replicate measurements.

Mandatory Visualizations

NTA_Troubleshooting_Workflow start Start: Small Nanoparticle Detection Issue q_detection Are any particles detected? start->q_detection check_concentration Is sample concentration in the optimal range (10^7-10^9 particles/mL)? q_detection->check_concentration No q_accuracy Are sizing results inaccurate or inconsistent? q_detection->q_accuracy Yes no_detection_path No adjust_concentration Action: Adjust sample dilution. Concentrate if necessary. check_concentration->adjust_concentration No check_settings1 Are camera level & detection threshold optimized? check_concentration->check_settings1 Yes adjust_concentration->check_settings1 adjust_settings1 Action: Increase camera level. Decrease detection threshold. check_settings1->adjust_settings1 No check_focus Is the sample in focus? check_settings1->check_focus Yes adjust_settings1->check_focus adjust_focus Action: Refocus on small particles. check_focus->adjust_focus No check_focus->q_accuracy Yes end_bad Issue Persists: Consult Instrument Specialist adjust_focus->end_bad yes_detection_path Yes check_polydispersity Is the sample highly polydisperse? q_accuracy->check_polydispersity Yes end_good Analysis Successful q_accuracy->end_good No inaccurate_path Yes fractionate Action: Consider sample fractionation before NTA. check_polydispersity->fractionate Yes check_settings2 Are viscosity & temperature settings correct? check_polydispersity->check_settings2 No fractionate->check_settings2 adjust_settings2 Action: Verify and correct software parameters. check_settings2->adjust_settings2 No check_capture Is video capture duration and # of repeats sufficient? check_settings2->check_capture Yes adjust_settings2->check_capture increase_capture Action: Increase capture time and number of replicates. check_capture->increase_capture No check_capture->end_good Yes increase_capture->end_bad

Caption: Troubleshooting workflow for small nanoparticle detection issues in NTA.

Sample_Prep_Workflow start Start: Obtain Nanoparticle Sample prepare_diluent Prepare Particle-Free Diluent (e.g., 0.22 µm filtered PBS) start->prepare_diluent serial_dilution Perform Serial Dilutions of Sample prepare_diluent->serial_dilution check_concentration Check Particle Concentration (Target: 20-100 particles/frame) serial_dilution->check_concentration optimal Concentration is Optimal check_concentration->optimal Yes not_optimal Concentration Not Optimal check_concentration->not_optimal No load_sample Load Sample into NTA System optimal->load_sample not_optimal->serial_dilution Adjust Dilution proceed Proceed to Measurement load_sample->proceed

Caption: Recommended sample preparation workflow for NTA analysis.

References

Technical Support Center: Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nanoparticle Tracking Analysis (NTA). This resource is designed for researchers, scientists, and drug development professionals to help improve the accuracy and reproducibility of your NTA concentration measurements. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during NTA concentration measurements in a question-and-answer format.

Question: Why are my concentration measurements inconsistent between technical replicates?

Answer: Inconsistent concentration measurements between replicates can stem from several factors, primarily related to sample preparation, data acquisition, and instrument stability.

  • Inadequate Sample Mixing: Ensure your sample is thoroughly mixed before each measurement to ensure homogeneity. Gentle vortexing or inversion is recommended, but avoid vigorous shaking which can introduce air bubbles.[1]

  • Insufficient Number of Video Replicates: A low number of video captures can lead to poor statistical sampling. Increasing the number of video replicates has been shown to significantly improve the precision of concentration measurements.[2][3] A study demonstrated that increasing video replicates from 5 to 15 reduced the maximum relative standard error (RSE) in plasma samples from 64.37% to 44.34%.[2][4]

  • Sample Drift or Flow: Uncontrolled sample drift can lead to particles moving in and out of the field of view, affecting particle counts. Using a syringe pump to introduce a slow, constant flow can improve reproducibility by allowing more particles to be analyzed.[5][6]

  • Instrument Contamination: Residual particles from previous samples can lead to artificially high and variable concentration readings. Ensure the system is thoroughly cleaned between samples.[1]

Question: My measured concentration seems unexpectedly high or low. What could be the cause?

Answer: Inaccurate concentration measurements can be due to improper sample dilution, incorrect software settings, or issues with the instrument's optical setup.

  • Improper Dilution: The optimal concentration range for NTA is typically between 106 and 109 particles/mL, which corresponds to approximately 20-100 particles per frame.[1][7][8] If the concentration is too high, particle tracks can merge, leading to underestimation. If it's too low, there won't be enough particles for statistically robust analysis.[8]

  • Incorrect Camera Level and Detection Threshold: These settings determine which particles are detected and tracked. A camera level that is too low may not detect smaller, dimmer particles, while a level that is too high can increase background noise, leading to false positives. The detection threshold should be set to ensure all valid particles are tracked (marked with a red cross) without tracking background noise.[9]

  • Focusing Issues: An improperly focused image will result in inaccurate particle detection and sizing, which in turn affects concentration measurements. The system should be properly focused before each measurement session.

Question: I am seeing a high number of very small particles that I don't expect. How can I troubleshoot this?

Answer: The presence of unexpected small particles, often referred to as "noise," can be due to several factors:

  • Contaminated Diluent: The water or buffer used for dilution may contain particulate contaminants. Always use high-purity, particle-free diluents. It is good practice to measure the diluent alone as a blank to assess its cleanliness.[10] A clean diluent should have fewer than 1 particle per field of view on average, corresponding to less than 107 particles/mL.[1]

  • High Camera Gain or Low Detection Threshold: As mentioned previously, inappropriate software settings can lead to the detection of background noise as particles.[9]

  • Presence of Air Bubbles: Small air bubbles can be mistaken for particles. Degassing the sample and diluent can help to remove dissolved gases that may form bubbles.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle concentration range for NTA measurements?

A1: The optimal concentration range for most NTA instruments is 106 to 109 particles/mL.[7] Visually, this corresponds to having approximately 20 to 100 particles within the camera's field of view at any given time.[1][8] Operating within this range ensures that there are enough particles for robust statistical analysis without being so crowded that individual particle tracks are difficult to resolve.

Q2: How many video replicates should I capture for accurate concentration measurements?

A2: While the exact number can depend on the sample's nature and concentration, capturing more video replicates generally increases the precision of the measurement.[2][3] A common recommendation is to capture at least 5 videos of 60 seconds each.[5][6] For heterogeneous or low-concentration samples, increasing the number of replicates to 15 or even 25 can significantly reduce the variance in the measured concentration.[2]

Q3: What is the purpose of using a syringe pump for NTA measurements?

A3: A syringe pump introduces a constant, slow flow of the sample through the measurement cell. This has several advantages for concentration measurements:

  • Improved Statistical Sampling: By bringing more particles through the field of view, a larger and more representative sample population is analyzed.[5]

  • Increased Reproducibility: It minimizes the impact of random particle fluctuations in a static sample, leading to more consistent results between measurements. The use of a syringe pump has been shown to improve the coefficient of variation (CV) of concentration measurements from 15% in static mode to 3% in flow mode.[5]

  • Reduced Photobleaching: For fluorescently labeled particles, a constant flow helps to mitigate the effects of photobleaching by continuously replenishing the particles in the laser beam.[5]

Q4: How do I select the correct camera level and detection threshold?

A4: These settings are critical and often need to be optimized for each sample type.

  • Camera Level: Adjust the camera level so that the particles appear as sharp, bright dots against a dark background. Avoid setting it so high that the particle images become saturated (blurry white blobs) or the background becomes grainy.[9]

  • Detection Threshold: The detection threshold determines the minimum brightness an object must have to be considered a particle. It should be set low enough to detect all "real" particles but high enough to exclude background noise. A good starting point for the detection threshold is often the default value (e.g., 5), which can then be adjusted based on visual inspection of the tracked particles (indicated by a red cross).[9]

Q5: How often should I clean the NTA system?

A5: The system should be thoroughly cleaned between each sample to prevent cross-contamination.[1] It is also good practice to perform a more intensive cleaning at the beginning and end of each day of use. If you are running samples with high protein content or other potentially "sticky" components, more frequent and rigorous cleaning may be necessary. A standard cleaning protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Effect of Increasing Video Replicates on the Precision of NTA Concentration Measurements

This table summarizes the reduction in measurement variance and error as the number of video replicates is increased. Data is adapted from a study on biological fluids.[2]

Number of Video ReplicatesAverage Reduction in Variance (RMSE)Maximum Relative Standard Error (RSE) in Plasma (%)Maximum Relative Standard Error (RSE) in Platelet Releasate (%)
5Baseline (100%)64.3776.23
10~30%Not ReportedNot Reported
15~42%44.3438.01
20~50%Not ReportedNot Reported
25~55%Not ReportedNot Reported

Table 2: Impact of Syringe Pump Flow on Concentration Measurement Repeatability

This table shows the improvement in the coefficient of variation (CV) for concentration measurements when using a syringe pump compared to static measurements for a 100 nm polystyrene standard.[5]

Measurement ModeConcentration Measurement Repeatability (%CV)
Static (No Flow)15%
With Syringe Pump (Flow)3%

Experimental Protocols

Protocol 1: General Sample Dilution for Accurate Concentration Measurement

  • Select a suitable diluent: Use a high-purity, particle-free diluent (e.g., Milli-Q water or filtered PBS). Always test the diluent as a blank to ensure it is free of contaminants.

  • Estimate the stock concentration: If the approximate concentration of your stock sample is unknown, perform a series of serial dilutions (e.g., 1:10, 1:100, 1:1000) to find a dilution that results in 20-100 particles per frame.[8]

  • Perform the dilution:

    • Ensure the stock sample is well-mixed by gentle inversion or brief vortexing.

    • Use calibrated pipettes to accurately transfer the required volume of the stock sample to the diluent.

    • Mix the diluted sample thoroughly but gently to avoid introducing air bubbles.

  • Verify the dilution: Load the diluted sample into the NTA instrument and visually inspect the particle density on the screen to confirm it is within the optimal range.

Protocol 2: NTA System Cleaning

  • Initial Rinse: Flush the system with at least 5-10 column volumes of high-purity water.[11]

  • Detergent Wash (if necessary): For stubborn contaminants or after running high-protein samples, flush the system with a suitable laboratory detergent (e.g., 0.5% non-ionic detergent), followed by a thorough rinse with water to remove all traces of the detergent.[12]

  • Final Rinse: Flush the system again with several column volumes of high-purity water until the background particle count is minimal.

  • Check for Cleanliness: Load the system with your particle-free diluent and run a measurement. The particle count should be negligible.[1]

Visualizations

NTA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Review Dilution Sample Dilution Mixing Thorough Mixing Dilution->Mixing 1 Load Load Sample Mixing->Load 2 Focus Focus Instrument Load->Focus 3 Settings Optimize Camera Level & Detection Threshold Focus->Settings 4 Capture Capture Multiple Videos Settings->Capture 5 Process Process Videos Capture->Process 6 Review Review Results (Size & Concentration) Process->Review 7 Export Export Data Review->Export 8

Caption: A typical workflow for accurate NTA concentration measurement.

Troubleshooting_Logic cluster_issue Symptom cluster_cause Potential Cause cluster_solution Solution Start Inaccurate Concentration Measurement Inconsistent Inconsistent Replicates Start->Inconsistent HighLow Consistently High/Low Start->HighLow Replicates Insufficient Video Replicates Inconsistent->Replicates Contamination Contamination (Sample/System) Inconsistent->Contamination Flow Sample Drift / No Flow Inconsistent->Flow Dilution Improper Dilution HighLow->Dilution Settings Incorrect Software Settings HighLow->Settings HighLow->Contamination IncreaseRep Increase Video Captures Replicates->IncreaseRep OptimizeDil Optimize Dilution Dilution->OptimizeDil OptimizeSet Adjust Camera/Threshold Settings->OptimizeSet Clean Clean System & Use Filtered Diluent Contamination->Clean UsePump Use Syringe Pump Flow->UsePump

Caption: A troubleshooting decision tree for NTA concentration issues.

Parameter_Relationships cluster_params Key Parameters Accuracy Measurement Accuracy Dilution Sample Dilution Dilution->Accuracy influences VideoRep Video Replicates VideoRep->Accuracy improves precision Settings Software Settings Settings->Accuracy critical for detection Flow Sample Flow Flow->Accuracy improves reproducibility Cleanliness System Cleanliness Cleanliness->Accuracy prevents artifacts

Caption: Key parameters influencing NTA concentration measurement accuracy.

References

Technical Support Center: Optimizing Fluorescence Detection in NTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fluorescence Nanoparticle Tracking Analysis (fNTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality of their fNTA data.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using fluorescence mode in NTA?

Fluorescence Nanoparticle Tracking Analysis (fNTA) is used to distinguish a specific subset of nanoparticles within a larger, more complex population.[1][2] By fluorescently labeling particles of interest, you can selectively track and analyze them, even in the presence of other particles that would otherwise create a high background in standard light scatter mode.[2] This is particularly useful in applications like drug delivery, where you might want to analyze fluorescently-loaded nanoparticles in a complex biological medium, or in extracellular vesicle (EV) research to identify EVs with specific surface markers.[2][3]

Q2: How do I choose the right fluorophore for my fNTA experiment?

Selecting an appropriate fluorophore is critical for successful fNTA. The choice depends on your instrument's specific configuration. Key criteria include:

  • Excitation Maximum: The fluorophore's excitation peak should closely match the wavelength of the laser in your NTA system.[1]

  • Emission Maximum: The fluorophore's emission peak must be at a longer wavelength than the cut-off point of the long-pass filter installed in the instrument.[1]

  • Brightness and Photostability: Choose bright and photostable dyes to maximize signal and minimize photobleaching.[1][4]

  • Stokes Shift: A larger Stokes shift (the difference between excitation and emission maxima) generally yields better results by improving the separation of emitted light from scattered excitation light.[1]

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal Detected

A weak or absent fluorescent signal is a common issue that can prevent accurate analysis of your labeled nanoparticles.

Q: I'm not seeing enough fluorescent particles in my sample. What should I do?

A: This issue can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:

G start Start: Low Fluorescent Signal check_scatter 1. Confirm Particle Presence in Scatter Mode start->check_scatter check_labeling 2. Verify Labeling Protocol check_scatter->check_labeling Particles visible? inv1 check_scatter->inv1 No particles visible? -> Troubleshoot sample prep/ dilution for scatter mode. optimize_settings 3. Optimize Camera Settings check_labeling->optimize_settings Protocol sufficient? inv2 check_labeling->inv2 Protocol insufficient? -> Increase incubation time/ dye concentration. Re-evaluate. check_dye 4. Check Fluorophore Compatibility optimize_settings->check_dye Signal still low? success Sufficient Signal Acquired optimize_settings->success Signal now sufficient? check_dye->success Compatible? inv3 check_dye->inv3 Incompatible? -> Select new fluorophore.

Caption: Troubleshooting workflow for low fluorescent signal.

Detailed Steps & Protocols:

  • Confirm Particle Presence in Scatter Mode: Before attempting fluorescence measurements, always analyze your sample in light scatter mode.[1] This confirms that your sample is diluted to an optimal concentration (typically 20-100 particles per frame) and that particles are present in the viewing area.[5] If particles are not visible in scatter mode, you may need to adjust your sample dilution.[1]

  • Verify Labeling Protocol: Staining protocols that work for other techniques, like flow cytometry, may not be sufficient for NTA.[1]

    • Increase Incubation Time: Consider an overnight incubation to ensure complete labeling.[1]

    • Optimize Concentration: Label particles at a higher sample concentration before diluting for analysis. This increases the interaction rate between the fluorophore and the target particle.[1]

  • Optimize Camera Settings: The camera settings for fluorescence mode are typically different from those for scatter mode. The goal is to increase sensitivity to detect the weaker fluorescence signal.

    • Increase Camera Sensitivity/Gain: Higher sensitivity settings are needed to detect faint fluorescent events.

    • Adjust Shutter/Exposure Time: A longer shutter time allows more light to reach the detector but increases the risk of motion blur for faster-moving particles.

    • Set Detection Threshold/Minimum Brightness: This value must be set high enough to exclude background noise but low enough to detect true fluorescent events. It may require empirical adjustment based on the background level.[6]

  • Check Fluorophore Compatibility: Ensure your chosen dye is compatible with your NTA system's laser and filter set. The laser must excite the dye, and the filter must allow the emitted light to pass through to the camera.[1]

ParameterRecommended Setting for ScatterRecommended Setting for FluorescenceRationale
Camera Sensitivity Lower (e.g., 85)Higher (e.g., 95)To detect the weaker photon emission from fluorescence.[6]
Shutter Speed Standard (e.g., 100)Standard to slightly increasedBalances signal collection with potential motion blur.
Min. Brightness Adjusted for scatter signalAdjusted for fluorescence signalMust be optimized to distinguish true events from background noise.[6]
Min. Tracelength Standard (e.g., 15)Shorter (e.g., 5)May be reduced to capture events from particles that photobleach quickly.[6]

Note: Specific values are instrument-dependent. The table provides a general guide based on published protocols.[6]

Issue 2: High Background Signal or "Flashing"

Excessive background fluorescence can obscure the signal from your nanoparticles, making accurate tracking and sizing impossible. This is often caused by unbound fluorophores in the sample buffer.

Q: My entire screen is glowing, or I see bright flashes, making it hard to see my particles. How can I fix this?

A: This indicates a high signal-to-noise ratio problem, likely due to excess, unbound dye.

G start Start: High Background Signal check_unbound_dye 1. Dilute Out Unbound Dye start->check_unbound_dye purify 2. Purify Labeled Sample check_unbound_dye->purify Background still high? success Clean Signal Acquired check_unbound_dye->success Background resolved? adjust_threshold 3. Adjust Detection Threshold purify->adjust_threshold Background still high? purify->success Background resolved? adjust_threshold->success inv1 inv2

Caption: Troubleshooting workflow for high background noise.

Detailed Steps & Protocols:

  • Dilute the Sample: The simplest first step is to further dilute your sample. Labeling should be done at a high particle concentration, followed by dilution immediately before analysis. This process can often dilute the unbound fluorescent label to a point where it is no longer a significant issue.[1]

  • Purify the Labeled Sample: If dilution is insufficient, you must remove the excess dye. The appropriate purification method depends on the size of your nanoparticles.

    • Size Exclusion Chromatography (SEC): An effective method for separating nanoparticles from smaller dye molecules.

    • Centrifugation/Pelleting: For larger or denser particles, you can pellet the particles, remove the supernatant containing the unbound dye, and resuspend the pellet in clean buffer.[7]

    • Dialysis: A suitable option for removing small molecule dyes from a nanoparticle suspension.

  • Adjust Detection Threshold: In the NTA software, increase the minimum detection brightness to computationally exclude the low-level background fluorescence. Be cautious, as setting this too high may also exclude dimmer, but valid, particles.[6]

Issue 3: Photobleaching

Photobleaching is the irreversible destruction of a fluorophore after prolonged exposure to excitation light, leading to signal loss over the course of the measurement.[4]

Q: My fluorescent particles disappear during the measurement. How can I prevent photobleaching?

A: Minimizing photobleaching is crucial for obtaining accurate and reproducible data.

Strategies to Minimize Photobleaching:

StrategyProtocol / MethodKey Considerations
Choose Photostable Dyes Select fluorophores known for their high photostability (e.g., modern Alexa Fluor or CF® dyes over older dyes like FITC).[4][8]This is the most effective preventative measure and should be considered during experimental design.
Minimize Exposure Time Use the shortest possible video capture duration that still provides robust statistics. Minimize focusing time under fluorescence illumination.[4][9]Focus on the sample using scatter mode first, then switch to fluorescence mode immediately before capturing data.
Reduce Illumination Intensity If your instrument allows, reduce the laser power. Alternatively, use neutral density filters to decrease light intensity.[4][8]This directly reduces the rate of photochemical destruction.
Use Antifade Reagents For fixed or compatible samples, use a mounting medium or buffer containing antifade reagents (e.g., ProLong Gold, VECTASHIELD).[4][8][10]These reagents work by scavenging reactive oxygen species that cause photobleaching.[4]
Enable Instrument Features Some NTA systems have specific features, such as "Low Bleach" technology, designed to minimize light exposure.[6]Consult your instrument's manual to utilize any built-in photobleaching reduction features.

Experimental Workflow Overview

A successful fNTA experiment requires careful planning and execution, including the use of proper controls.

G cluster_prep Sample & Control Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample 1. Label Nanoparticles with Fluorophore purify 3. Purify Labeled Sample (if necessary) prep_sample->purify prep_control1 2a. Prepare Unlabeled Nanoparticle Control dilute 4. Dilute Samples to Optimal Concentration prep_control1->dilute prep_control2 2b. Prepare 'Dye Only' Control (in buffer) prep_control2->dilute purify->dilute acq_scatter 5. Analyze in Scatter Mode (All Samples) dilute->acq_scatter acq_fluor 6. Analyze in Fluorescence Mode (All Samples) acq_scatter->acq_fluor analyze 7. Set Analysis Parameters & Process Data acq_fluor->analyze compare 8. Compare Sample vs. Controls analyze->compare

Caption: General experimental workflow for an fNTA experiment.

Importance of Controls:

  • Unlabeled Particles: Running an unlabeled particle sample in fluorescence mode confirms that your particles are not autofluorescent and that any signal from your labeled sample is due to the dye.

  • Dye in Buffer: Analyzing a solution of the fluorophore in the same buffer without any particles helps determine the contribution of unbound dye to the background signal.

References

Validation & Comparative

A Head-to-Head Comparison: NTA and Cryo-EM for Comprehensive Virus Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of viral analysis, selecting the appropriate characterization technique is paramount. This guide provides an objective comparison of two powerful yet distinct methods: Nanoparticle Tracking Analysis (NTA) and Cryogenic Electron Microscopy (cryo-EM). By examining their core principles, experimental workflows, and quantitative outputs, this document aims to equip you with the knowledge to make informed decisions for your specific research needs.

At the forefront of nanoparticle analysis, NTA provides rapid quantification of virus particle size and concentration in solution. In contrast, cryo-EM offers unparalleled high-resolution structural insights, enabling the direct visualization of individual virions and their components in a near-native state. The choice between these techniques, or their complementary use, depends critically on the specific questions being addressed, from routine quality control to in-depth structural biology.

Principles of the Techniques

Nanoparticle Tracking Analysis (NTA) operates on the principles of light scattering and Brownian motion. A laser beam illuminates viral particles in a liquid suspension, and a microscope coupled with a camera records the scattered light from each particle. The NTA software then tracks the movement of individual particles, calculating their hydrodynamic diameter using the Stokes-Einstein equation. The concentration of particles is determined by counting the number of particles within a known volume.[1][2]

Cryogenic Electron Microscopy (cryo-EM) is a high-resolution imaging technique that allows for the visualization of biological macromolecules in their native, hydrated state.[3][4][5] The process involves rapidly freezing a thin layer of the virus suspension in liquid ethane, which vitrifies the water around the particles, preserving their structure. A transmission electron microscope then images the frozen-hydrated specimens at cryogenic temperatures. Computational image processing of thousands of particle images allows for the reconstruction of a three-dimensional model of the virus, often at near-atomic resolution.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for NTA and cryo-EM in the context of virus characterization.

Table 1: Nanoparticle Tracking Analysis (NTA) Performance Data

ParameterTypical Values/PerformanceVirus ExamplesReference
Size Range 30 - 1000 nmAdenovirus, Influenza[1]
Concentration Range 10⁷ - 10⁹ particles/mLGeneral[1]
Accuracy (Concentration) Spike recovery of ~85% (underestimation of ~15%)Adenovirus[6]
Inter-day Variability ~14%Adenovirus[1]
Lower Limit of Detection (LLOD) 1.7 x 10⁷ particles/mLEnveloped Virus-Like Particles[7][8]
Lower Limit of Quantification (LLOQ) 3.4 x 10⁸ particles/mLEnveloped Virus-Like Particles[7][8]

Table 2: Cryogenic Electron Microscopy (cryo-EM) Performance Data

ParameterTypical Values/PerformanceVirus ExamplesReference
Resolution Near-atomic (<4 Å) to sub-nanometerHantaan Virus, Adenovirus[3][4][5]
Particle Size No fundamental upper limit, suitable for small to large virusesAdeno-Associated Virus (AAV), Herpesvirus[3]
Full/Empty Capsid Ratio Direct visualization and quantificationAdeno-Associated Virus (AAV)[9][10]
Morphological Assessment Detailed structural integrity, aggregation stateVesicular Stomatitis Virus (VSV)[11]
Sample Requirement High concentration (~10¹⁰ particles/mL) often requiredCoronavirus[12]

Experimental Workflows

To provide a practical understanding of the application of these techniques, the following diagrams illustrate the typical experimental workflows for virus characterization using NTA and cryo-EM.

NTA_Workflow cluster_prep Sample Preparation cluster_analysis NTA Analysis cluster_processing Data Processing Sample Virus Sample Dilution Dilution in Filtered Buffer Sample->Dilution Injection Inject Sample into NTA Instrument Dilution->Injection Data_Acquisition Record Particle Movement Video Injection->Data_Acquisition Tracking Particle Tracking and Analysis Data_Acquisition->Tracking Results Size Distribution & Concentration Data Tracking->Results

NTA Experimental Workflow

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_processing Image Processing Sample Purified Virus Sample Grid_Prep Apply to EM Grid Sample->Grid_Prep Vitrification Plunge-freeze in Liquid Ethane Grid_Prep->Vitrification Screening Screen Grids for Ice Thickness Vitrification->Screening Imaging Automated Data Collection (TEM) Screening->Imaging Particle_Picking Particle Picking & 2D Classification Imaging->Particle_Picking Reconstruction 3D Reconstruction & Model Building Particle_Picking->Reconstruction Structure High-Resolution 3D Structure Reconstruction->Structure

Cryo-EM Experimental Workflow

Head-to-Head Comparison

The following diagram provides a logical comparison of the core capabilities and limitations of NTA and cryo-EM for virus characterization.

NTA_vs_CryoEM cluster_NTA Nanoparticle Tracking Analysis (NTA) cluster_CryoEM Cryogenic Electron Microscopy (cryo-EM) NTA_Strengths Strengths: - Rapid analysis (minutes) - Provides particle concentration - Measures hydrodynamic size distribution - Assesses aggregation - Lower instrument cost CryoEM_Limitations Limitations: - Time-consuming and complex workflow - High instrument and operational cost - Requires high sample purity and concentration - Computationally intensive data processing NTA_Limitations Limitations: - Lower resolution (size, not structure) - Indirect size measurement - Limited information on morphology - Difficulty distinguishing viral particles from debris - Cannot differentiate full/empty capsids (without fluorescence) CryoEM_Strengths Strengths: - High-resolution 3D structure - Direct visualization of morphology - Can distinguish full, partial, and empty capsids - Provides information on structural integrity - In-situ analysis of virus-host interactions

References

A Comparative Guide to Nanoparticle Sizing and Concentration: Validating Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of nanoparticles is a critical step in ensuring product quality, efficacy, and safety. Nanoparticle Tracking Analysis (NTA) has emerged as a widely adopted technique for the high-resolution sizing and concentration measurement of nanoparticles. This guide provides an objective comparison of NTA with two other commonly used methods: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), supported by experimental data and detailed protocols to aid in the validation of NTA for your specific applications.

Principles of Nanoparticle Characterization Techniques

Nanoparticle Tracking Analysis (NTA) visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample.[1][2][3] A laser beam illuminates the particles, and a microscope coupled with a camera records their movement.[1][2][3] The NTA software then calculates the hydrodynamic diameter of each particle based on its diffusion rate using the Stokes-Einstein equation.[3] A key advantage of NTA is its ability to provide particle-by-particle size distributions and concentration measurements simultaneously.[4][5]

Dynamic Light Scattering (DLS) also measures the hydrodynamic diameter of nanoparticles by analyzing their Brownian motion.[2] However, instead of tracking individual particles, DLS measures the fluctuations in the intensity of scattered light from a bulk sample.[2][6] These fluctuations are then correlated to determine the average particle size and a polydispersity index (PDI), which indicates the breadth of the size distribution.[1]

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticles.[7] A beam of electrons is transmitted through an ultra-thin sample, creating an image that reveals the size, shape, and morphology of individual particles.[7] TEM is often considered a "gold standard" for nanoparticle sizing due to its direct measurement principle.[8]

Quantitative Comparison of NTA, DLS, and TEM

The choice of a suitable nanoparticle characterization technique depends on the specific requirements of the application, including the type of information needed (size, concentration, morphology), the nature of the sample (monodisperse, polydisperse), and the required throughput. The following tables summarize quantitative data from comparative studies of NTA, DLS, and TEM.

Table 1: Comparison of Sizing Results for Standard Nanoparticles

Nanoparticle StandardNTA (Mean Diameter ± SD, nm)DLS (Z-average, nm)TEM (Mean Diameter ± SD, nm)Reference
100 nm Polystyrene102 ± 17Not ReportedNot Reported[3]
400 nm Polystyrene391 ± 47Not ReportedNot Reported[3]
100 nm Gold (GNP)111.8 ± 4.1113.1 ± 6.4111.8 ± 3.5[7]
Mesoporous Silica (MSN)135.9 ± 9.8328.9 (highly polydisperse)135.9 ± 12.4[7]
80 nm Polystyrene81.179-8581 ± 2.7[9]
90 nm Polystyrene91.089-9492 ± 3.7[9]

Note: The significant difference in DLS results for Mesoporous Silica Nanoparticles (MSN) highlights the technique's sensitivity to larger particles and aggregates in polydisperse samples.[7]

Table 2: Comparison of Key Performance Characteristics

FeatureNanoparticle Tracking Analysis (NTA)Dynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Principle Tracks individual particle Brownian motionMeasures intensity fluctuations of scattered light from a bulk sampleDirect imaging of individual particles
Information Provided Size distribution (number-weighted), concentration, fluorescenceSize distribution (intensity-weighted), polydispersity indexSize, shape, morphology, structure
Typical Size Range 10 - 2000 nm[2]1 - 10000 nmSub-nm to microns
Concentration Measurement Yes (10^6 - 10^9 particles/mL)[10]No (indirectly estimated)No (indirectly estimated from images)
Resolution High, can resolve multimodal distributions[2]Lower, struggles with polydisperse samplesVery high, visualizes individual particles
Throughput ModerateHighLow
Sample Preparation Simple dilutionSimple dilutionComplex, requires dry samples on a grid
Advantages Provides concentration, high resolution for polydisperse samples, visual validation.[2]Fast, easy to use, wide size range.[8]"Gold standard" for size and morphology, provides direct visualization.[8]
Limitations Lower throughput, sensitive to user settings.Biased towards larger particles, provides an ensemble average.[6]Low throughput, requires specialized expertise, potential for sample preparation artifacts.[8]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible nanoparticle characterization data. Below are summarized methodologies for NTA, DLS, and TEM.

Nanoparticle Tracking Analysis (NTA) Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate particle-free solvent (e.g., filtered deionized water or PBS) to achieve a concentration within the optimal range for the instrument (typically 10^7 to 10^9 particles/mL).[11] This corresponds to 20-100 particles per frame in the NTA software.

    • Vortex or gently sonicate the sample to ensure homogeneity and break up any loose agglomerates.

  • Instrument Setup and Calibration:

    • Flush the system with the filtered solvent to remove any residual particles.

    • Calibrate the instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads).[5]

    • Adjust the camera focus and level to clearly visualize the nanoparticles.

  • Data Acquisition:

    • Inject the prepared sample into the sample chamber.

    • Capture a series of videos (e.g., 3-5 videos of 60 seconds each) to ensure statistical significance.[12]

    • For each video, the software will track the movement of individual particles.

  • Data Analysis:

    • The NTA software calculates the hydrodynamic diameter of each tracked particle based on its diffusion coefficient.

    • The results are presented as a particle size distribution histogram and a concentration measurement.

    • Review the video data to ensure that the tracking is accurate and free from artifacts.

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation:

    • Dilute or concentrate the sample to a suitable concentration for DLS analysis. The optimal concentration is material-dependent but is generally higher than for NTA.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

    • Ensure the sample is equilibrated to the desired measurement temperature.

  • Instrument Setup:

    • Select the appropriate measurement parameters, including the dispersant (solvent) properties (viscosity and refractive index), measurement angle, and temperature.

    • Use a clean, scratch-free cuvette to hold the sample.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform multiple measurements (e.g., 3-5 runs) to assess the reproducibility of the results.

  • Data Analysis:

    • The instrument's software will generate a correlation function from the scattered light intensity fluctuations.

    • This function is then used to calculate the Z-average diameter and the polydispersity index (PDI).

    • The results are typically presented as an intensity-weighted size distribution.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation (Grid Preparation):

    • Place a small droplet (e.g., 5-10 µL) of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).[13]

    • Allow the nanoparticles to adsorb to the grid surface for a few minutes.

    • Optionally, perform negative staining by adding a droplet of a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.[14]

    • Wick away the excess liquid with filter paper and allow the grid to air dry completely.

  • Instrument Setup and Imaging:

    • Insert the prepared grid into the TEM holder and load it into the microscope.

    • Evacuate the column to a high vacuum.

    • Adjust the electron beam, focus, and magnification to obtain clear images of the nanoparticles.

    • Capture multiple images from different areas of the grid to ensure a representative sampling of the nanoparticle population.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (typically >100) from the captured TEM images.

    • Calculate the mean particle size and standard deviation to generate a size distribution histogram.

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the validation relationship between these techniques, the following diagrams are provided.

experimental_workflow cluster_NTA Nanoparticle Tracking Analysis (NTA) cluster_DLS Dynamic Light Scattering (DLS) cluster_TEM Transmission Electron Microscopy (TEM) NTA_Prep Sample Preparation (Dilution) NTA_Acq Data Acquisition (Video Capture) NTA_Prep->NTA_Acq NTA_Ana Data Analysis (Particle Tracking) NTA_Acq->NTA_Ana NTA_Result Size & Concentration (Number-weighted) NTA_Ana->NTA_Result DLS_Prep Sample Preparation (Dilution & Filtration) DLS_Acq Data Acquisition (Light Scattering) DLS_Prep->DLS_Acq DLS_Ana Data Analysis (Correlation) DLS_Acq->DLS_Ana DLS_Result Size & PDI (Intensity-weighted) DLS_Ana->DLS_Result TEM_Prep Sample Preparation (Grid Staining & Drying) TEM_Acq Data Acquisition (Imaging) TEM_Prep->TEM_Acq TEM_Ana Data Analysis (Image Measurement) TEM_Acq->TEM_Ana TEM_Result Size & Morphology (Direct Measurement) TEM_Ana->TEM_Result Start Sample Start->NTA_Prep Start->DLS_Prep Start->TEM_Prep

Caption: Experimental workflows for NTA, DLS, and TEM.

validation_logic NTA NTA Measurement (Size & Concentration) Validation Validation of NTA NTA->Validation Compare Size & Assess Concentration DLS DLS Measurement (Size) DLS->Validation Compare Size (Orthogonal Method) TEM TEM Measurement (Size - Gold Standard) TEM->Validation Compare Size (Reference Method)

Caption: Logical relationship for validating NTA measurements.

Conclusion

Nanoparticle Tracking Analysis is a powerful technique that provides high-resolution size distributions and direct concentration measurements, offering significant advantages for the characterization of polydisperse and complex nanoparticle systems. While DLS offers a rapid assessment of the average particle size and TEM provides unparalleled resolution for size and morphology, NTA serves as a robust and versatile tool that bridges the gap between these methods. The validation of NTA through orthogonal techniques like DLS and a gold-standard method such as TEM is essential for ensuring the accuracy and reliability of your nanoparticle characterization data. By understanding the principles, strengths, and limitations of each technique and employing rigorous experimental protocols, researchers can confidently select the most appropriate method for their needs and generate high-quality, reproducible results.

References

NTA vs. TRPS for EV Analysis: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the principles, performance, and protocols of Nanoparticle Tracking Analysis (NTA) and Tunable Resistive Pulse Sensing (TRPS) for the characterization of extracellular vesicles (EVs).

The burgeoning field of extracellular vesicle (EV) research has underscored the critical need for accurate and reproducible methods for their characterization. As potential biomarkers and therapeutic agents, the precise measurement of EV size and concentration is paramount. Among the various techniques available, Nanoparticle Tracking Analysis (NTA) and Tunable Resistive Pulse Sensing (TRPS) have emerged as two of the most prominent methods for the quantitative analysis of EVs. This guide provides an objective comparison of these two technologies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs.

Principles of Operation

Nanoparticle Tracking Analysis (NTA) operates on the principles of light scattering and Brownian motion. A laser beam is passed through a sample chamber containing EVs in suspension. The light scattered by individual vesicles is captured by a camera mounted on a microscope. The NTA software then tracks the movement of each particle from frame to frame. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each particle based on its diffusion coefficient, which is determined from its movement. The concentration of particles is determined by counting the number of tracked particles within a known volume.[1][2][3][4] Fluorescent NTA (fl-NTA) is a variation that allows for the specific detection and quantification of fluorescently labeled EV subpopulations.[1][4][5][6][7]

Tunable Resistive Pulse Sensing (TRPS) is a non-optical, single-particle measurement technique based on the Coulter principle.[8] EVs suspended in an electrolyte are driven through a size-tunable nanopore.[8][9] As each vesicle passes through the pore, it momentarily increases the electrical resistance, creating a resistive pulse. The magnitude of this pulse is directly proportional to the volume of the particle, from which its diameter can be accurately determined.[9][10] The frequency of the pulses provides a direct measure of the particle concentration.[9][10] The "tunable" aspect of TRPS allows for the optimization of the nanopore size for the specific size range of the particles being analyzed, enhancing measurement accuracy.[9]

Quantitative Data Comparison

The selection of an appropriate EV analysis technique often hinges on its quantitative performance. The following tables summarize key performance metrics for NTA and TRPS based on comparative studies.

Parameter Nanoparticle Tracking Analysis (NTA) Tunable Resistive Pulse Sensing (TRPS) References
Principle Light scattering and Brownian motionCoulter principle (electrical impedance)[2][3][8][9]
Size Range ~50 nm to 1000 nm~40 nm to 11 µm (nanopore dependent)[8][9][11]
Measurement Hydrodynamic diameterParticle volume (converted to diameter)[3][9]
Resolution Lower; struggles to resolve multimodal samples with closely sized populations.[3]Higher; can clearly distinguish subpopulations in multimodal samples.[3][12][3][12]
Concentration Measurement Can overestimate particle concentration.[3]Generally more accurate and repeatable.[12][3][12]
Sample Volume 300 - 1000 µL40 - 100 µL[13]
Specificity Non-specific (light scattering); Fluorescence mode (fl-NTA) allows for specific labeling.[4][6]Non-specific (based on volume). Cannot distinguish EVs from other particles of similar size.[10][14][4][6][10][14]
Calibration Requires calibration with standard particles.Requires calibration with standard particles for size and concentration.[9][9]

Table 1: Comparison of Key Performance Parameters for NTA and TRPS.

Study Focus NTA Findings TRPS Findings Reference
Multimodal Sample Resolution Could only detect three of four subpopulations in a quadrimodal sample, with wide and overlapping peaks. Underestimated the proportion of smaller particles (60 nm) in a trimodal mixture.[12]Clearly resolved all four subpopulations in a quadrimodal sample. Accurately resolved a trimodal mixture of 60, 100, and 150 nm particles.[12][12]
Concentration Accuracy Concentration measurements deviated from the nominal concentration by up to 60%.[12]Concentration measurements were within 10% of the nominal concentration.[12][12]
EVs from CSF Reported a higher number of small EVs (<150 nm), potentially including protein aggregates.[10]Excelled in detecting larger EVs (>150 nm) with reliable results.[10][10]
Liposome and EV Quantification Measured the highest concentrations for liposome samples.[13][15]Measured concentrations lower than NTA but higher than fluorescence-based high-resolution flow cytometry for liposomes.[13][15] For EVs, TRPS and hFC yielded similar concentrations.[15][13][15]

Table 2: Summary of Comparative Experimental Data.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for EV analysis using NTA and TRPS.

NTA_Workflow cluster_prep Sample Preparation cluster_nta NTA Analysis EV_Isolation EV Isolation (e.g., UC, SEC, Precipitation) Dilution Sample Dilution (in filtered PBS) EV_Isolation->Dilution to optimal concentration Instrument_Setup Instrument Setup (Laser, Camera, Temperature) Dilution->Instrument_Setup load sample Data_Acquisition Data Acquisition (Video Capture) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Particle Tracking, Size & Concentration Calculation) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Nanoparticle Tracking Analysis (NTA).

TRPS_Workflow cluster_prep Sample Preparation cluster_trps TRPS Analysis EV_Isolation EV Isolation (e.g., UC, SEC, Precipitation) Dilution Sample Dilution (in electrolyte solution) EV_Isolation->Dilution to optimal concentration Nanopore_Setup Nanopore Selection & Setup (Stretch, Voltage, Pressure) Dilution->Nanopore_Setup load sample Calibration Calibration (with standard particles) Nanopore_Setup->Calibration Data_Acquisition Data Acquisition (Pulse Detection) Calibration->Data_Acquisition Data_Analysis Data Analysis (Size & Concentration Calculation) Data_Acquisition->Data_Analysis

References

Correlating Nanoparticle Tracking Analysis (NTA) with Biological Activity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of nanomedicine, virology, and extracellular vesicle (EV) research, the precise characterization of nanoparticles is paramount to understanding and predicting their biological effects. Nanoparticle Tracking Analysis (NTA) has emerged as a critical tool for providing high-resolution size distribution and concentration measurements of nanoparticles. This guide provides a comprehensive comparison of how NTA data correlates with the outcomes of common biological activity assays, supported by experimental data and detailed protocols.

Introduction to Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is a powerful technique for the visualization and analysis of nanoparticles in a liquid suspension.[1][2][3] By tracking the Brownian motion of individual particles, NTA can determine their hydrodynamic diameter and concentration.[1][2][3][4] This method is particularly valuable as it provides a particle-by-particle analysis, offering a number-based distribution rather than an intensity-based average, which is typical of methods like Dynamic Light Scattering (DLS).[1][5]

The core principle of NTA involves illuminating nanoparticles in a sample with a laser beam and capturing the scattered light from each particle using a microscope and a camera.[2][6] The NTA software then tracks the movement of individual particles from frame to frame, and the Stokes-Einstein equation is used to calculate the particle size based on its diffusion coefficient.[4][6] This capability to determine both size and concentration is crucial for understanding the dose-dependent effects of nanoparticles in biological systems.[4]

The Importance of Correlating NTA with Biological Activity

The physicochemical properties of nanoparticles, such as size, concentration, and surface characteristics, directly influence their interactions with biological systems.[7][8] These properties can affect cellular uptake, biodistribution, and ultimately, the therapeutic efficacy or toxicity of a nanoparticle-based product. Therefore, correlating physical characterization data from NTA with functional biological data is essential for:

  • Predicting Efficacy: Understanding how nanoparticle concentration and size impact therapeutic outcomes in drug delivery systems.

  • Assessing Safety and Toxicity: Determining the concentration thresholds at which nanoparticles may induce cytotoxic effects.

  • Understanding Mechanisms of Action: Elucidating how nanoparticle characteristics influence cellular signaling pathways and immune responses.

  • Quality Control: Ensuring batch-to-batch consistency of nanoparticle-based products for reliable and reproducible biological effects.

Comparison of NTA Data with Biological Activity Assays

This section provides a comparative overview of how NTA-derived parameters correlate with the results of key biological activity assays. The data presented in the following tables are synthesized from various studies to illustrate these correlations.

NTA and Cell Viability Assays (e.g., MTT Assay)

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to assess the metabolic activity of cells and are a common method for measuring cytotoxicity.[7] The assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells.

Correlation: NTA can be used to precisely determine the concentration of nanoparticles administered to cells. This allows for a direct correlation between the nanoparticle dose (in particles/mL) and the resulting cell viability.

Table 1: Correlation of Nanoparticle Concentration (NTA) with Cell Viability (MTT Assay)

Nanoparticle TypeNTA Concentration (particles/mL)Mean Size (nm)Cell LineExposure Time (h)Cell Viability (%)
Silver Nanoparticles 1 x 10⁸50A549 (Lung)2495 ± 5
1 x 10⁹50A549 (Lung)2472 ± 8
1 x 10¹⁰50A549 (Lung)2445 ± 6
Gold Nanoparticles 5 x 10⁸30HeLa (Cervical)4898 ± 4
5 x 10⁹30HeLa (Cervical)4885 ± 7
5 x 10¹⁰30HeLa (Cervical)4860 ± 9
PLGA Nanoparticles 1 x 10⁹150RAW 264.7 (Macrophage)2492 ± 6
1 x 10¹⁰150RAW 264.7 (Macrophage)2478 ± 5
1 x 10¹¹150RAW 264.7 (Macrophage)2455 ± 7

Note: The data in this table is illustrative and compiled from trends observed in multiple studies.

NTA and Cytokine Release Assays (e.g., ELISA)

Cytokine release assays, often performed using Enzyme-Linked Immunosorbent Assay (ELISA), measure the secretion of signaling molecules like interleukins (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α) by immune cells in response to a stimulus. This is a key indicator of the inflammatory potential of nanoparticles or the immunomodulatory effects of extracellular vesicles.

Correlation: NTA can quantify the concentration of nanoparticles or EVs, allowing for a dose-response analysis of cytokine secretion. The size of the particles, also determined by NTA, can influence the nature and magnitude of the immune response.

Table 2: Correlation of Extracellular Vesicle (EV) Concentration (NTA) with Cytokine Release (ELISA)

EV SourceNTA Concentration (EVs/mL)Mean Size (nm)Cell TypeCytokine MeasuredCytokine Concentration (pg/mL)
MSC-derived EVs 1 x 10⁹120PBMCsIL-650 ± 10
1 x 10¹⁰120PBMCsIL-6250 ± 30
1 x 10¹¹120PBMCsIL-6800 ± 50
Tumor-derived EVs 5 x 10⁹100MacrophagesTNF-α120 ± 15
5 x 10¹⁰100MacrophagesTNF-α450 ± 40
5 x 10¹¹100MacrophagesTNF-α1500 ± 120

Note: The data in this table is illustrative and compiled from trends observed in multiple studies.

NTA and Viral Infectivity Assays (e.g., Plaque Assay)

Viral infectivity assays, such as the plaque assay, determine the number of infectious viral particles in a sample. In this assay, a viral suspension is added to a monolayer of host cells. The virus infects and lyses the cells, creating clear zones or "plaques" that can be counted. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).

Correlation: NTA provides a total particle count of viruses, which includes both infectious and non-infectious virions.[4] Comparing the total particle count from NTA with the infectious particle count from a plaque assay provides the total-to-infectious particle ratio, a critical parameter in vaccine development and virology research.

Table 3: Comparison of Viral Titer by NTA and Plaque Assay

VirusNTA Titer (particles/mL)Plaque Assay Titer (PFU/mL)Total-to-Infectious Particle Ratio
Influenza A Virus 1.5 x 10¹⁰3.0 x 10⁷500:1
Adenovirus 2.0 x 10¹¹5.0 x 10⁸400:1
Lentivirus 8.0 x 10⁹1.0 x 10⁶8000:1

Note: The data in this table is illustrative and compiled from trends observed in multiple studies.

Experimental Protocols

Nanoparticle Tracking Analysis (NTA)
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate particle-free solvent (e.g., filtered PBS or water) to achieve a concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).[5]

  • Instrument Setup: Prime the sample chamber with the particle-free solvent. Adjust the camera focus and detection threshold according to the manufacturer's instructions.

  • Data Acquisition: Inject the diluted sample into the sample chamber. Capture a video of the particles' Brownian motion for a defined period (e.g., 60 seconds), repeating the measurement multiple times for statistical accuracy.

  • Data Analysis: The NTA software analyzes the video to track the movement of individual particles and calculates their size and concentration.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Replace the old medium with the nanoparticle-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

ELISA for Cytokine Detection
  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with nanoparticles or EVs) and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Viral Plaque Assay
  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.

  • Viral Infection: Prepare serial dilutions of the virus sample and infect the cell monolayers for a short period (e.g., 1 hour) to allow for viral attachment.

  • Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Titer Calculation: Calculate the viral titer in PFU/mL based on the plaque count and the dilution factor.

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_NTA NTA Characterization cluster_BioAssay Biological Activity Assay NTA_Sample Nanoparticle/EV/Virus Sample NTA_Dilution Dilution in Particle-Free Buffer NTA_Sample->NTA_Dilution NTA_Analysis NTA Measurement (Size & Concentration) NTA_Dilution->NTA_Analysis Correlation Data Correlation & Interpretation NTA_Analysis->Correlation Correlate Data Bio_Sample Nanoparticle/EV/Virus Sample Cell_Culture Cell Culture Treatment Bio_Sample->Cell_Culture Assay MTT / ELISA / Plaque Assay Cell_Culture->Assay Assay->Correlation

Experimental workflow for correlating NTA data with biological activity assays.

Nanoparticle Uptake and Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell NP Nanoparticle Endocytosis Endocytosis NP->Endocytosis Uptake Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape ROS ROS Production Cytoplasm->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokine Cytokine Gene Expression Nucleus->Cytokine Response Inflammatory Response Cytokine->Response G NTA NTA Measurement Concentration Particle Concentration NTA->Concentration Size Particle Size NTA->Size Dose Biological Dose Concentration->Dose Uptake Cellular Uptake Efficiency Size->Uptake BioEffect Biological Effect (e.g., Cytotoxicity, Immune Response) Dose->BioEffect Uptake->BioEffect

References

A Guide to Enhancing Reproducibility and Repeatability in Nanoparticle Tracking Analysis (NTA) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable data from Nanoparticle Tracking Analysis (NTA) is paramount. This guide provides a comprehensive comparison of factors influencing NTA measurement reproducibility and repeatability, supported by experimental data and detailed protocols. By understanding and controlling key variables, users can significantly improve the quality and reliability of their NTA results.

Nanoparticle Tracking Analysis (NTA) is a powerful technique for sizing and counting nanoparticles in liquid suspension. It operates by visualizing and tracking the Brownian motion of individual particles, from which their hydrodynamic diameter and concentration can be determined. Despite its widespread use, the reproducibility and repeatability of NTA measurements can be influenced by a variety of factors, from instrument settings to sample preparation. This guide delves into these critical aspects to empower users to generate more robust and comparable data.

Factors Influencing NTA Measurement Reproducibility and Repeatability

The consistency of NTA measurements hinges on meticulous control over several key parameters. These can be broadly categorized into instrument settings, sample characteristics, and environmental factors. A lack of standardization in any of these areas can lead to significant variability in results, making it difficult to compare data across different experiments, instruments, or laboratories.[1][2]

A multi-round interlaboratory comparison (ILC) of NanoSight instruments highlighted that with refined protocols and software advancements, it is possible to achieve high levels of reproducibility. For monodisperse samples, percentage coefficients of variation (% CV) for sizing were reported to be below 5%. Furthermore, with the application of software corrections, sizing accuracy could exceed 97%, and the CV for concentration measurements could be less than 9%.[2]

Key Parameters to Control:
  • Instrument Settings: Camera level and detection threshold are critical software settings that must be optimized by the operator based on the sample's characteristics.[1] Inconsistent settings between measurements will lead to variations in the particles detected and tracked, directly impacting size and concentration results.

  • Sample Preparation:

    • Dilution: Samples typically require dilution to achieve an optimal particle concentration for NTA, generally in the range of 10⁷ to 10⁹ particles/mL.[1] The diluent itself should be free of particulate contamination, and its background should be characterized.[1]

    • Filtration: Sample filtration may be necessary to remove large aggregates or contaminants that can interfere with the analysis.[3] However, the choice of filter membrane is crucial to avoid altering the sample.[3]

  • Temperature and Viscosity: The Stokes-Einstein equation, which underpins NTA calculations, is dependent on the temperature and viscosity of the sample.[1] Maintaining a stable and accurately recorded temperature is therefore essential for accurate and reproducible sizing.[1]

  • Number of Video Replicates: Increasing the number of video replicates captured for each sample can significantly improve the precision of concentration measurements by reducing the overall variance.[4][5]

Comparative Data on NTA Reproducibility and Repeatability

The following tables summarize quantitative data from studies assessing the reproducibility and repeatability of NTA measurements. These tables provide a snapshot of the level of consistency that can be achieved under controlled conditions.

Table 1: Inter-Laboratory Comparison of NTA Size Measurements

Sample TypeNominal Size (nm)Mean Measured Size (nm)Coefficient of Variation (CV)Number of Labs
Gold Nanoparticles6062.02 ± 1.97< 4%7

This data is derived from an inter-laboratory comparison study on gold nanoparticles. The low coefficient of variation indicates good reproducibility of size measurements across different laboratories when using a standardized protocol.[6]

Table 2: Repeatability of NTA Measurements for Polystyrene Standards

Nominal Size (nm)Mean Measured Size (nm)Standard Deviation (nm)
50512
1001023
2002055
4004089

This table shows the high repeatability of NTA size measurements for polystyrene standards, with the measured sizes closely matching the nominal values.[7]

Table 3: Impact of Video Replicates on the Precision of NTA Concentration Measurements in Human Plasma

Number of Video ReplicatesMaximum Relative Standard Error (RSE)
564.37%
1544.34%

This table demonstrates that increasing the number of video replicates from 5 to 15 significantly improves the precision (reduces the RSE) of NTA concentration measurements in a complex biological sample like human plasma.[5]

Experimental Protocols for Reproducible NTA Measurements

Adherence to a detailed and standardized experimental protocol is the most critical step towards achieving reproducible and repeatable NTA data. The following protocol outlines the key steps for preparing and analyzing samples using a NanoSight NTA instrument.

I. Instrument Preparation and Quality Control
  • System Cleaning: Thoroughly flush the system with particle-free deionized water or an appropriate cleaning solution to remove any residual particles from the previous user.

  • Calibration: Regularly check the instrument's performance using size-traceable standards (e.g., polystyrene beads of a known size). The measured size should be within the manufacturer's specified tolerance of the nominal size.[8]

II. Sample Preparation
  • Dilution:

    • Use a particle-free diluent (e.g., 0.2 µm filtered PBS or deionized water).

    • Perform a serial dilution of the sample to achieve a particle concentration between 20 and 100 particles per frame, which typically corresponds to 10⁷ to 10⁹ particles/mL.[9]

    • Gently mix the diluted sample by inverting the tube; avoid vortexing to prevent aggregation.[10]

  • Filtration (if necessary): If the sample contains large aggregates or contaminants, filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF). Be aware that filtration may selectively remove larger particles from the sample.

III. Data Acquisition
  • Sample Loading: Carefully load the sample into the flow cell, avoiding the introduction of air bubbles.

  • Focusing: Adjust the focus to obtain sharp, well-defined particles.

  • Setting Capture Parameters:

    • Camera Level: Adjust the camera level to visualize the maximum number of particles without excessive background noise.

    • Detection Threshold: Set the detection threshold to ensure that all valid particles are being tracked without including noise.

    • Temperature: Ensure the sample temperature is stable and recorded.

  • Video Capture: Capture a minimum of 3-5 videos of 30-60 seconds duration for each sample to ensure statistical robustness.[8]

IV. Data Analysis
  • Processing: Analyze the captured videos using the NTA software. Ensure that the analysis settings (e.g., detection threshold) are consistent for all measurements of the same sample.

  • Reporting: Report the mean size, mode size, and standard deviation, along with the particle concentration. It is also crucial to report all instrument and software settings used for the measurement to ensure transparency and allow for replication.[11]

Visualizing the Path to Reproducible NTA Data

To further clarify the key relationships and workflows for achieving high-quality NTA data, the following diagrams have been generated using Graphviz.

NTA_Reproducibility_Factors cluster_instrument Instrument Settings cluster_sample Sample Preparation cluster_environment Environmental Factors CameraLevel Camera Level Reproducibility Reproducibility & Repeatability CameraLevel->Reproducibility DetectionThreshold Detection Threshold DetectionThreshold->Reproducibility Dilution Dilution Dilution->Reproducibility Filtration Filtration Filtration->Reproducibility Viscosity Viscosity Viscosity->Reproducibility Temperature Temperature Temperature->Reproducibility

Caption: Key factors influencing the reproducibility and repeatability of NTA measurements.

NTA_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting A Instrument QC (Calibration) B Sample Preparation (Dilution, Filtration) A->B C Load Sample B->C D Optimize Settings (Focus, Camera Level) C->D E Capture Videos D->E F Process Videos E->F G Report Results & Parameters F->G

Caption: Standardized workflow for achieving reproducible NTA measurements.

References

A Researcher's Guide to Comparative Analysis of Nanoparticle Tracking Analysis (NTA) Instruments

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, selecting the right Nanoparticle Tracking Analysis (NTA) instrument is a critical decision that can significantly impact the accuracy and reproducibility of nanoparticle characterization. This guide provides a framework for performing a comparative analysis of different NTA instruments, focusing on key performance parameters, experimental protocols, and data interpretation.

Understanding the Technology: A Brief Overview of NTA

Nanoparticle Tracking Analysis (NTA) is a powerful technique for visualizing and analyzing nanoparticles in a liquid medium. The core principle involves illuminating nanoparticles with a laser and capturing the scattered light from each particle using a camera-equipped microscope. The Brownian motion of the individual particles is tracked in real-time, and the Stokes-Einstein equation is then applied to calculate the hydrodynamic diameter of each particle. This particle-by-particle analysis allows for the determination of size distribution and concentration, offering high-resolution insights into the sample.[1][2]

Key Players in the NTA Market

The NTA instrument market is primarily led by two major manufacturers: Malvern Panalytical, with their NanoSight series of instruments, and Particle Metrix, offering the ZetaView line of analyzers. Both companies provide a range of models with varying capabilities to suit different research needs and budgets.

Quantitative Comparison of NTA Instruments

A direct comparison of the technical specifications is a crucial first step in the selection process. The following table summarizes the key performance parameters of the flagship models from Malvern Panalytical and Particle Metrix.

FeatureMalvern Panalytical NanoSight ProParticle Metrix ZetaView® x30 Series (QUATT)
Measurement Principle Nanoparticle Tracking Analysis (NTA)Nanoparticle Tracking Analysis (NTA) with scanning technology
Size Range (diameter) 10 - 1000 nm[3][4][5]10 nm - 1000 nm for metallic nanoparticles, 50 nm - 1000 nm for organic particles[6]
Concentration Range 10⁶ to 10⁹ particles/mL[3][4][5]10⁷ to 10⁹ particles/mL[6]
Fluorescence Detection Yes, with interchangeable laser modules and a motorized filter wheel[4][5]Yes, with up to four automated laser channels and multiple filter options[7]
Available Laser Wavelengths 405 nm, 488 nm, 532 nm, 642 nm[4][5]405 nm, 488 nm, 520 nm, 640 nm[7]
Zeta Potential Measurement NoYes
Automation Features Automated measurements powered by machine learning (NS Xplorer software)[5][8]Auto-alignment and auto-focus, automated switching between lasers and modes[7][9]
Minimum Sample Volume 250 µL[5][8]~1 mL
Temperature Control 5°C below ambient to 70°C[4][8]Available

Experimental Protocol for Comparative Analysis

To conduct an objective in-house evaluation of different NTA instruments, a standardized experimental protocol is essential. This ensures that any observed differences in performance are attributable to the instruments themselves and not to variations in methodology.

I. Sample Preparation
  • Standard Nanoparticle Suspensions:

    • Procure certified polystyrene or silica nanoparticle standards of various known sizes (e.g., 50 nm, 100 nm, 200 nm, and 400 nm).

    • Prepare a stock suspension of each standard in particle-free deionized water or phosphate-buffered saline (PBS).

    • Create a series of dilutions for each standard to cover the optimal concentration range of the NTA instruments being tested (typically 10⁷ to 10⁹ particles/mL).

  • Biological Sample (e.g., Extracellular Vesicles - EVs):

    • Isolate EVs from a consistent cell culture supernatant or a well-characterized biological fluid using a standardized protocol (e.g., ultracentrifugation, size exclusion chromatography).

    • Resuspend the isolated EVs in filtered PBS.

    • Perform serial dilutions to find the optimal concentration for NTA analysis.

II. Instrument Setup and Calibration
  • Instrument Warm-up: Allow each instrument to warm up according to the manufacturer's recommendations to ensure laser stability.

  • System Check: Before each measurement session, perform a system check using a known standard to verify that the instrument is functioning correctly.

  • Software Settings:

    • For an initial comparison, use the manufacturer's recommended default settings for the specific sample type.

    • For a more in-depth analysis, systematically vary key parameters such as camera level/shutter speed and detection threshold to assess their impact on the results from each instrument. It is crucial to document all settings used for each measurement.

III. Data Acquisition
  • Replicates: For each sample and dilution, acquire a minimum of three to five replicate measurements to assess the repeatability of each instrument.

  • Video Capture: Capture videos of sufficient duration (e.g., 60 seconds) to ensure that a statistically significant number of particles are tracked.

  • Flow vs. Static Measurement: If applicable (e.g., NanoSight instruments with a syringe pump), perform measurements under both static and flow conditions to evaluate the effect on data quality and reproducibility. The ZetaView typically performs measurements on a static sample by scanning through multiple positions.[1]

IV. Data Analysis and Comparison
  • Size and Concentration:

    • For each replicate, determine the mean and mode particle size, as well as the particle concentration.

    • Calculate the average and standard deviation for the replicates to assess the precision of each instrument.

    • Compare the measured size of the standards to their certified values to evaluate the accuracy of each instrument.

  • Resolution:

    • Analyze a mixed sample containing two or more distinct nanoparticle sizes (e.g., 100 nm and 200 nm standards).

    • Assess the ability of each instrument to resolve the different size populations.

  • Repeatability and Reproducibility:

    • Evaluate the consistency of results within a single day (intra-day repeatability) and across different days (inter-day reproducibility).

    • If possible, have different users operate the instruments to assess inter-operator reproducibility.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for conducting a comparative analysis of NTA instruments.

NTA_Comparison_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Comparison cluster_conclusion Conclusion SamplePrep Sample Preparation (Standards & Biological) InstrumentSetup Instrument Setup & System Check SamplePrep->InstrumentSetup InstrumentA Instrument A InstrumentSetup->InstrumentA InstrumentB Instrument B InstrumentSetup->InstrumentB DataAcq Data Acquisition (Replicates) DataAnalysis Data Analysis DataAcq->DataAnalysis InstrumentA->DataAcq InstrumentB->DataAcq SizeConc Size & Concentration (Accuracy & Precision) DataAnalysis->SizeConc Resolution Resolution of Mixed Populations DataAnalysis->Resolution Repeatability Repeatability & Reproducibility DataAnalysis->Repeatability FinalReport Final Comparison Report SizeConc->FinalReport Resolution->FinalReport Repeatability->FinalReport

Caption: A flowchart outlining the key stages of a comparative analysis of NTA instruments.

Conclusion

A thorough comparative analysis of NTA instruments requires a multi-faceted approach that combines a detailed examination of technical specifications with rigorous, standardized experimental validation. By following the protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision based on empirical data, ensuring the selection of an NTA instrument that best meets the specific demands of their research and development activities. This systematic evaluation will ultimately lead to more reliable and reproducible nanoparticle characterization, a cornerstone of high-quality research in the life sciences.

References

Validating Nanoparticle Tracking Analysis (NTA) for Quality Control in Nanoparticle Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of nanoparticles is paramount. Nanoparticle Tracking Analysis (NTA) has emerged as a critical tool for the characterization of nanoparticles, providing high-resolution size distribution and concentration measurements. This guide provides an objective comparison of NTA with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate quality control methods for nanoparticle production.

Introduction to Nanoparticle Characterization Techniques

The precise characterization of nanoparticles is a cornerstone of quality control in their production and application, particularly in fields like drug delivery.[1][2] Key parameters that require meticulous measurement include particle size, size distribution, and concentration, as these directly influence a nanoparticle's physicochemical properties, in vivo behavior, and therapeutic efficacy.[2] Several techniques are available for these measurements, each with its own set of advantages and limitations. This guide focuses on Nanoparticle Tracking Analysis (NTA) and provides a comparative analysis with two other widely used methods: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Nanoparticle Tracking Analysis (NTA)

NTA is a powerful technique for the real-time visualization, sizing, and quantification of nanoparticles in a liquid suspension.[1][3] The method is based on the principles of light scattering and Brownian motion. A laser beam is passed through the sample, and the light scattered by individual nanoparticles is captured by a camera mounted on a microscope.[3][4] The movement of each particle is tracked over time, and the Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each particle based on its diffusion rate.[3][5]

A key advantage of NTA is its ability to provide particle-by-particle analysis, resulting in high-resolution size distributions and accurate concentration measurements.[1][5] This makes it particularly well-suited for analyzing polydisperse samples, where multiple particle populations may be present.[6][7]

Comparison of Nanoparticle Characterization Techniques

The choice of a suitable nanoparticle characterization technique depends on the specific requirements of the analysis, including the nature of the sample, the parameters to be measured, and the desired level of detail. Below is a comparative overview of NTA, DLS, and TEM.

FeatureNanoparticle Tracking Analysis (NTA)Dynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM)
Principle Tracks the Brownian motion of individual particles to determine size and concentration.[5]Measures the intensity fluctuations of scattered light from an ensemble of particles.[8][9]Provides direct visualization of nanoparticles using an electron beam.[10]
Measurement Type Particle-by-particle analysis.[5]Ensemble measurement.[5]Direct imaging of individual particles.[10]
Information Provided Size distribution (number-weighted), concentration, and visualization.[3][11]Size distribution (intensity-weighted), polydispersity index (PDI).[8][12]Size, morphology, and internal structure.[10][13]
Size Range Approximately 10 - 1000 nm, dependent on particle type.[5]Approximately 1 nm to 10 µm.[9]Sub-nanometer to micrometer range.[14]
Resolution High resolution for polydisperse samples.[6][15]Lower resolution for polydisperse samples.[16]Very high resolution.[14]
Concentration Measurement Yes, provides particle concentration.[3][11]No, does not directly measure concentration.No, does not directly measure concentration.
Sample Preparation Minimal, requires dilution to an optimal concentration range (10^6 to 10^9 particles/mL).[6]Minimal, requires dilution to avoid multiple scattering.[17]Time-consuming and requires sample to be dried on a grid.[1][18]
Analysis Time Relatively fast.[15]Very fast.[8]Time-consuming.[1]
Strengths High resolution for complex samples, provides concentration data, and allows for sample visualization.[1][7]Fast, easy to use, and sensitive to small amounts of large aggregates.[8][19]Provides direct visual information on particle size and morphology.[10][13]
Limitations Upper size limit restricted by limited Brownian motion, results can be influenced by user settings.[5][20]Biased towards larger particles, provides an intensity-weighted distribution which can be misleading for polydisperse samples.[7][21]Sample preparation can introduce artifacts, provides a 2D projection of 3D particles, and is a static measurement.[22]

Experimental Data: A Comparative Case Study

To illustrate the performance of each technique, a hypothetical study was conducted on a sample of 100 nm gold nanoparticles (AuNPs) and a polydisperse sample of mesoporous silica nanoparticles (MSNs). The results are summarized in the table below.

SampleTechniqueMean Particle Size (nm)Standard Deviation (nm)
100 nm Gold NanoparticlesNTA102.35.1
DLS105.88.2
TEM99.53.4
Mesoporous Silica NanoparticlesNTA135.955.9
DLS328.9-
TEM111.840.4

Note: The DLS result for MSNs shows a significantly larger mean size due to the intensity-weighting of the measurement, which is heavily influenced by the larger particles in the polydisperse sample.[23]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for NTA, DLS, and TEM.

Nanoparticle Tracking Analysis (NTA) Protocol
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., particle-free water or PBS) to achieve a particle concentration within the optimal range for the instrument (typically 10^6 to 10^9 particles/mL).[6][24] Vortex the sample to ensure homogeneity.[25]

  • Instrument Setup: Turn on the NTA instrument and the computer.[25] Launch the software and prime the system with filtered water and then the sample buffer.[25]

  • Calibration: Calibrate the instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads).[25]

  • Measurement: Load the diluted sample into the sample chamber.[24] Adjust the focus and camera level to clearly visualize the particles.[24] Capture a video of the particles moving under Brownian motion for a defined period (e.g., 60 seconds).[24]

  • Data Analysis: The NTA software tracks the movement of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation.[3] The software generates a size distribution histogram and provides the particle concentration.

Dynamic Light Scattering (DLS) Protocol
  • Sample Preparation: Dilute the nanoparticle suspension in a suitable solvent to a concentration that avoids multiple scattering events. The optimal concentration will vary depending on the sample and instrument.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Set the measurement parameters, including temperature and scattering angle.

  • Data Acquisition: Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles. From this, the hydrodynamic diameter and polydispersity index (PDI) are determined.[8]

Transmission Electron Microscopy (TEM) Protocol
  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely. This may be done at room temperature or with the aid of a heat lamp.

    • For biological or polymeric nanoparticles, negative staining with a heavy metal salt (e.g., uranyl acetate) may be required to enhance contrast.[13]

  • Instrument Setup:

    • Load the prepared TEM grid into the microscope's sample holder.

    • Evacuate the microscope column to a high vacuum.

    • Turn on the electron beam and align the microscope.

  • Imaging:

    • Locate an area of interest on the grid with well-dispersed nanoparticles.

    • Adjust the magnification and focus to obtain clear images of the nanoparticles.

    • Capture multiple images from different areas of the grid to ensure a representative analysis.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of individual nanoparticles from the captured images.[18]

    • From these measurements, a size distribution histogram can be generated, and the mean particle size and standard deviation can be calculated.

Visualizing Workflows and Decision Making

To further clarify the experimental processes and the logic behind selecting a particular technique, the following diagrams are provided.

NTA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis Dilution Dilute Sample to Optimal Concentration Homogenization Vortex/Mix Sample Dilution->Homogenization Setup Instrument & Software Startup Homogenization->Setup Prime Prime System Setup->Prime Calibration Calibrate with Standard Prime->Calibration Load Load Sample Calibration->Load Measure Capture Video Load->Measure Analysis Software Analyzes Particle Tracks Measure->Analysis Output Generate Size Distribution & Concentration Analysis->Output

NTA Experimental Workflow

DLS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Measurement cluster_analysis Data Analysis Dilution Dilute Sample Transfer Transfer to Cuvette Dilution->Transfer Setup Instrument Startup Transfer->Setup Insert Insert Cuvette Setup->Insert Acquire Acquire Data Insert->Acquire Analysis Software Performs Autocorrelation Acquire->Analysis Output Generate Size Distribution & PDI Analysis->Output

DLS Experimental Workflow

TEM_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Imaging cluster_analysis Data Analysis Deposit Deposit Sample on Grid Dry Dry Sample Deposit->Dry Stain Negative Stain (Optional) Dry->Stain Load Load Grid into TEM Stain->Load Align Align Microscope Load->Align Image Capture Images Align->Image Measure Measure Individual Particles Image->Measure Output Generate Size Distribution Measure->Output

TEM Experimental Workflow

Technique_Selection Start Need Nanoparticle Characterization? Concentration Need Concentration Data? Start->Concentration Morphology Need Morphology Data? Concentration->Morphology No NTA Use NTA Concentration->NTA Yes Polydispersity Is Sample Polydisperse? Morphology->Polydispersity No TEM Use TEM Morphology->TEM Yes Polydispersity->NTA Yes DLS Use DLS Polydispersity->DLS No

Technique Selection Guide

Conclusion

For the quality control of nanoparticle production, Nanoparticle Tracking Analysis offers a unique combination of high-resolution sizing, concentration measurement, and direct sample visualization.[1] While DLS provides a rapid method for assessing average particle size and stability, and TEM offers unparalleled detail on morphology, NTA excels in the characterization of complex and polydisperse samples.[6][7][15] The choice of the most suitable technique will ultimately depend on the specific quality attributes that need to be monitored. In many cases, a multi-faceted approach, utilizing the complementary strengths of NTA, DLS, and TEM, will provide the most comprehensive understanding of nanoparticle characteristics, ensuring robust and reliable quality control.[19][23]

References

A Comparative Guide: Fluorescent vs. Standard Light Scatter Nanoparticle Tracking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of nanoparticle characterization, Nanoparticle Tracking Analysis (NTA) has emerged as a pivotal technology for researchers, scientists, and drug development professionals. This guide provides an objective comparison between two prominent NTA methodologies: fluorescent NTA and standard light scatter NTA. By delving into their core principles, experimental workflows, and performance data, this document aims to equip researchers with the knowledge to select the most appropriate technique for their specific applications, particularly in the fields of extracellular vesicle (EV) and virus research.

Principle of Operation: A Tale of Two Detections

Both standard light scatter and fluorescent NTA operate on the fundamental principle of tracking the Brownian motion of individual nanoparticles in a liquid suspension. A laser illuminates the particles, and a microscope equipped with a camera records their movement. The NTA software then analyzes the trajectory of each particle to calculate its hydrodynamic diameter using the Stokes-Einstein equation.[1][2]

The key distinction lies in the detection method. Standard light scatter NTA visualizes all particles in the sample that scatter sufficient light to be detected by the camera.[3] This makes it a powerful tool for determining the overall particle size distribution and concentration in a sample. However, its non-specific nature means it cannot differentiate between particles of interest (e.g., EVs) and other nanoparticles or protein aggregates of similar size that may be present.[4][5]

Fluorescent NTA , on the other hand, introduces a layer of specificity. In this mode, an optical filter is used to block the scattered laser light, allowing only the light emitted from fluorescently labeled particles to reach the camera.[6][7] This enables the selective tracking and quantification of specific nanoparticle subpopulations that have been tagged with fluorescent markers, such as antibodies conjugated to fluorophores or non-specific membrane dyes.[4][5] This specificity is particularly advantageous in complex biological samples where distinguishing the target nanoparticles from background contaminants is crucial for accurate characterization.[4]

Performance Comparison: Data-Driven Insights

The choice between fluorescent and standard light scatter NTA often hinges on the specific requirements of the experiment, particularly the need for specificity versus a total particle count. The following table summarizes quantitative data from comparative studies, primarily focusing on the analysis of extracellular vesicles.

ParameterStandard Light Scatter NTAFluorescent NTAKey Considerations
Particle Concentration Measures the total concentration of all light-scattering particles in the sample.Measures the concentration of only the fluorescently labeled particles.In samples with high purity, the concentration values may be similar. However, in complex biological fluids, the concentration measured by standard NTA is often significantly higher due to the presence of non-EV particles and protein aggregates.[4][8] Fluorescent NTA provides a more accurate concentration of the specific nanoparticle population of interest.[4]
Particle Sizing Provides the size distribution of the entire population of light-scattering particles.Provides the size distribution of the fluorescently labeled subpopulation.The mean and modal size of the particle population can differ between the two methods, especially in heterogeneous samples. Standard NTA may show a broader size distribution due to the presence of various particle types.[9]
Specificity Low. Detects all particles that scatter light, including non-target particles and aggregates.[4]High. Selectively detects and analyzes only the particles that have been fluorescently labeled.[6]Essential for applications requiring the characterization of specific nanoparticle subpopulations, such as phenotyping EVs based on surface markers.[4]
Sensitivity Dependent on the light-scattering properties of the nanoparticles.Dependent on the brightness and stability of the fluorophore, as well as the labeling efficiency.May require optimization of labeling protocols to ensure a sufficient fluorescent signal for detection.[5]
Sample Purity Requirement More susceptible to inaccuracies in impure samples due to the inability to distinguish between target and non-target particles.Less affected by sample purity as it specifically targets the labeled particles.[4]Fluorescent NTA is the preferred method for analyzing nanoparticles in complex biological matrices like plasma or cell culture supernatant.[4]

Experimental Workflows and Signaling Pathways

To visually represent the operational differences, the following diagrams, created using the DOT language, illustrate the experimental workflows and detection pathways for both standard and fluorescent NTA.

Standard_NTA_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation NTA Instrument cluster_analysis Data Analysis cluster_output Output Sample Sample with Nanoparticles Dilution Dilution to Optimal Concentration Sample->Dilution Laser Laser Illumination Dilution->Laser Microscope Microscope with Camera Tracking Particle Tracking (Brownian Motion) Microscope->Tracking Sizing Size & Concentration Calculation Tracking->Sizing Results Total Particle Size Distribution & Concentration Sizing->Results

Caption: Standard NTA Experimental Workflow.

Fluorescent_NTA_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation NTA Instrument cluster_analysis Data Analysis cluster_output Output Sample Sample with Nanoparticles Labeling Fluorescent Labeling (e.g., Antibody or Dye) Sample->Labeling Purification Removal of Unbound Fluorophores Labeling->Purification Dilution Dilution to Optimal Concentration Purification->Dilution Laser Laser Illumination (Excitation) Dilution->Laser Filter Optical Filter (Blocks Scattered Light) Microscope Microscope with Camera Tracking Fluorescent Particle Tracking Microscope->Tracking Sizing Size & Concentration Calculation Tracking->Sizing Results Specific Subpopulation Size Distribution & Concentration Sizing->Results

Caption: Fluorescent NTA Experimental Workflow.

Detection_Pathway_Comparison cluster_standard Standard Light Scatter NTA cluster_fluorescent Fluorescent NTA SL_Laser Laser SL_Particle Nanoparticle SL_Laser->SL_Particle SL_Scatter Scattered Light SL_Particle->SL_Scatter Scattering SL_Camera Camera SL_Scatter->SL_Camera F_Laser Laser (Excitation) F_Particle Fluorescently Labeled Nanoparticle F_Laser->F_Particle F_Emission Emitted Fluorescence F_Particle->F_Emission Fluorescence F_Filter Optical Filter F_Emission->F_Filter F_Camera Camera F_Filter->F_Camera

Caption: Detection Pathway Comparison.

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reproducible and reliable NTA data. Below are representative protocols for both standard light scatter and fluorescent NTA, with a focus on extracellular vesicle analysis.

Standard Light Scatter NTA Protocol

This protocol outlines the general steps for analyzing the size and concentration of nanoparticles using standard light scatter NTA.

  • Instrument Preparation and Calibration:

    • Turn on the NTA instrument and the associated computer.

    • Launch the NTA software.

    • Prime the fluidics system with particle-free water or PBS to remove any residual particles.

    • Calibrate the instrument using a standard of known size and concentration (e.g., 100 nm polystyrene beads) to ensure accurate size and concentration measurements. Follow the manufacturer's instructions for the specific instrument.[10]

  • Sample Preparation:

    • Thaw frozen samples (e.g., isolated EVs) on ice.

    • Gently vortex the sample to ensure homogeneity.

    • Prepare a series of dilutions of the sample in particle-free filtered PBS or other appropriate buffer. The optimal concentration for NTA is typically in the range of 107 to 109 particles/mL, which corresponds to approximately 20-100 particles per frame in the field of view.[11]

    • Start with a 1:100 or 1:1000 dilution and adjust as necessary.

  • Data Acquisition:

    • Flush the sample cell with the dilution buffer before loading the sample.

    • Load the diluted sample into the sample chamber using a syringe, avoiding the introduction of air bubbles.

    • Adjust the camera focus and detection threshold to clearly visualize the nanoparticles. The detection threshold should be set to minimize background noise while ensuring the detection of real particles.[12]

    • Record a video of the particles' Brownian motion. Typically, videos are recorded for 60 seconds at multiple positions within the sample chamber to ensure a representative analysis.

  • Data Analysis:

    • The NTA software will automatically track the movement of individual particles in the recorded video.

    • The software calculates the hydrodynamic diameter of each particle based on its diffusion coefficient.

    • The results are presented as a size distribution histogram and a concentration measurement (particles/mL).

    • Review the data to ensure that the particle tracks are valid and that the analysis parameters are appropriate.

Fluorescent NTA Protocol (Antibody-based Labeling of EVs)

This protocol describes the steps for specifically labeling and analyzing EVs using fluorescently conjugated antibodies.

  • Instrument Preparation:

    • Follow the same instrument preparation and calibration steps as for standard light scatter NTA. Ensure the correct laser and filter combination for the chosen fluorophore is installed.

  • EV Labeling:

    • Start with an isolated EV sample at a known concentration (determined by a preliminary standard NTA measurement).

    • In a microcentrifuge tube, combine the EV sample with the fluorescently labeled antibody specific to an EV surface marker (e.g., anti-CD63, anti-CD9, or anti-CD81). The optimal antibody concentration should be determined through titration to maximize signal and minimize background.

    • Incubate the mixture for a specified time and temperature (e.g., 30 minutes at room temperature or 1 hour at 4°C), protected from light. Incubation conditions should be optimized for the specific antibody and EV type.

    • (Optional but recommended) Remove unbound antibodies to reduce background fluorescence. This can be achieved using methods such as size exclusion chromatography (SEC) or bead-based purification.[13]

  • Sample Preparation for NTA:

    • Dilute the labeled EV sample in particle-free filtered PBS to the optimal concentration for fluorescent NTA. This concentration may be higher than that used for standard NTA to compensate for lower signal intensity.[7]

  • Data Acquisition:

    • Load the diluted, labeled sample into the NTA instrument.

    • Switch the instrument to fluorescence mode. The software will engage the appropriate optical filter.

    • Adjust the camera settings (e.g., camera level, shutter, and gain) to optimize the detection of the fluorescent signal while minimizing background noise.

    • Record videos of the fluorescently labeled particles, following the same procedure as for standard NTA.

  • Data Analysis:

    • Analyze the recorded videos using the NTA software in fluorescence mode.

    • The software will track only the fluorescent particles and calculate their size and concentration.

    • The results will provide the size distribution and concentration of the specific EV subpopulation that was targeted by the fluorescent antibody.

    • It is often informative to first run the labeled sample in standard light scatter mode to determine the total particle concentration and then in fluorescence mode to determine the concentration of the labeled subpopulation. The ratio of these two values provides an estimate of the labeling efficiency and the proportion of the target EVs in the total particle population.[4]

Conclusion: Choosing the Right Tool for the Job

Both fluorescent and standard light scatter NTA are powerful techniques for nanoparticle characterization, each with its own set of strengths and ideal applications. Standard light scatter NTA provides a rapid and comprehensive overview of the entire nanoparticle population in a sample, making it well-suited for applications where a total particle count and size distribution are the primary objectives.

Fluorescent NTA, with its ability to selectively analyze specific subpopulations, offers a higher degree of specificity and accuracy, particularly in complex biological samples. This makes it an indispensable tool for researchers investigating the nuanced characteristics of nanoparticles, such as phenotyping extracellular vesicles or quantifying specific viral vectors. By carefully considering the experimental goals and the nature of the sample, researchers can leverage the unique capabilities of each NTA modality to gain deeper insights into the nanoscale world.

References

Safety Operating Guide

Navigating the Disposal of NNTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of substances referred to as "NNTA," a designation that can refer to several distinct chemical entities. Due to this ambiguity, it is imperative to first correctly identify the specific compound in use.

The acronym this compound is commonly used in laboratory settings to refer to Nitrilotriacetic acid, often complexed with metals such as Nickel (Ni-NTA), or potentially to other novel research compounds. This document outlines the general procedures for these substances, emphasizing the need to consult the specific Safety Data Sheet (SDS) for the exact compound . In the absence of a specific SDS, all chemical waste should be treated as hazardous.

Hazard Identification and Safety Precautions

Before proceeding with any disposal protocol, it is crucial to understand the hazards associated with the specific "this compound" compound. The following table summarizes the known properties and hazards of common laboratory chemicals that may be identified as this compound.

PropertyNi-NTA ResinNitrilotriacetic Acid (NTA)
Physical State Liquid suspension[1]Solid (Crystalline powder)[2]
Color Blue[1]White[2]
Primary Hazards Flammable liquid (Category 3)[1]Possible human carcinogen (IARC Group 2B)[2][3], causes serious eye irritation[3][4], may cause skin and respiratory irritation.[2][3] Harmful if swallowed.[3]
Incompatibility Oxidizers and acids[1]Reactive with oxidizing agents.[2]
Personal Protective Equipment (PPE) Chemical safety goggles, compatible chemical-resistant gloves, appropriate clothing and footwear to protect from splashes.[1] Use in a well-ventilated area or under a laboratory fume hood.[1]Protective gloves, clothing, and eye/face protection should be worn.[4] Handling should generate minimal dust.[4]

Experimental Protocols: General Disposal Procedures

The following methodologies are based on general principles of laboratory chemical waste management and should be adapted to comply with institutional and local regulations.

Step 1: Consultation of Safety Data Sheet (SDS)

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][6]

  • Ni-NTA Resin Waste: As a flammable liquid, waste containing Ni-NTA resin should be collected in a designated, properly labeled, and sealed container for flammable liquid waste.[1][5] Do not mix with other waste streams, especially oxidizers and acids.[1]

  • Nitrilotriacetic Acid (NTA) Waste: Solid NTA waste should be collected in a clearly labeled container for solid chemical waste.[5] Aqueous solutions of NTA should be collected in a designated container for non-halogenated organic waste, unless otherwise specified by your institution's waste management guidelines. Avoid mixing with strong oxidizing agents.[2]

  • Contaminated Labware: Disposable labware, gloves, and other materials contaminated with this compound should be collected in a designated hazardous waste container.[7] Broken glassware must be disposed of in a puncture-resistant container specifically for sharp waste.[8]

Step 3: Container Selection and Labeling

All waste containers must be appropriate for the type of waste they contain and must be clearly labeled.[5][6]

  • Use high-density polyethylene (HDPE) or other chemically resistant containers.[5]

  • The label should clearly state "Hazardous Waste" and identify the contents (e.g., "Ni-NTA Resin Waste," "Nitrilotriacetic Acid Waste").[8]

  • Keep containers closed except when adding waste.[5]

Step 4: Storage and Disposal

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][5]

  • Follow your institution's procedures for hazardous waste pickup and disposal.[5][8] Do not dispose of this compound waste down the drain or in the regular trash.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NNTA_Disposal_Workflow cluster_prep Preparation & Identification cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Have this compound waste for disposal identify Identify the specific this compound compound start->identify sds Obtain and consult the Safety Data Sheet (SDS) identify->sds hazards Determine hazards (e.g., flammable, carcinogen) sds->hazards segregate Segregate waste based on hazard class hazards->segregate container Select appropriate, compatible waste container segregate->container label_container Label container with 'Hazardous Waste' and contents container->label_container storage Store in designated secure area label_container->storage pickup Arrange for hazardous waste pickup per institutional protocol storage->pickup end_node End: Waste properly disposed pickup->end_node

Caption: Logical workflow for the safe disposal of this compound compounds.

By adhering to these procedures and prioritizing the guidance found in the specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.